Product packaging for Derazantinib Racemate(Cat. No.:)

Derazantinib Racemate

Cat. No.: B2367503
M. Wt: 468.6 g/mol
InChI Key: KPJDVVCDVBFRMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Derazantinib Racemate is a useful research compound. Its molecular formula is C29H29FN4O and its molecular weight is 468.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H29FN4O B2367503 Derazantinib Racemate

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(2-fluorophenyl)-N-[3-[2-(2-methoxyethylamino)ethyl]phenyl]-5,6-dihydrobenzo[h]quinazolin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29FN4O/c1-35-16-15-31-14-13-20-7-6-8-22(17-20)33-29-32-19-21-18-26(24-10-4-5-12-27(24)30)23-9-2-3-11-25(23)28(21)34-29/h2-12,17,19,26,31H,13-16,18H2,1H3,(H,32,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPJDVVCDVBFRMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNCCC1=CC(=CC=C1)NC2=NC=C3CC(C4=CC=CC=C4C3=N2)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Derazantinib: A Technical Deep Dive into its Chirality and Enantiomeric Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derazantinib (ARQ-087) is a potent, orally bioavailable inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases, which play a crucial role in cell proliferation, differentiation, and survival.[1][2] Dysregulation of FGFR signaling is implicated in the pathogenesis of various cancers. Derazantinib is a chiral molecule, and it is the (6R)-enantiomer that has been advanced through clinical development. This technical guide provides an in-depth analysis of the chirality of Derazantinib, its enantiomers, and the implications for its pharmacological profile. While direct comparative data for the (S)-enantiomer is not extensively available in public literature, this document consolidates the known information regarding the clinically relevant (6R)-enantiomer and provides a framework for understanding the significance of its stereochemistry.

Introduction to Derazantinib and its Mechanism of Action

Derazantinib is a small molecule inhibitor that competitively binds to the ATP-binding site of FGFR kinases, thereby blocking the downstream signaling cascades that promote tumor growth and survival.[1][3] It exhibits potent activity against FGFR1, FGFR2, and FGFR3.[3] Clinical investigations have primarily focused on its efficacy in patients with tumors harboring FGFR genetic aberrations, such as fusions, mutations, or amplifications.[4][5]

The Chiral Nature of Derazantinib

The chemical structure of Derazantinib, systematically named (6R)-6-(2-fluorophenyl)-N-[3-[2-(2-methoxyethylamino)ethyl]phenyl]-5,6-dihydrobenzo[h]quinazolin-2-amine, reveals a single stereocenter at the C6 position of the dihydrobenzo[h]quinazoline core.[2] This chiral center gives rise to two enantiomers: (6R)-Derazantinib and (6S)-Derazantinib. The designation "(6R)-" explicitly indicates that the active pharmaceutical ingredient developed and studied in clinical trials is the R-enantiomer. The existence of "Derazantinib Racemate" as a commercially available research chemical further underscores the stereochemical nature of the molecule.

Pharmacological Profile

The pharmacological data available for Derazantinib predominantly pertains to the (6R)-enantiomer, which is the form used in clinical studies.

In Vitro Potency

The inhibitory activity of (6R)-Derazantinib against various FGFR kinases has been characterized through in vitro assays. The available data is summarized in the table below.

Target KinaseIC₅₀ (nM)
FGFR14.5[3]
FGFR21.8[3]
FGFR33[3]
FGFR4>10,000

Table 1: In vitro inhibitory activity of (6R)-Derazantinib against FGFR kinases.

Signaling Pathway Inhibition

Derazantinib exerts its therapeutic effect by inhibiting the FGFR signaling pathway. Upon binding of fibroblast growth factors (FGFs) to FGFRs, the receptors dimerize and autophosphorylate, initiating a cascade of downstream signaling events. Key pathways activated include the RAS-RAF-MEK-ERK (MAPK) pathway, the PI3K-AKT pathway, and the PLCγ pathway. Derazantinib blocks the initial autophosphorylation step, thereby inhibiting these downstream signals that are critical for tumor cell proliferation and survival.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization FRS2 FRS2 FGFR->FRS2 Phosphorylation PLCG PLCγ FGFR->PLCG Phosphorylation GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription DAG DAG PLCG->DAG PKC PKC DAG->PKC PKC->Transcription Derazantinib Derazantinib Derazantinib->FGFR Inhibition

Figure 1: Simplified FGFR Signaling Pathway and the Point of Inhibition by Derazantinib.

Pharmacokinetic Profile

The pharmacokinetic properties of Derazantinib have been evaluated in clinical trials, with data available for the (6R)-enantiomer.

ParameterValue
BioavailabilityOrally bioavailable[2]
MetabolismPrimarily metabolized by CYP3A4[6]
Elimination-

Table 2: Pharmacokinetic parameters of (6R)-Derazantinib. (Note: Specific values for parameters like half-life, Cmax, and AUC are dose-dependent and vary across studies. This table provides a general overview. Comparative pharmacokinetic data for the (S)-enantiomer or the racemate is not publicly available.)

Experimental Protocols: Chiral Separation

The separation of enantiomers is critical for the development of single-enantiomer drugs. While a specific, detailed protocol for the chiral separation of Derazantinib is not publicly available, a plausible method can be proposed based on established techniques for similar chiral molecules, particularly those with a dihydrobenzo[h]quinazolin-2-amine scaffold. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and effective method for enantiomeric separation.

Proposed Chiral HPLC Method Development Workflow

The following diagram outlines a logical workflow for developing a chiral HPLC method for the separation of Derazantinib enantiomers.

Chiral_HPLC_Workflow cluster_screening Screening Phase cluster_optimization Optimization Phase Start Start: Racemic Derazantinib Sample Screening Column & Mobile Phase Screening Start->Screening Optimization Method Optimization Screening->Optimization Initial Separation Achieved CSP Select Chiral Stationary Phases (e.g., polysaccharide-based, Pirkle-type) Screening->CSP MP Select Mobile Phases (Normal, Reversed, Polar Organic) Screening->MP Detection Set Detection Wavelength (e.g., UV-Vis) Screening->Detection Validation Method Validation (ICH Guidelines) Optimization->Validation Optimal Separation Achieved FlowRate Optimize Flow Rate Optimization->FlowRate Temperature Optimize Column Temperature Optimization->Temperature MobilePhaseComp Fine-tune Mobile Phase Composition Optimization->MobilePhaseComp Analysis Routine Enantiomeric Purity Analysis Validation->Analysis

Figure 2: Logical Workflow for Chiral HPLC Method Development for Derazantinib.
Example Experimental Conditions (Hypothetical)

Based on the general principles of chiral chromatography for similar compounds, a starting point for method development could be:

  • Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.

  • Chiral Stationary Phase: A polysaccharide-based CSP, such as a coated or immobilized amylose or cellulose derivative (e.g., CHIRALPAK® series).

  • Mobile Phase:

    • Normal Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). A small amount of an amine additive (e.g., diethylamine) may be required to improve peak shape for the basic Derazantinib molecule.

    • Reversed Phase: A mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 0.5 - 1.5 mL/min.

  • Column Temperature: 20 - 40 °C.

  • Detection: UV detection at a wavelength where Derazantinib exhibits strong absorbance.

Note: These are proposed starting conditions and would require systematic optimization to achieve baseline separation of the (R)- and (S)-enantiomers of Derazantinib.

Conclusion

Derazantinib is a chiral FGFR inhibitor that has been developed as the (6R)-enantiomer. Its potent and selective inhibition of the FGFR signaling pathway provides a promising therapeutic strategy for cancers with specific genetic alterations. While the pharmacological and pharmacokinetic profiles of the clinically investigated (6R)-enantiomer are partially characterized, a comprehensive understanding of the differential properties of the individual enantiomers awaits the public disclosure of more extensive preclinical and clinical data. The development of a robust and validated chiral separation method is a critical component in the manufacturing and quality control of this single-enantiomer drug. The information and proposed methodologies presented in this guide offer a foundational resource for researchers and professionals in the field of drug development.

References

The Role of Fibroblast Growth Factor Receptor (FGFR) Signaling in Cancer: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway and its critical role in oncology. It details the core molecular mechanisms, the landscape of FGFR aberrations across various cancers, strategies for therapeutic intervention, and the challenges posed by therapeutic resistance. This document is intended to serve as a comprehensive resource, incorporating detailed experimental protocols and data presented for comparative analysis.

The Core FGFR Signaling Pathway

The Fibroblast Growth Factor (FGF) signaling pathway is a crucial regulator of a wide array of cellular processes, including proliferation, survival, differentiation, and migration.[1] The pathway is initiated by the binding of an FGF ligand to its corresponding FGFR, a family of four receptor tyrosine kinases (FGFR1-4).[1] This interaction, stabilized by heparan sulfate proteoglycans (HSPGs), induces receptor dimerization and subsequent transphosphorylation of tyrosine residues within the intracellular kinase domains.[2][3]

This activation triggers a cascade of downstream signaling events through several major pathways:[1][4]

  • RAS-RAF-MEK-MAPK Pathway: The primary mitogenic pathway, activated via the recruitment of adaptor proteins like FRS2, GRB2, and SOS, leading to cell proliferation and differentiation.[5]

  • PI3K-AKT-mTOR Pathway: Activated by the GAB1 adaptor protein, this pathway is central to promoting cell survival and inhibiting apoptosis.[1][4]

  • PLCγ Pathway: FGFR activation can also stimulate Phospholipase C gamma (PLCγ), which hydrolyzes PIP2 into IP3 and DAG, influencing calcium signaling and activating Protein Kinase C (PKC).[6]

  • JAK-STAT Pathway: This pathway can also be activated by FGFRs and plays a role in promoting tumor invasion and metastasis.[1]

The signaling is tightly regulated by negative feedback mechanisms, including the induction of Sprouty (SPRY) proteins, which can inhibit the pathway at multiple levels.[4]

FGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR FGFR FGF->FGFR Binds HSPG HSPG HSPG->FGFR Stabilizes FRS2 FRS2 FGFR->FRS2 P PLCg PLCγ FGFR->PLCg P JAK JAK FGFR->JAK P GRB2_SOS GRB2-SOS FRS2->GRB2_SOS SHP2 SHP2 FRS2->SHP2 GAB1 GAB1 GRB2_SOS->GAB1 RAS RAS GRB2_SOS->RAS PI3K PI3K GAB1->PI3K PKC PKC PLCg->PKC RAF RAF RAS->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK mTOR mTOR AKT->mTOR ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) mTOR->Transcription ERK->Transcription STAT STAT JAK->STAT STAT->Transcription PKC->Transcription

Caption: Core FGFR signaling pathways activated upon ligand binding.

Dysregulation of FGFR Signaling in Cancer

Aberrant activation of the FGFR pathway is a key oncogenic driver in a variety of malignancies.[2] This dysregulation occurs through several primary genetic mechanisms that lead to ligand-independent or enhanced ligand-dependent signaling.[7][8]

  • Gene Amplification: This is the most common type of FGFR alteration, accounting for approximately 66% of aberrations.[2] Increased gene copy number leads to overexpression of the receptor protein on the cell surface, facilitating hyperactivation of downstream pathways.[2][7] FGFR1 amplification is particularly frequent in squamous non-small cell lung cancer (NSCLC) and breast cancer.[2][9]

  • Activating Mutations: Point mutations in FGFR genes can cause constitutive, ligand-independent activation of the kinase domain or alter ligand-binding specificity.[7] These mutations, which account for about 26% of FGFR aberrations, are commonly found in the kinase or extracellular domains.[2][10] FGFR3 mutations are a hallmark of urothelial carcinoma, while FGFR2 mutations are prevalent in endometrial cancer.[9]

  • Gene Fusions/Rearrangements: Chromosomal translocations can create chimeric fusion proteins where an FGFR kinase domain is joined to a fusion partner that promotes ligand-independent dimerization and constitutive activation.[10][11] Though less common (around 8% of alterations), these fusions are potent oncogenic drivers.[2] FGFR2 fusions are characteristic of intrahepatic cholangiocarcinoma (iCCA), and FGFR3-TACC3 fusions are found in glioblastoma and bladder cancer.[1][9]

FGFR_Dysregulation cluster_mechanisms Mechanisms of Dysregulation cluster_consequences Molecular Consequences cluster_cancers Associated Cancer Types Amp Gene Amplification Overexp Receptor Overexpression Amp->Overexp Mut Activating Mutations ConstAct Constitutive Kinase Activation Mut->ConstAct Fus Gene Fusions LigIndep Ligand-Independent Dimerization Fus->LigIndep Amp_Cancer Breast Cancer Squamous NSCLC Overexp->Amp_Cancer Mut_Cancer Urothelial Carcinoma Endometrial Cancer ConstAct->Mut_Cancer Fus_Cancer Cholangiocarcinoma Glioblastoma LigIndep->Fus_Cancer

Caption: Primary mechanisms of oncogenic FGFR dysregulation in cancer.

Prevalence of FGFR Alterations in Solid Tumors

FGFR aberrations are found in approximately 7% of all cancers, with significant variation in frequency and type across different tumor histologies.[2][9] Understanding this landscape is crucial for patient stratification and the development of targeted therapies.

Cancer TypePredominant FGFR Alteration(s)Reported Prevalence of AlterationsReferences
Urothelial Carcinoma FGFR3 Mutations, FGFR3 Fusions~20% (mutations), 2-3% (fusions)[1][9]
Cholangiocarcinoma (iCCA) FGFR2 Fusions/Rearrangements10-15%[1][9]
Breast Cancer FGFR1 Amplification5-15%[2][9]
Squamous NSCLC FGFR1 Amplification10-22%[2][9]
Gastric Cancer FGFR2 Amplification5-10%[12]
Endometrial Cancer FGFR2 Mutations~10-12%[4][9]
Glioblastoma FGFR3-TACC3 Fusions~3%[9]

Table 1: Prevalence of key FGFR alterations in selected solid tumors. Note that frequencies can vary between studies and patient populations.

Therapeutic Targeting of the FGFR Pathway

The identification of FGFR alterations as oncogenic drivers has led to the development of small-molecule tyrosine kinase inhibitors (TKIs) that target the FGFR pathway. Several agents have now received regulatory approval.

Drug NameTypeFDA-Approved Indication(s)Key Clinical Trial Data (for approved indication)References
Erdafitinib Pan-FGFR inhibitorLocally advanced or metastatic urothelial carcinoma with susceptible FGFR3 or FGFR2 alterationsORR: 40%; Median PFS: 5.5 months; Median OS: 13.8 months (Phase 2 BLC2001 study)
Pemigatinib Selective FGFR1-3 inhibitorPreviously treated, unresectable locally advanced or metastatic cholangiocarcinoma with an FGFR2 fusion or other rearrangementORR: 35.5%; Median PFS: 6.9 months; Median OS: 21.1 months (Phase 2 FIGHT-202 study)
Futibatinib Irreversible, covalent FGFR1-4 inhibitorPreviously treated, unresectable, locally advanced or metastatic intrahepatic cholangiocarcinoma with FGFR2 gene fusions or other rearrangementsORR: 41.7%; Median PFS: 8.9 months; 12-month OS rate: 73.1% (Phase 2 FOENIX-CCA2 study)
Infigratinib Selective FGFR1-3 inhibitorPreviously treated, unresectable locally advanced or metastatic cholangiocarcinoma with an FGFR2 fusion or other rearrangementORR: 18.8%; Disease Control Rate: 83.3% (Phase 2 study)

Table 2: Summary of FDA-approved FGFR inhibitors and associated efficacy data. ORR: Objective Response Rate; PFS: Progression-Free Survival; OS: Overall Survival.

Mechanisms of Therapeutic Resistance

Despite the initial efficacy of FGFR inhibitors, most patients eventually develop resistance, leading to disease progression. Resistance mechanisms are broadly categorized as on-target (involving the FGFR gene itself) or off-target (involving bypass signaling pathways).

  • On-Target Resistance: The most common on-target mechanism is the acquisition of secondary mutations within the FGFR kinase domain. These "gatekeeper" mutations, such as V564F in FGFR2 or V555M in FGFR3, can sterically hinder drug binding while preserving kinase activity.

  • Off-Target Resistance: Cancers can evade FGFR inhibition by activating alternative, parallel signaling pathways to maintain downstream signals like MAPK and PI3K/AKT. Common bypass mechanisms include:

    • Upregulation of other receptor tyrosine kinases, such as EGFR, ERBB3, or MET.

    • Activation of downstream pathway components, such as through NRAS amplification or BRAF fusions.

    • Loss of negative regulators of the PI3K pathway, such as PTEN.

Experimental Protocols for FGFR Analysis

Accurate detection of FGFR alterations is paramount for patient selection and for studying pathway dynamics. The following sections provide detailed methodologies for key experimental assays.

Fluorescence In Situ Hybridization (FISH) for Gene Amplification/Rearrangement

FISH is a cytogenetic technique used to visualize specific DNA sequences in cells and is the gold standard for detecting gene amplification and rearrangements.

Objective: To detect FGFR gene copy number amplification or gene rearrangements in formalin-fixed, paraffin-embedded (FFPE) tumor tissue.

Methodology:

  • Slide Preparation:

    • Cut 4-5 µm thick sections from an FFPE tumor block and mount on positively charged slides.[4]

    • Bake slides overnight at 58-60°C to ensure tissue adherence.

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene for 2x 10 minutes.

    • Rehydrate through a series of graded ethanol washes: 100% (2x 5 min), 90% (5 min), and 70% (5 min).

    • Wash slides in deionized water for 2x 2 minutes.

  • Pretreatment (Antigen Retrieval and Proteolysis):

    • Incubate slides in a heat pretreatment solution (e.g., citrate buffer, pH 6.0) at 98°C for 15-30 minutes.

    • Wash in deionized water for 2x 2 minutes.

    • Apply a pepsin or protease solution and incubate for approximately 15 minutes at 37°C in a humidity chamber to digest proteins and allow probe access.

    • Wash slides in PBS or deionized water.

  • Denaturation and Hybridization:

    • Dehydrate slides again through a graded ethanol series (70%, 85%, 100%) for 2 minutes each and air dry.

    • Apply 10-15 µL of the FISH probe mixture (e.g., a dual-color probe with a locus-specific identifier for FGFR and a centromeric probe for the corresponding chromosome) to the target area and cover with a coverslip.[4]

    • Seal the coverslip with rubber cement.

    • Co-denature the slide (with probe) on a hot plate at 75°C for 5-10 minutes.[4]

    • Transfer the slide to a humidified chamber and hybridize overnight at 37°C.[4]

  • Post-Hybridization Washes and Counterstaining:

    • Carefully remove the coverslip and wash the slide in a stringent wash buffer (e.g., 0.4x SSC) at 72°C for 2 minutes to remove non-specifically bound probe.[4]

    • Wash in a less stringent buffer (e.g., 2x SSC with 0.05% Tween-20) at room temperature for 30 seconds.

    • Briefly dehydrate, air dry in the dark, and apply an anti-fade mounting medium containing DAPI for nuclear counterstaining.

  • Scoring and Interpretation:

    • Using a fluorescence microscope, count the signals in at least 60-100 non-overlapping tumor cell nuclei.[4]

    • For Amplification: Calculate the ratio of the FGFR gene signal to the centromere signal. A ratio ≥2.0 is typically considered amplified.[4] High-level amplification may be defined by an average gene copy number ≥6 or the presence of large gene clusters.[4]

    • For Rearrangement (using a break-apart probe): A positive result is indicated by the separation of the two colored signals (split signals). A cutoff of >15% of cells showing a split signal pattern is often used.

Next-Generation Sequencing (NGS) for Mutations and Fusions

NGS allows for the simultaneous detection of single-nucleotide variants (SNVs), insertions/deletions, copy number variations, and gene fusions across a panel of genes.

Objective: To perform targeted sequencing of FGFR genes from tumor-derived DNA or RNA to identify clinically relevant alterations.

Methodology:

  • Nucleic Acid Extraction:

    • Extract genomic DNA (for mutations, amplifications) or total RNA (for fusion detection) from FFPE tissue sections or liquid biopsy samples using a suitable commercial kit. Ensure quality control checks (e.g., spectrophotometry, fluorometry) are performed.

  • Library Preparation (DNA):

    • Fragmentation: Shear genomic DNA to a target size (e.g., 150-250 bp) using enzymatic or mechanical methods.

    • End-Repair and A-tailing: Repair the fragmented DNA ends to create blunt ends and add a single adenine nucleotide to the 3' ends.

    • Adapter Ligation: Ligate platform-specific sequencing adapters, which contain index sequences (barcodes) for sample multiplexing, to the DNA fragments.

    • Library Amplification: Perform PCR to enrich for the adapter-ligated fragments and add the full adapter sequences required for sequencing.

  • Target Enrichment (Hybridization Capture):

    • Pool multiple sample libraries.

    • Hybridize the pooled library with a custom panel of biotinylated oligonucleotide probes designed to capture the exons and select introns of FGFR1-4 and other relevant cancer genes.

    • Use streptavidin-coated magnetic beads to pull down the probe-bound target DNA fragments.

    • Wash the beads to remove non-target DNA.

    • Amplify the captured target library by PCR.

  • Sequencing and Data Analysis:

    • Quantify and qualify the final library pool.

    • Sequence the library on an NGS platform (e.g., Illumina).

    • Bioinformatics Pipeline:

      • Demultiplex reads based on barcodes.

      • Align reads to the human reference genome.

      • Perform variant calling to identify SNVs and indels.

      • Analyze read depth to detect copy number variations.

      • Use specialized algorithms to identify structural variants and gene fusions from both DNA and RNA data.

Immunohistochemistry (IHC) for Protein Expression

IHC is used to assess the expression level and subcellular localization of FGFR proteins in tissue sections, often as a correlative method to gene amplification.

Objective: To detect FGFR protein expression in FFPE tumor tissue.

Methodology:

  • Slide Preparation and Deparaffinization:

    • Prepare 4-5 µm thick FFPE sections on charged slides.

    • Deparaffinize in xylene and rehydrate through a graded ethanol series as described for FISH.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval (HIER) by immersing slides in a retrieval buffer (e.g., citrate buffer pH 6.0 or Tris-EDTA pH 9.0) and heating in a steamer or pressure cooker for 10-20 minutes.[7]

  • Staining Procedure:

    • Blocking: Block endogenous peroxidase activity with a 3% hydrogen peroxide solution. Block non-specific protein binding sites using a protein block or normal serum solution.[7]

    • Primary Antibody Incubation: Incubate slides with a validated primary antibody against the specific FGFR target (e.g., FGFR1, Rabbit pAb) at an optimized dilution (e.g., 1:200 to 1:4000) overnight at 4°C in a humidified chamber.

    • Secondary Antibody and Detection: Wash slides in buffer (e.g., TBS-T). Apply a horseradish peroxidase (HRP)-conjugated secondary antibody. Wash again.

    • Chromogen Application: Apply a chromogen substrate, such as diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen-antibody complex.

    • Counterstaining: Lightly counterstain the nuclei with hematoxylin.

  • Dehydration and Mounting:

    • Dehydrate the slides through a graded ethanol series and clear in xylene.

    • Apply a permanent mounting medium and a coverslip.

  • Scoring and Interpretation:

    • A pathologist scores the staining based on intensity (0=none, 1+=weak, 2+=moderate, 3+=strong) and the percentage of positive tumor cells.

    • An H-score can be calculated: H-score = [1 × (% of 1+ cells)] + [2 × (% of 2+ cells)] + [3 × (% of 3+ cells)], yielding a score from 0 to 300. Positivity thresholds must be established based on controls and clinical correlation.

Western Blot for Pathway Activation Analysis

Western blotting is used to detect specific proteins in a complex mixture, such as a cell lysate, and is particularly useful for assessing the phosphorylation status of signaling proteins.

Objective: To assess the activation state of the FGFR pathway by detecting phosphorylated FRS2 (p-FRS2) and phosphorylated ERK (p-ERK) in cancer cell lines.

Methodology:

  • Cell Lysis and Protein Quantification:

    • Culture cancer cells to desired confluency and treat with FGF ligands or FGFR inhibitors as required.

    • Wash cells with ice-cold PBS and lyse on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation and collect the supernatant.

    • Determine the protein concentration of the lysate using a BCA or Bradford assay.

  • SDS-PAGE:

    • Denature protein lysates by boiling in Laemmli sample buffer.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Include a molecular weight marker.

    • Run the gel to separate proteins by size.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane via electroblotting.

  • Immunoblotting:

    • Blocking: Block non-specific binding sites on the membrane by incubating with a blocking solution (e.g., 5% non-fat milk or 5% BSA in TBST) for 1 hour at room temperature.

    • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-p-FRS2 Tyr196, anti-p-ERK, anti-total FRS2, anti-total ERK) at the recommended dilution, typically overnight at 4°C with gentle agitation.

    • Washing: Wash the membrane multiple times with TBST to remove unbound primary antibody.

    • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody that recognizes the primary antibody species for 1 hour at room temperature.

    • Washing: Perform extensive washes with TBST.

  • Detection:

    • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

    • Capture the chemiluminescent signal using an imaging system or X-ray film.

  • Analysis:

    • Quantify band intensity using densitometry software. Normalize the signal of the phosphorylated protein to the corresponding total protein signal to determine the relative level of pathway activation.

Experimental_Workflow cluster_genomic Genomic/Transcriptomic Analysis cluster_proteomic Proteomic Analysis Sample Tumor Sample (FFPE Tissue / Cells) DNA_RNA DNA/RNA Extraction Sample->DNA_RNA IHC IHC Staining Sample->IHC Sectioning WB Cell Lysis & Western Blot Sample->WB Lysis FISH FISH DNA_RNA->FISH Tissue Section NGS NGS Library Prep & Sequencing DNA_RNA->NGS Extracted Nucleic Acid FISH_Analysis Detect Amplification & Rearrangement FISH->FISH_Analysis NGS_Analysis Detect Mutations, Fusions, & CNV NGS->NGS_Analysis IHC_Analysis Assess Protein Expression Level IHC->IHC_Analysis WB_Analysis Assess Pathway Activation (p-Proteins) WB->WB_Analysis

Caption: Workflow for molecular analysis of the FGFR pathway in cancer.

References

In Vitro Target Validation of Derazantinib Racemate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derazantinib (formerly ARQ-087) is a potent, orally bioavailable, ATP-competitive small molecule inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases.[1][2] Dysregulation of FGFR signaling, through mechanisms such as gene amplification, activating mutations, or chromosomal fusions, is a key oncogenic driver in a variety of solid tumors, including intrahepatic cholangiocarcinoma (iCCA), urothelial carcinoma, and gastric cancer.[3] This makes the FGFRs compelling targets for therapeutic intervention.

This technical guide provides an in-depth overview of the in vitro methodologies and key data supporting the target validation of derazantinib. It summarizes its kinase selectivity, its cellular mechanism of action, and the experimental protocols used to characterize its activity.

Mechanism of Action

Derazantinib exerts its therapeutic effect by binding to the ATP-binding pocket of the FGFR kinase domain, preventing receptor phosphorylation and subsequent activation of downstream signaling pathways.[4] This inhibition blocks the signal transduction cascades that promote tumor cell proliferation, survival, and angiogenesis.[1] In vitro studies have demonstrated that derazantinib potently inhibits FGFR subtypes 1, 2, and 3.[5][6] It also shows activity against other clinically relevant kinases, including Colony-Stimulating Factor 1 Receptor (CSF1R) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), which may contribute to its overall anti-tumor effect by modulating the tumor microenvironment and angiogenesis.[1][4]

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activity of derazantinib against various kinases and its effect on cellular functions.

Table 1: Cell-Free Kinase Inhibitory Activity of Derazantinib
Target KinaseIC50 (nM)Assay Type
FGFR14.5Cell-Free Kinase Assay
FGFR21.8 - 5.2Cell-Free Kinase Assay
FGFR34.5Cell-Free Kinase Assay
FGFR434Cell-Free Kinase Assay
CSF1R16.2Cell-Free Kinase Assay
VEGFR231.7Cell-Free Kinase Assay
RETInhibited¹Cell-Free Kinase Assay
DDR2Inhibited¹Cell-Free Kinase Assay
PDGFRβInhibited¹Cell-Free Kinase Assay
KITInhibited¹Cell-Free Kinase Assay

¹ Derazantinib has been shown to inhibit these kinases, though specific IC50 values are not consistently reported in the public domain.[5][7] Data sourced from references:[4][5][6][7]

Table 2: Cellular Activity of Derazantinib
AssayCell LineTarget/ProcessEC50 / GI50 (µM)Genetic Context
FGFR AutophosphorylationCos-1 (overexpressing)pFGFR1< 0.123FGFR1 Overexpression
FGFR AutophosphorylationCos-1 (overexpressing)pFGFR20.185FGFR2 Overexpression
FGFR AutophosphorylationCos-1 (overexpressing)pFGFR30.463FGFR3 Overexpression
Anti-ProliferationUrothelial Cancer PanelCell ViabilityMean GI50: 1.7Various (FGFR3 fusions in most sensitive lines)
FGF2-mediated Growth ArrestChondrocytesRescue from Growth Arrest~ 0.1N/A

Data sourced from references:[4][5]

Signaling Pathway and Experimental Workflows

Visual representations of the key signaling pathway and experimental procedures provide a clear understanding of the drug's mechanism and the methods used for its validation.

Derazantinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitor cluster_downstream Downstream Signaling FGFR FGFR FRS2a FRS2α FGFR->FRS2a Phosphorylates Derazantinib Derazantinib Derazantinib->FGFR Inhibits ATP Binding PI3K PI3K FRS2a->PI3K GRB2_SOS GRB2/SOS FRS2a->GRB2_SOS AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Derazantinib inhibits FGFR phosphorylation, blocking downstream signaling.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Analysis Reagent_Prep Prepare Assay Buffer, Recombinant Kinase, Peptide Substrate, ATP Incubation Incubate Kinase, Substrate, ATP, & Derazantinib Reagent_Prep->Incubation Drug_Dilution Serially Dilute Derazantinib Drug_Dilution->Incubation Stop_Reaction Stop Reaction & Add Detection Reagents (e.g., AlphaScreen Beads) Incubation->Stop_Reaction Phosphorylation Read_Plate Read Plate on Multilabel Reader Stop_Reaction->Read_Plate Calc_IC50 Calculate IC50 Value Read_Plate->Calc_IC50 Cell_Assay_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_endpoint Endpoint Measurement cluster_analysis Analysis Seed_Cells Seed Cells in Multi-well Plates Incubate_Overnight Incubate Overnight (37°C, 5% CO2) Seed_Cells->Incubate_Overnight Add_Drug Add Serial Dilutions of Derazantinib Incubate_Overnight->Add_Drug Incubate_Time Incubate for Defined Period (e.g., 24-72h) Add_Drug->Incubate_Time Assay_Endpoint Perform Assay: - Proliferation (CCK-8) - Phosphorylation (WB/ELISA) - Cell Cycle (FACS) Incubate_Time->Assay_Endpoint Analyze_Data Analyze Data & Determine EC50/GI50 Assay_Endpoint->Analyze_Data

References

Preclinical Evaluation of Derazantinib Racemate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Derazantinib (formerly ARQ-087) is an orally bioavailable, ATP-competitive small-molecule inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases.[1][2] Preclinical and clinical studies primarily refer to "Derazantinib," with "Derazantinib Racemate" being its racemic form.[3] It potently targets FGFR1, 2, and 3, which are key drivers of cell proliferation, differentiation, and migration.[4] Genetic aberrations in FGFR genes, such as fusions, mutations, or amplifications, are therapeutic targets in various cancers.[4] Derazantinib's mechanism of action involves binding to the kinase domain of FGFRs, which inhibits downstream signaling pathways, thereby suppressing tumor cell proliferation, angiogenesis, and promoting cell death.[1][2] Beyond the FGFR family, Derazantinib also shows inhibitory activity against other kinases, including colony-stimulating factor 1 receptor (CSF1R) and vascular endothelial growth factor receptor 2 (VEGFR2), suggesting a multi-faceted anti-tumor effect that may involve modulation of the tumor microenvironment.[5][6]

Pharmacodynamics: In Vitro Activity

The in vitro profile of Derazantinib demonstrates potent and selective kinase inhibition, leading to significant anti-proliferative effects in cancer cell lines characterized by FGFR dysregulation.

Kinase Inhibition Profile

Derazantinib is a multi-kinase inhibitor with high potency against FGFR1, 2, and 3. Its inhibitory activity has been quantified through IC50 values, which represent the concentration of the drug required to inhibit 50% of the target kinase's activity.

Target KinaseIC50 (nM)Other Inhibited Kinases
FGFR14.5[5][7]CSF1R[4][8]
FGFR21.8[5][7]VEGFR2[6][9]
FGFR34.5[5]RET[5]
FGFR434[5]KIT[5]
PDGFRβ[5]
DDR2[5]
Table 1: Kinase Inhibitory Spectrum of Derazantinib. Data compiled from cell-free kinase assays.

Cellular Activity and Mechanism

Derazantinib acts as an ATP-competitive inhibitor, capable of binding to both the inactive and active forms of the FGFR kinase.[5] This dual action effectively delays kinase activation by preventing autophosphorylation and inhibits the signaling of already active kinases.[5] This inhibition blocks downstream signaling cascades critical for tumor growth.

  • Inhibition of Cellular Phosphorylation : In cells overexpressing FGFRs, Derazantinib inhibits their autophosphorylation in a dose-dependent manner.[5] This leads to the attenuation of signaling through downstream pathways, evidenced by reduced phosphorylation of FRS2α, AKT, and ERK.[5][7]

  • Anti-Proliferative Effects : Derazantinib demonstrates potent anti-proliferative activity in cancer cell lines driven by FGFR amplifications, fusions, and mutations.[7] In a broad panel of 90 human tumor cell lines, the IC50 values for proliferation inhibition ranged from 0.01 to 20 µM.[10]

  • Cell Cycle Arrest and Apoptosis : In cancer cell lines with high levels of FGFR2, treatment with Derazantinib leads to a G1 phase cell cycle arrest, which is subsequently followed by the induction of apoptosis.[5][7]

FGF_FGFR_Signaling_Pathway FGF FGF Ligand FGFR FGFR (Receptor Tyrosine Kinase) FGF->FGFR Binds P1 Receptor Dimerization & Autophosphorylation FGFR->P1 Derazantinib Derazantinib Derazantinib->P1 Inhibits FRS2 FRS2 P1->FRS2 PLCg PLCγ P1->PLCg GRB2 GRB2/SOS FRS2->GRB2 PI3K PI3K FRS2->PI3K RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Angiogenesis AKT->Proliferation Transcription->Proliferation

Caption: FGF/FGFR signaling pathway and the inhibitory action of Derazantinib.

Pharmacokinetics

Pharmacokinetic studies in both animals and humans have characterized the absorption, distribution, metabolism, and excretion (ADME) profile of Derazantinib.

ParameterFindingSpecies
Oral Bioavailability 56% (absolute)Human[11]
Absorption Well absorbed after oral administrationHuman[11]
Cmax (Peak Concentration) ~637 ng/mLRat (30 mg/kg dose)[12]
Metabolism Primarily by CYP3A4 (in vitro)Human/Rat[12]
Major Circulating Component Unchanged Derazantinib (48% of radioactivity post-oral dose)Human[11]
Primary Route of Elimination Hepatic excretion (majority of radioactivity recovered in feces)Human[11]
Table 2: Summary of Derazantinib Pharmacokinetic Properties.
Preclinical Efficacy: In Vivo Studies

Derazantinib has demonstrated significant anti-tumor efficacy across a range of preclinical in vivo models, particularly those with defined FGFR genetic aberrations.

  • Monotherapy in Xenograft Models : Derazantinib effectively inhibits tumor growth in xenograft models of gastric cancer and intrahepatic cholangiocarcinoma (iCCA) that harbor FGFR2 fusions or amplifications.[5][7] In some gastric cancer models with FGFR2 fusions, treatment resulted in complete tumor regression.[13][14] Efficacy in gastric cancer models showed a high correlation with FGFR gene expression levels.[15] The drug was well tolerated in these models at doses up to 75 mg/kg.[5]

  • Combination Therapy : Preclinical studies combining Derazantinib with the chemotherapy agent paclitaxel showed synergistic or additive anti-tumor effects in gastric cancer models.[4][15] This synergy was significantly associated with higher levels of M2-type tumor-associated macrophages (M2-TAMs) in the tumor microenvironment, which is consistent with Derazantinib's inhibitory effect on CSF1R, a key receptor for M2-TAM function.[8][15]

  • Anti-Angiogenic Activity : The inhibitory effect of Derazantinib on VEGFR2 translates to anti-angiogenic properties.[16][17] In zebrafish embryo models, Derazantinib disrupted blood vessel development in a dose-dependent manner, confirming its potential to inhibit angiogenesis.[16][18]

In_Vivo_Xenograft_Workflow cluster_setup Model Establishment cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis A Implant Tumor Cells (e.g., SNU-16) or PDX Tissue in Immunocompromised Mice B Tumor Growth to Predetermined Size (e.g., 150 mm³) A->B C Randomize Mice into Treatment Groups (Vehicle vs. Derazantinib) B->C D Administer Treatment (e.g., p.o., daily) for 3-4 Weeks C->D E Monitor Tumor Volume & Body Weight D->E F Endpoint Tumor Ablation D->F G Analyze Tumors (IHC, Western Blot) F->G

Caption: A typical experimental workflow for an in vivo xenograft study.

Safety and Toxicology

The preclinical safety profile of Derazantinib has been further characterized in early-phase clinical trials, which have identified a manageable set of adverse events. The toxicity profile compares favorably to other drugs in the FGFR inhibitor class, with a notably low incidence of certain class-specific side effects.[6]

Adverse Event CategorySpecific EventsIncidence Rate (Any Grade)
Most Common Hyperphosphatemia35% - 75.9%[19][20][21]
Fatigue / Asthenia33% - 69.0%[19][20][21]
Nausea32%[19][20]
Dry Mouth27%[19][20]
Dry Eye / Eye Toxicity24% - 41.4%[19][20][21]
Common Grade ≥3 Increased AST10%[19][20]
Increased ALT9%[19][20]
Hyperphosphatemia10.3%[21]
FGFR Inhibitor Class Effects Nail Toxicities7.5%[19][20]
Stomatitis2.0%[19][20]
Retinal Events1.4%[19][20]
Palmar-Plantar Erythrodysesthesia1.4%[19][20]
Table 3: Summary of Common Adverse Events Associated with Derazantinib from Clinical Studies.

Experimental Protocols

In Vitro Kinase Inhibition Assay (AlphaScreen™)

This protocol outlines a method to determine the IC50 of Derazantinib against FGFR kinases.[5]

  • Compound Preparation : Serially dilute Derazantinib in DMSO. Add 2.5 µL of the dilutions or vehicle (DMSO) to the wells of a reaction plate.

  • Enzyme Reaction : Add FGFR1 or FGFR2 enzyme in assay buffer (50 mM Tris pH 8.0, 10 mM MgCl₂, 1 mM EGTA, 0.02 mg/mL BSA, 1 mM DTT, 10% glycerol, 0.1 mM Na₃PO₄) to each well.

  • Pre-incubation : Incubate the plate for 30 minutes at room temperature to allow the compound to bind to the enzyme.

  • Reaction Initiation : Add a mixture of ATP and biotinylated substrate (e.g., biotinylated-PYK2) to start the kinase reaction. The final volume should be 25 µL.

  • Incubation : Incubate for 60 minutes at room temperature.

  • Detection : Stop the reaction by adding a stop/detection mixture containing EDTA and AlphaScreen™ Streptavidin Donor and P-TYR-100 Acceptor beads.

  • Final Incubation : Incubate for 60 minutes at room temperature in the dark.

  • Data Acquisition : Read the plate on a Perkin Elmer Envision Multilabel plate reader (excitation: 640 nm, emission: 570 nm).

  • Analysis : Calculate IC50 values from the resulting dose-response curves.

Kinase_Assay_Workflow A 1. Add Derazantinib Dilutions to Plate B 2. Add FGFR Enzyme & Assay Buffer A->B C 3. Pre-incubate (30 min, RT) B->C D 4. Add ATP & Biotinylated Substrate C->D E 5. Incubate (60 min, RT) D->E F 6. Add Stop/Detection Mix (EDTA, AlphaScreen Beads) E->F G 7. Incubate in Dark (60 min, RT) F->G H 8. Read Plate on Envision Reader G->H I 9. Calculate IC50 H->I

Caption: Workflow for an in vitro AlphaScreen™ kinase inhibition assay.

Cell Proliferation Assay

This protocol describes a general method to assess the anti-proliferative effects of Derazantinib on cancer cell lines.

  • Cell Plating : Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight at 37°C.

  • Compound Treatment : Treat the cells with a range of concentrations of Derazantinib or vehicle control.

  • Incubation : Incubate the plates for a specified period, typically 72 hours, at 37°C.

  • Viability Assessment : Add a viability reagent (e.g., CCK-8, MTS, or CellTiter-Glo®) to each well according to the manufacturer's instructions.

  • Data Acquisition : Measure the absorbance or luminescence using a plate reader.

  • Analysis : Normalize the data to the vehicle-treated control wells and calculate the IC50 for cell growth inhibition.

In Vivo Xenograft Tumor Model

This protocol details the steps for evaluating the anti-tumor efficacy of Derazantinib in an animal model.[8]

  • Cell Implantation : Subcutaneously inject human tumor cells (e.g., SNU-16 gastric cancer cells) into the flank of immunocompromised mice (e.g., Balb/c nude mice).

  • Tumor Growth : Monitor the mice until tumors reach a palpable, predetermined average volume (e.g., 150 mm³).

  • Randomization : Randomize the animals into treatment cohorts (e.g., vehicle control, Derazantinib at various doses).

  • Dosing : Administer Derazantinib orally (p.o.) once daily (q.d.) for the duration of the study (e.g., 3-4 weeks).

  • Monitoring : Measure tumor volumes with calipers and record mouse body weights 2-3 times per week as indicators of efficacy and toxicity, respectively.

  • Endpoint : At the end of the study, euthanize the mice and excise the tumors for downstream analysis (e.g., immunohistochemistry, western blotting, or qPCR) to assess target modulation.[8]

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Derazantinib

This technical guide provides a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of derazantinib, an orally bioavailable inhibitor of the fibroblast growth factor receptor (FGFR). The information is compiled from various preclinical and clinical studies to support further research and development of this compound.

Pharmacodynamics

Derazantinib is a potent, ATP-competitive inhibitor of FGFR isoforms 1, 2, and 3.[1][2][3] Dysregulation of the FGFR signaling pathway is implicated in the pathogenesis of various cancers, making it a key therapeutic target.[4] Derazantinib also demonstrates inhibitory activity against other kinases, including colony-stimulating factor 1 receptor (CSF1R) and vascular endothelial growth factor receptor 2 (VEGFR2).[5][6]

Mechanism of Action and In Vitro Activity

Derazantinib exerts its anti-neoplastic effects by binding to the ATP-binding pocket of FGFR, which inhibits its autophosphorylation and subsequent activation of downstream signaling pathways.[3][7] This leads to the suppression of tumor cell proliferation, angiogenesis, and induction of apoptosis in FGFR-dependent cancer cells.[1][2][3] The inhibitory activity of derazantinib against various kinases is summarized in the table below.

Table 1: In Vitro Inhibitory Activity of Derazantinib
TargetAssay TypeIC50 (nM)Reference
FGFR1Kinase Assay4.5[3][7]
FGFR2Kinase Assay1.8[3][7]
FGFR3Kinase Assay4.5[3][7]
FGFR4Kinase Assay34[3]
RETKinase Assay-[3]
DDR2Kinase Assay-[3]
PDGFRβKinase Assay-[3]
VEGFRKinase Assay-[3]
KITKinase Assay-[3]

IC50 values for RET, DDR2, PDGFRβ, VEGFR, and KIT were mentioned as being inhibited by Derazantinib, but specific values were not provided in the search results.

Signaling Pathway

Derazantinib inhibits the FGFR signaling cascade, which plays a crucial role in cell proliferation, survival, and differentiation. The simplified signaling pathway is depicted below.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binds and activates RAS RAS FGFR->RAS Activates PI3K PI3K FGFR->PI3K Activates STAT STAT FGFR->STAT Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes AKT AKT PI3K->AKT AKT->Proliferation Promotes STAT->Proliferation Promotes Derazantinib Derazantinib Derazantinib->FGFR Inhibits

Caption: Simplified FGFR signaling pathway and the inhibitory action of Derazantinib.

Pharmacodynamic Biomarkers

Clinical studies have identified several biomarkers that indicate target engagement of derazantinib. Treatment with derazantinib has been shown to cause an increase in the plasma levels of FGF19, FGF23, and phosphate.[4]

Table 2: Pharmacodynamic Effects of Derazantinib in iCCA Patients
BiomarkerDoseChange from BaselineTimepointReference
Phosphate300 mg QD40% increaseCycle 2, Day 1[4]
FGF19300 mg QD300% increaseCycle 2, Day 1[4]
FGF23300 mg QD140% increaseCycle 2, Day 1[4]

Pharmacokinetics

Derazantinib is an orally administered drug that has been evaluated in both preclinical and clinical settings.

Preclinical Pharmacokinetics in Rats

A study in Sprague-Dawley rats investigated the pharmacokinetics of a single oral dose of derazantinib.

Table 3: Pharmacokinetic Parameters of Derazantinib in Rats
ParameterDerazantinib (30 mg/kg)Derazantinib (30 mg/kg) + Naringin (50 mg/kg)Reference
Cmax (ng/mL)1256.3 ± 211.41389.7 ± 254.1[8]
Tmax (h)2.0 ± 0.51.8 ± 0.4[8]
AUC0→t (ng·h/mL)8546.2 ± 1532.89213.5 ± 1678.4[8]
AUC0→∞ (ng·h/mL)8897.4 ± 1601.59587.3 ± 1745.2[8]
t1/2 (h)4.2 ± 0.84.5 ± 0.9[8]
CLz/F (L/h/kg)3.4 ± 0.63.1 ± 0.5[8]
Clinical Pharmacokinetics in Humans

An open-label study in healthy male subjects was conducted to assess the absorption, metabolism, and excretion of derazantinib.

Table 4: Human Pharmacokinetic Properties of Derazantinib
ParameterValueReference
Bioavailability56%[9]
Major Route of EliminationHepatic Excretion[9]
Major Circulating Component in PlasmaUnchanged Derazantinib[9]
Major Metabolites in PlasmaM-13, M-24[9]
Major Components in FecesUnchanged Derazantinib, M-6[9]
Metabolism

In vitro studies have shown that derazantinib is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme.[10] The major metabolites identified in human plasma are M-13 and M-24 (a glucuronide conjugate of M-6), while unchanged derazantinib and the hydroxylated metabolite M-6 are the main components found in feces.[9]

Experimental Protocols

In Vitro Kinase Inhibition Assay

The inhibitory activity of derazantinib against FGFR1 and FGFR2 was determined using a kinase assay with the following protocol[3]:

  • FGFR1 or FGFR2 enzyme was added to an assay buffer (50 mM Tris, pH 8.0, 0.02 mg/mL BSA, 10 mM MgCl2, 1 mM EGTA, 10% glycerol, 0.1 mM Na3PO4, 1 mM DTT).

  • The enzyme solution was dispensed into wells at a final concentration of 0.50 nM for FGFR1 and 0.25 nM for FGFR2.

  • After a 30-minute pre-incubation period, ATP and a biotinylated-PYK2 substrate were added to initiate the reaction.

  • The final concentrations were 0–1,000 μM for ATP and 80 nM for the substrate in a total reaction volume of 25 μL.

  • The reaction was allowed to proceed, and the inhibition was measured to determine the IC50 values.

Cell Proliferation and Cycle Analysis

The anti-proliferative activity of derazantinib was assessed in cell lines with FGFR dysregulation[3][7]:

  • Cells were plated and incubated at 37°C overnight.

  • The cells were then treated with derazantinib (e.g., 0.1 μM or 1 μM) for 24 or 72 hours.

  • For cell cycle analysis, cells were fixed and stained using a Cycletest Plus Reagent kit.

  • Cell cycle profiles were analyzed using a FACS Calibur flow cytometer to determine the induction of G1 cell cycle arrest and subsequent apoptosis.

Human ADME Study Workflow

An accelerator mass spectrometry (AMS)-enabled study was conducted to evaluate the absorption, disposition, and metabolism of derazantinib in healthy male subjects.[9]

ADME_Workflow cluster_dosing Dosing cluster_sampling Sample Collection cluster_analysis Analysis cluster_endpoints Endpoints OralDose Oral Dose (300 mg [14C]-DZB) Blood Blood OralDose->Blood Urine Urine OralDose->Urine Feces Feces OralDose->Feces IVDose IV Microdose (100 µg [14C]-DZB) IVDose->Blood IVDose->Urine IVDose->Feces AMS AMS for Total Radioactivity and [14C]-DZB in Plasma Blood->AMS UPLC_MS UPLC-hrMS for Metabolite Quantification and Characterization Blood->UPLC_MS Urine->AMS Urine->UPLC_MS Feces->AMS Feces->UPLC_MS MassBalance Mass Balance AMS->MassBalance ExcretionRoutes Routes of Excretion AMS->ExcretionRoutes Bioavailability Absolute Oral Bioavailability AMS->Bioavailability Metabolism Metabolism Profile AMS->Metabolism UPLC_MS->MassBalance UPLC_MS->ExcretionRoutes UPLC_MS->Bioavailability UPLC_MS->Metabolism

Caption: Workflow for the human ADME study of [14C]-labeled Derazantinib.

Preclinical Pharmacokinetic Study in Rats

The pharmacokinetic study of derazantinib in Sprague-Dawley rats involved the following steps[8][10][11]:

  • Rats were divided into two groups.

  • One group received an oral dose of derazantinib (30 mg/kg).

  • The second group was pretreated with oral naringin (50 mg/kg) before receiving the same dose of derazantinib.

  • Blood samples were collected at various time points.

  • Plasma concentrations of derazantinib were determined using a validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method.

  • Pharmacokinetic parameters were then calculated from the concentration-time data.

Pharmacodynamic Biomarker Analysis in Clinical Trials

In clinical trials such as ARQ 087-101 (NCT01752920), plasma samples from patients were collected to analyze pharmacodynamic markers[4]:

  • Patient plasma samples were collected on Day 1, 8, 15, and 22 of Cycle 1 and on Day 1 of Cycles 2-6.

  • Levels of FGF19, FGF21, and FGF23 were quantified using commercially available ELISA kits (e.g., from R&D Systems and EMD-Millipore).

  • Phosphate levels were also measured from the plasma samples.

  • The changes in the levels of these biomarkers from baseline were analyzed to assess the pharmacodynamic effects of derazantinib.

References

Understanding the Off-Target Effects of Derazantinib Racemate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derazantinib (ARQ 087) is a multi-kinase inhibitor primarily targeting the fibroblast growth factor receptor (FGFR) family, with potent activity against FGFR1, 2, and 3.[1][2] These receptors are key drivers in various cellular processes, and their dysregulation is implicated in several cancers. While derazantinib's on-target efficacy against FGFR-driven malignancies is established, a comprehensive understanding of its off-target interactions is crucial for predicting potential therapeutic benefits in other diseases, anticipating adverse effects, and guiding rational combination therapies. This technical guide provides an in-depth overview of the off-target profile of derazantinib racemate, summarizing key quantitative data, detailing relevant experimental protocols, and illustrating the affected signaling pathways.

Off-Target Kinase Profile of Derazantinib

Derazantinib exhibits inhibitory activity against a range of kinases beyond the FGFR family. This promiscuity is a common feature of small-molecule kinase inhibitors and can contribute to both therapeutic efficacy and toxicity. The following tables summarize the known on-target and off-target activities of derazantinib, with IC50 values providing a quantitative measure of inhibitory potency.

Table 1: On-Target Activity of Derazantinib Against FGFR Family Kinases
KinaseIC50 (nM)
FGFR14.5[1][2]
FGFR21.8[1][2]
FGFR34.5[1][2]
FGFR434[1]
Table 2: Off-Target Kinase Activity of Derazantinib
KinaseIC50 (nM)
Colony-Stimulating Factor 1 Receptor (CSF1R)16.2[3]
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)31.7[3]
Rearranged during transfection (RET)Inhibited (Specific IC50 not detailed in provided results)[1][3]
Discoidin Domain Receptor 2 (DDR2)Inhibited (Specific IC50 not detailed in provided results)[1]
Platelet-Derived Growth Factor Receptor β (PDGFRβ)Inhibited (Specific IC50 not detailed in provided results)[1][3]
KIT Proto-Oncogene, Receptor Tyrosine Kinase (KIT)Inhibited (Specific IC50 not detailed in provided results)[1][3]
Src family kinasesInhibited (Specific IC50 not detailed in provided results)[3]

Signaling Pathways Affected by Off-Target Inhibition

The off-target activity of derazantinib has significant implications for various signaling pathways involved in cancer and other diseases. Inhibition of kinases such as VEGFR2 and CSF1R can modulate the tumor microenvironment and angiogenesis.

Off_Target_Signaling_Pathways cluster_derazantinib Derazantinib cluster_targets Kinase Targets cluster_pathways Cellular Processes Derazantinib Derazantinib FGFRs FGFR1/2/3 Derazantinib->FGFRs VEGFR2 VEGFR2 Derazantinib->VEGFR2 CSF1R CSF1R Derazantinib->CSF1R Other Other Off-Targets (RET, DDR2, PDGFRβ, KIT, Src) Derazantinib->Other Proliferation Tumor Cell Proliferation FGFRs->Proliferation Inhibition Angiogenesis Angiogenesis VEGFR2->Angiogenesis Inhibition Immune_Modulation Immune Modulation (Macrophage Differentiation) CSF1R->Immune_Modulation Inhibition Other_Processes Other Cellular Processes Other->Other_Processes Inhibition

Figure 1: Derazantinib's inhibition of on-target and off-target kinases and their associated cellular processes.

Clinical Manifestations of Off-Target Effects: Safety Profile

The clinical safety profile of derazantinib provides insights into its off-target effects in humans. Adverse events observed in clinical trials can often be mechanistically linked to the inhibition of specific kinases.

Table 3: Common Adverse Events Associated with Derazantinib (from Clinical Trials)
Adverse EventFrequency (Any Grade)Potential Off-Target Link
Hyperphosphatemia35-75.9%[2][3]On-target (FGFR inhibition)
Fatigue/Asthenia33-69%[2][3]Multi-factorial
Nausea32%[3]Multi-factorial
Dry Mouth27%[3]-
Dry Eye24%[3]-
Increased AST/ALT9-10% (Grade 3 or higher)[3]-
Nail toxicities7.5%[3]-
Stomatitis2.0%[3]-
Retinal events1.4%[3]-
Palmar-plantar erythrodysesthesia1.4%[3]VEGFR inhibition

Experimental Protocols

A detailed understanding of the experimental methodologies used to characterize derazantinib's kinase inhibition profile is essential for data interpretation and replication.

Biochemical Kinase Inhibition Assay (General Protocol)

This protocol outlines the general steps for determining the in vitro inhibitory activity of derazantinib against a specific kinase.

Kinase_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Recombinant Kinase - Substrate (e.g., Biotinylated Peptide) - ATP - Assay Buffer start->prepare_reagents prepare_derazantinib Prepare Serial Dilutions of Derazantinib prepare_reagents->prepare_derazantinib plate_setup Add to 384-well Plate: 1. Derazantinib Dilutions 2. Kinase Solution prepare_derazantinib->plate_setup initiate_reaction Initiate Reaction: Add ATP and Substrate Mixture plate_setup->initiate_reaction incubation Incubate at Room Temperature initiate_reaction->incubation stop_reaction Stop Reaction (e.g., add EDTA) incubation->stop_reaction detection Detection: - Add Detection Reagents (e.g., Labeled Antibody) - Read Signal (e.g., Fluorescence) stop_reaction->detection data_analysis Data Analysis: - Calculate % Inhibition - Determine IC50 Value detection->data_analysis end End data_analysis->end

Figure 2: A generalized workflow for a biochemical kinase inhibition assay.

Detailed Method for a LanthaScreen™ CSF1R Kinase Assay (Example):

  • Reagent Preparation:

    • Prepare a 2X stock of recombinant human CSF1R kinase in a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a 2X stock of a suitable fluorescently labeled peptide substrate and ATP at the desired concentration (often at the Km for ATP) in the kinase reaction buffer.

    • Prepare serial dilutions of derazantinib in the kinase reaction buffer.

  • Assay Procedure:

    • Add 5 µL of each derazantinib dilution to the wells of a 384-well plate.

    • Add 5 µL of the 2X CSF1R kinase solution to each well.

    • Incubate for a defined period (e.g., 20-30 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution.

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Stop the reaction by adding a development solution containing a terbium-labeled antibody specific for the phosphorylated substrate.

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

    • Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

  • Data Analysis:

    • The ratio of the emission signals from the acceptor and donor fluorophores is calculated.

    • The percent inhibition is determined relative to no-inhibitor and no-enzyme controls.

    • IC50 values are calculated by fitting the percent inhibition data to a four-parameter logistic model.

VEGFR2 Kinase Inhibition Assay (Example using ADP-Glo™)
  • Reagent Preparation:

    • Prepare a 2X solution of recombinant human VEGFR2 in kinase assay buffer.

    • Prepare a 2X solution of a suitable substrate (e.g., poly(Glu,Tyr) 4:1) and ATP in kinase assay buffer.

    • Prepare serial dilutions of derazantinib.

  • Assay Procedure:

    • Add derazantinib dilutions, VEGFR2 solution, and the substrate/ATP mixture to the wells of a 96-well plate.

    • Incubate for a specified time (e.g., 40 minutes) at 30°C.

  • Detection:

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert the generated ADP to ATP and then measure the newly synthesized ATP using a luciferase/luciferin reaction.

    • Incubate for 30 minutes at room temperature.

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ADP generated and thus to the kinase activity.

    • Calculate percent inhibition and determine IC50 values as described above.

Conclusion

Derazantinib is a potent inhibitor of FGFR1, 2, and 3, but also demonstrates significant activity against a panel of other kinases, most notably CSF1R and VEGFR2. This off-target profile has important implications for its clinical use, contributing to both its therapeutic potential and its adverse event profile. A thorough understanding of these off-target effects, supported by robust quantitative data and detailed experimental protocols, is essential for the continued development and optimal clinical application of derazantinib and next-generation multi-kinase inhibitors. The information presented in this guide serves as a valuable resource for researchers and clinicians working to harness the full potential of this targeted therapy.

References

Methodological & Application

Application Notes and Protocols: Determination of Derazantinib Racemate IC50 in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derazantinib (ARQ-087) is a potent, orally bioavailable, ATP-competitive inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases.[1] Dysregulation of FGFR signaling, through genetic alterations such as gene amplification, fusions, or activating mutations, is a known driver in various malignancies, making it a compelling target for cancer therapy.[1] This document provides detailed protocols for determining the half-maximal inhibitory concentration (IC50) of derazantinib racemate in cancer cell lines using common in vitro cell viability assays, namely the MTT and CellTiter-Glo® assays. Furthermore, it presents a summary of reported IC50 values and a diagram of the FGFR signaling pathway to illustrate the mechanism of action of derazantinib.

Introduction to Derazantinib

Derazantinib is a multi-kinase inhibitor with high affinity for FGFR1, FGFR2, and FGFR3.[2] In cell-free kinase assays, derazantinib has demonstrated IC50 values of 4.5 nM, 1.8 nM, and 4.5 nM for FGFR1, FGFR2, and FGFR3, respectively.[2] By inhibiting the autophosphorylation of FGFRs, derazantinib effectively blocks downstream signaling cascades, such as the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and angiogenesis.[1] Consequently, derazantinib exhibits anti-proliferative activity in cancer cell lines characterized by FGFR dysregulation.[1] These application notes are designed to guide researchers in the accurate determination of the IC50 of derazantinib in relevant cancer cell line models.

Data Presentation: Derazantinib IC50 Values

The anti-proliferative activity of derazantinib has been evaluated across a range of cancer cell lines, particularly those with known FGFR aberrations. The half-maximal inhibitory concentration (IC50) is a critical measure of the drug's potency.

Cancer Cell LineCancer TypeFGFR StatusDerazantinib (ARQ-087) IC50
SNU-16Gastric CarcinomaFGFR2 AmplificationSensitive (Specific IC50 not detailed in provided abstracts)[1]
NCI-H716Colorectal CarcinomaFGFR2 AmplificationSensitive (Specific IC50 not detailed in provided abstracts)[1]
KATO-IIIGastric CarcinomaFGFR2 AmplificationSensitive (Specific IC50 not detailed in provided abstracts)
AN3-CAEndometrial CancerFGFR2 MutationInformation not available in provided abstracts
M-14MelanomaInformation not availableInformation not available in provided abstracts

Note: While specific IC50 values for the listed cell lines were not explicitly found in the provided search results, they are described as sensitive to Derazantinib. A broader screen of 26 gastrointestinal cancer cell lines reported GI50 values ranging from 0.02 to 20 µM, with the most sensitive lines (GI50 ≤ 0.5 µM) harboring FGFR fusions or exhibiting high FGFR expression.

Signaling Pathway

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_pathway Intracellular Space cluster_downstream Downstream Effects FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization FRS2 FRS2 FGFR->FRS2 Phosphorylation PLCg PLCγ FGFR->PLCg GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival IP3_DAG IP3 / DAG PLCg->IP3_DAG PKC PKC IP3_DAG->PKC Angiogenesis Angiogenesis PKC->Angiogenesis Derazantinib Derazantinib Derazantinib->FGFR Inhibition IC50_Determination_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture 1. Culture Cancer Cell Lines Cell_Seeding 3. Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Drug_Dilution 2. Prepare Derazantinib Serial Dilutions Drug_Treatment 4. Treat Cells with Derazantinib Drug_Dilution->Drug_Treatment Cell_Seeding->Drug_Treatment Incubation 5. Incubate for 72 hours Drug_Treatment->Incubation Assay_Addition 6. Add Viability Reagent (MTT or CellTiter-Glo) Incubation->Assay_Addition Signal_Development 7. Incubate for Signal Development Assay_Addition->Signal_Development Read_Plate 8. Read Plate (Absorbance/Luminescence) Signal_Development->Read_Plate Data_Processing 9. Calculate % Viability vs. Control Read_Plate->Data_Processing Curve_Fitting 10. Plot Dose-Response Curve Data_Processing->Curve_Fitting IC50_Determination 11. Determine IC50 Value Curve_Fitting->IC50_Determination

References

Application Notes and Protocols: Derazantinib Racemate for Studying FGFR Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derazantinib (ARQ-087) is a potent and orally bioavailable small-molecule inhibitor of Fibroblast Growth Factor Receptors (FGFR) 1, 2, and 3.[1][2][3] As an ATP-competitive inhibitor, it serves as a critical tool for investigating the intricate roles of FGFR signaling in various physiological and pathological processes, including cancer and developmental disorders.[2] Dysregulation of the FGFR signaling pathway, through mechanisms such as gene amplification, fusions, or mutations, is a known driver in several cancers.[2][3][4] Derazantinib's ability to selectively block this pathway makes it an invaluable reagent for elucidating the downstream effects of FGFR inhibition and for preclinical evaluation of potential therapeutic strategies. Beyond the primary FGFR targets, Derazantinib also exhibits inhibitory activity against other kinases, including RET, DDR2, PDGFRβ, VEGFR, and KIT, which should be considered in experimental design.[1][5]

These application notes provide a comprehensive overview of the use of Derazantinib racemate in studying FGFR signaling pathways, complete with detailed experimental protocols and data presentation.

Data Presentation

Table 1: In Vitro Kinase Inhibitory Activity of Derazantinib
Target KinaseIC50 (nM)Assay Type
FGFR14.5Cell-free kinase assay
FGFR21.8Cell-free kinase assay
FGFR34.5Cell-free kinase assay
FGFR434Cell-free kinase assay
RET3Cell-free assay
DDR23.6Cell-free assay
PDGFRβ4.1Cell-free assay

Data compiled from multiple sources.[1][2]

Table 2: Cellular Activity of Derazantinib in FGFR-Overexpressing Cells
Cell LineFGFR Isoform OverexpressedEC50 (µM) for Phosphorylation Inhibition
Cos-1FGFR1< 0.123
Cos-1FGFR20.185
Cos-1FGFR30.463
Cos-1FGFR4> 10

Data represents the concentration of Derazantinib required to inhibit 50% of receptor phosphorylation.[1]

Signaling Pathway and Mechanism of Action

The binding of Fibroblast Growth Factors (FGFs) to their corresponding FGFRs triggers receptor dimerization and autophosphorylation of the intracellular kinase domains. This activation initiates a cascade of downstream signaling events, primarily through the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, migration, and differentiation.[4][5] Derazantinib exerts its inhibitory effect by competing with ATP for the binding site in the FGFR kinase domain, thereby preventing receptor autophosphorylation and the subsequent activation of downstream signaling.[2]

FGFR_Signaling_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Binds P1 Dimerization & Autophosphorylation FGFR->P1 Activates Derazantinib Derazantinib Derazantinib->FGFR Inhibits FRS2 FRS2 P1->FRS2 Phosphorylates GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Response Cellular Responses (Proliferation, Survival, Migration) ERK->Cell_Response AKT AKT PI3K->AKT AKT->Cell_Response

Caption: FGFR Signaling Pathway and Derazantinib's Mechanism of Action.

Experimental Protocols

The following are detailed protocols for key experiments to study FGFR signaling pathways using Derazantinib.

In Vitro Kinase Assay

This assay determines the direct inhibitory effect of Derazantinib on the kinase activity of recombinant FGFR enzymes.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Derazantinib dilutions - Recombinant FGFR - Kinase buffer - ATP & Substrate Start->Prepare_Reagents Pre_incubation Pre-incubate Derazantinib with FGFR Prepare_Reagents->Pre_incubation Initiate_Reaction Initiate Reaction: Add ATP and Biotinylated Substrate Pre_incubation->Initiate_Reaction Incubate Incubate at Room Temperature Initiate_Reaction->Incubate Stop_Reaction Stop Reaction & Add Detection Reagents Incubate->Stop_Reaction Read_Plate Read Plate (e.g., Envision Multilabel Reader) Stop_Reaction->Read_Plate Analyze_Data Analyze Data: Calculate IC50 Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: Workflow for an In Vitro Kinase Assay.

Materials:

  • This compound

  • Recombinant FGFR1, FGFR2, or FGFR3 enzyme

  • Kinase Assay Buffer (e.g., 50 mM Tris pH 8.0, 10 mM MgCl2, 1 mM EGTA, 0.02 mg/mL BSA, 1 mM DTT, 10% glycerol, 0.1 mM Na3PO4)

  • Biotinylated peptide substrate (e.g., biotinylated-PYK2)

  • ATP

  • DMSO (for stock solution)

  • 384-well assay plates

  • Detection reagents (e.g., AlphaScreen™ Streptavidin Donor and P-TYR-100 Acceptor beads)

  • Plate reader

Procedure:

  • Prepare Derazantinib Dilutions: Prepare a stock solution of Derazantinib in DMSO (e.g., 10 mM). Perform serial dilutions in DMSO, followed by a further dilution in water to achieve the final desired concentrations with a consistent low percentage of DMSO (e.g., 1%).[1]

  • Assay Plate Preparation: Add 2.5 µL of the diluted Derazantinib or vehicle (DMSO control) to the wells of a 384-well plate.[1]

  • Enzyme Addition: Add 17.5 µL of recombinant FGFR enzyme diluted in kinase assay buffer to each well. The final enzyme concentration should be optimized for the assay (e.g., 0.25-0.50 nM).[1]

  • Pre-incubation: Incubate the plate for 30 minutes at room temperature to allow the inhibitor to bind to the enzyme.[1]

  • Reaction Initiation: Add 5 µL of a solution containing ATP and the biotinylated substrate in kinase assay buffer to each well. The final concentrations of ATP should be close to the Km for the specific FGFR isoform, and the substrate concentration should be optimized for signal detection (e.g., 80 nM).[1]

  • Reaction Incubation: Incubate the plate for 60 minutes at room temperature.[1]

  • Reaction Termination and Detection: Stop the reaction by adding a stop/detection mixture containing EDTA and the appropriate detection reagents (e.g., AlphaScreen™ beads).[1]

  • Final Incubation: Incubate the plate for 60 minutes at room temperature in the dark.[1]

  • Data Acquisition: Read the plate using a suitable plate reader.[1]

  • Data Analysis: Calculate the percent inhibition for each Derazantinib concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Western Blot Analysis of FGFR Pathway Inhibition

This protocol allows for the assessment of Derazantinib's effect on the phosphorylation status of FGFR and its downstream signaling proteins in a cellular context.

Materials:

  • Cell line with active FGFR signaling (e.g., SNU-16, NCI-H716, or cells overexpressing FGFR)

  • Complete cell culture medium

  • This compound

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-FGFR, anti-total-FGFR, anti-phospho-ERK, anti-total-ERK, anti-phospho-AKT, anti-total-AKT, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with various concentrations of Derazantinib (e.g., 0.1 µM, 1 µM) or DMSO as a vehicle control for a specified duration (e.g., 24 or 72 hours).[1]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[6]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Prepare protein samples for electrophoresis by adding Laemmli sample buffer and boiling for 5 minutes.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.[6]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendations.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.

Cell Proliferation Assay (CCK-8)

This assay measures the anti-proliferative activity of Derazantinib on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • 96-well cell culture plates

  • Cell Counting Kit-8 (CCK-8) reagent

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 1,000-5,000 cells per well in 100 µL of medium and incubate overnight.[6]

  • Treatment: Treat the cells with a range of Derazantinib concentrations (e.g., 0.16 to 5 µmol/L) in triplicate. Include a vehicle control (DMSO).[6] The final DMSO concentration should be kept below 0.1%.[6]

  • Incubation: Incubate the plates for the desired time period (e.g., 48 hours).[6]

  • CCK-8 Addition: Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C, according to the manufacturer's instructions.[6]

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the EC50 value.

Cell Migration (Scratch) Assay

This assay assesses the effect of Derazantinib on cell migration.

Migration_Assay_Workflow Start Start Seed_Cells Seed Cells to Confluency in a 6-well plate Start->Seed_Cells Create_Scratch Create a 'Scratch' with a Pipette Tip Seed_Cells->Create_Scratch Wash_Cells Wash with PBS to Remove Debris Create_Scratch->Wash_Cells Add_Treatment Add Medium with Derazantinib or Vehicle Wash_Cells->Add_Treatment Image_T0 Image at 0 hours Add_Treatment->Image_T0 Incubate Incubate for 24-48 hours Image_T0->Incubate Image_Final Image at Final Timepoint Incubate->Image_Final Analyze Analyze Migrated Area using ImageJ Image_Final->Analyze End End Analyze->End

Caption: Workflow for a Cell Migration (Scratch) Assay.

Materials:

  • Cell line of interest

  • 6-well plates

  • 200 µL pipette tips

  • This compound

  • Microscope with a camera

Procedure:

  • Cell Seeding: Seed cells in 6-well plates and grow them to >90% confluency.[6]

  • Scratch Creation: Create a linear scratch in the cell monolayer using a sterile 200 µL pipette tip.[6]

  • Washing: Gently wash the wells with PBS to remove detached cells.[6]

  • Treatment: Add fresh medium containing different concentrations of Derazantinib or vehicle control.[6]

  • Imaging: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 24 and 48 hours).[6]

  • Analysis: Measure the area of the scratch at each time point using software like ImageJ and calculate the percentage of wound closure.[6]

Conclusion

This compound is a versatile and potent tool for the investigation of FGFR signaling pathways. Its well-characterized inhibitory profile allows for the targeted interrogation of FGFR function in a variety of experimental systems. The protocols outlined above provide a solid foundation for researchers to explore the multifaceted roles of FGFR signaling in health and disease. As with any kinase inhibitor, it is important to consider its off-target effects and to use appropriate controls to ensure the specificity of the observed results.

References

Application Notes and Protocols: Derazantinib Racemate in Combination with Chemotherapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derazantinib is an orally bioavailable, ATP-competitive inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases, with potent activity against FGFR1, 2, and 3.[1][2][3] Dysregulation of the FGFR signaling pathway is implicated in the pathogenesis of various malignancies, making it a key therapeutic target.[4] Derazantinib has also demonstrated inhibitory activity against other kinases, including vascular endothelial growth factor receptor 2 (VEGFR2) and colony-stimulating factor 1 receptor (CSF1R), suggesting a broader mechanism of action that may contribute to its anti-tumor and immunomodulatory effects.[5]

These application notes provide an overview of the preclinical rationale and clinical investigation of derazantinib in combination with chemotherapy, focusing on its synergistic potential. Detailed protocols for preclinical evaluation are also provided to aid in further research and development.

Mechanism of Action and Preclinical Synergy with Paclitaxel

Derazantinib exerts its primary anti-tumor effect by inhibiting the phosphorylation of FGFR and its downstream signaling proteins, including FRS2α, AKT, and ERK.[1] This leads to cell cycle arrest at the G1 phase and subsequent apoptosis in tumor cells with FGFR dysregulation.[1][6]

Preclinical studies have demonstrated a significant synergistic anti-tumor effect when derazantinib is combined with the chemotherapeutic agent paclitaxel in gastric cancer models.[3] Interestingly, this synergy was observed in in vivo xenograft models but not in in vitro cell culture, pointing to the crucial role of the tumor microenvironment.[3] The proposed mechanism for this synergy involves derazantinib's inhibition of CSF1R, a key regulator of M2-phenotype tumor-associated macrophages (TAMs).[3][4] These M2-TAMs are known to create an immunosuppressive tumor microenvironment. By inhibiting CSF1R, derazantinib may repolarize macrophages towards a more anti-tumor M1 phenotype, thereby enhancing the cytotoxic effects of paclitaxel.[4]

Preclinical Data: Derazantinib in Combination with Paclitaxel

The following tables summarize the key findings from preclinical studies evaluating the combination of derazantinib and paclitaxel in gastric cancer models.

In Vitro Proliferation Assays
Cell Lines Four human gastric cancer cell lines (including SNU-16, Fu97, AGS, and KATOIII)[2]
Drug Concentrations Not specified in publicly available abstracts.
Key Finding Little to no synergy was observed between derazantinib and paclitaxel in these in vitro models.[3]
In Vivo Xenograft Studies
Animal Model Athymic nude mice bearing cell-line derived xenografts (CDX) and patient-derived xenografts (PDX) of gastric cancer.[3]
Tumor Models SNU-16 (FGFR2-fusion) CDX and various PDX models with FGFR aberrations (fusions, amplifications, mutations).[2]
Treatment Regimen Derazantinib (oral, daily) and Paclitaxel (15 mg/kg, intravenous, weekly).[2]
Key Findings - Reproducible synergy observed in the SNU-16 model.[2] - Combination of derazantinib and paclitaxel resulted in tumor stasis and some complete regressions.[2] - Synergy was significantly associated with higher levels of M2-type macrophages in the tumor microenvironment.[3] - In five PDX models, the combination showed synergy in three and additivity in two.[2] - Complete tumor regression was observed in most cases in models with FGFR2 fusions.[4]

Clinical Development: The FIDES-03 Trial

The promising preclinical data led to the initiation of the FIDES-03 clinical trial (NCT04604132), a Phase 1b/2 study designed to evaluate derazantinib in combination with paclitaxel and ramucirumab in patients with HER2-negative gastric adenocarcinoma harboring FGFR genetic aberrations.[4][7][8][9]

FIDES-03 (NCT04604132) Study Design
Phase 1b/2
Patient Population Patients with HER2-negative adenocarcinoma of the stomach or gastro-esophageal junction with FGFR2 gene fusions, amplifications, or FGFR1-3 mutations, who had progressed after at least one line of standard therapy.[7][8][9]
Treatment Arms Substudy 1: Derazantinib monotherapy (300 mg QD or 200 mg BID). Substudy 2: Derazantinib in combination with paclitaxel and ramucirumab.[6]
Primary Objectives To evaluate the safety, tolerability, and efficacy of the combination therapy and to determine the recommended Phase 2 dose (RP2D).[6]
Status Terminated prematurely for administrative reasons not related to patient safety. [6]

Note: Due to the premature termination of the FIDES-03 trial, no clinical efficacy data for the combination of derazantinib and chemotherapy in gastric cancer is currently available from this study.

Experimental Protocols

In Vivo Xenograft Model for Synergy Assessment

This protocol outlines a general procedure for evaluating the synergistic anti-tumor activity of derazantinib and paclitaxel in a gastric cancer xenograft model, based on the methods described in the preclinical studies.

1. Cell Line and Animal Model:

  • Cell Line: SNU-16 human gastric carcinoma cell line (FGFR2-fusion).

  • Animal Model: Female athymic nude mice, 6-8 weeks old.

2. Tumor Implantation:

  • Culture SNU-16 cells under standard conditions.

  • Harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel.

  • Subcutaneously inject 5 x 10^6 cells in a volume of 100 µL into the right flank of each mouse.

3. Tumor Growth Monitoring and Group Allocation:

  • Monitor tumor growth by caliper measurements at least twice a week.

  • Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group).

4. Treatment Administration:

  • Vehicle Control: Administer the vehicle for derazantinib orally (daily) and the vehicle for paclitaxel intravenously (weekly).

  • Derazantinib Monotherapy: Administer derazantinib at the desired dose (e.g., 25 or 50 mg/kg) orally, once daily.

  • Paclitaxel Monotherapy: Administer paclitaxel at 15 mg/kg intravenously, once weekly.[2]

  • Combination Therapy: Administer derazantinib and paclitaxel as described for the monotherapy groups.

5. Efficacy Evaluation:

  • Continue tumor volume measurements and body weight monitoring throughout the study.

  • The primary endpoint is tumor growth inhibition (TGI). TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] x 100.

  • At the end of the study, euthanize mice and excise tumors for pharmacodynamic analysis (e.g., Western blot for p-FGFR, immunohistochemistry for Ki-67 and macrophage markers).

6. Statistical Analysis:

  • Analyze differences in tumor volume between groups using an appropriate statistical test (e.g., two-way ANOVA).

  • A p-value of < 0.05 is typically considered statistically significant.

Visualizations

FGFR_Signaling_Pathway FGFR Signaling Pathway Inhibition by Derazantinib cluster_downstream Downstream Signaling FGF FGF Ligand FGFR FGFR FGF->FGFR Binds FRS2a FRS2α FGFR->FRS2a Phosphorylates Derazantinib Derazantinib Derazantinib->FGFR Inhibits GRB2_SOS GRB2/SOS FRS2a->GRB2_SOS PI3K PI3K FRS2a->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Effects Cell Proliferation, Survival, Differentiation ERK->Cell_Effects AKT AKT PI3K->AKT AKT->Cell_Effects

Caption: Derazantinib inhibits FGFR signaling.

Synergy_Mechanism Proposed Mechanism of Synergy: Derazantinib and Paclitaxel cluster_tumor_cell Tumor Cell cluster_macrophage Tumor Microenvironment Derazantinib Derazantinib FGFR FGFR Derazantinib->FGFR Inhibits CSF1R CSF1R Derazantinib->CSF1R Inhibits Paclitaxel Paclitaxel Tumor_Cell_Death Tumor Cell Death Paclitaxel->Tumor_Cell_Death Induces FGFR->Tumor_Cell_Death Promotes Survival M2_Macrophage M2 Macrophage (Immunosuppressive) M2_Macrophage->Tumor_Cell_Death Suppresses CSF1R->M2_Macrophage Maintains M1_Macrophage M1 Macrophage (Anti-tumor) CSF1R->M1_Macrophage M1_Macrophage->Tumor_Cell_Death Enhances

Caption: Derazantinib and Paclitaxel Synergy.

Experimental_Workflow In Vivo Synergy Study Workflow cluster_treatment Treatment Groups Start Start Tumor_Implantation Tumor Cell Implantation (e.g., SNU-16) Start->Tumor_Implantation Tumor_Growth Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization Randomization (Tumor Volume ~100-150 mm³) Tumor_Growth->Randomization Vehicle Vehicle Randomization->Vehicle Derazantinib Derazantinib Randomization->Derazantinib Paclitaxel Paclitaxel Randomization->Paclitaxel Combination Derazantinib + Paclitaxel Randomization->Combination Efficacy_Evaluation Efficacy Evaluation (Tumor Volume, Body Weight) Vehicle->Efficacy_Evaluation Derazantinib->Efficacy_Evaluation Paclitaxel->Efficacy_Evaluation Combination->Efficacy_Evaluation Endpoint Endpoint Analysis (TGI, Pharmacodynamics) Efficacy_Evaluation->Endpoint Finish Finish Endpoint->Finish

Caption: In Vivo Synergy Experimental Workflow.

References

Application Notes and Protocols for the Analytical Quantification of Derazantinib Racemate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derazantinib is a potent, orally bioavailable inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases, with activity against FGFR1, FGFR2, and FGFR3.[1][2] It is under investigation for the treatment of various cancers, including intrahepatic cholangiocarcinoma (iCCA) and urothelial carcinoma, where FGFR genetic alterations are prevalent.[3][4] Derazantinib possesses a chiral center, and the clinically developed form is the (6R)-enantiomer. However, for comprehensive drug development and quality control, it is crucial to have analytical methods capable of separating and quantifying both enantiomers, referred to here as the Derazantinib racemate.

These application notes provide detailed protocols for the quantification of Derazantinib, with a focus on a proposed chiral separation method for the racemate, as well as an established achiral method for the quantification of the active enantiomer in biological matrices.

Signaling Pathway of Derazantinib

Derazantinib primarily exerts its therapeutic effect by inhibiting the FGFR signaling pathway. Upon binding of fibroblast growth factors (FGFs), FGFRs dimerize and undergo autophosphorylation, initiating a cascade of downstream signaling events. These pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, are crucial for cell proliferation, survival, and angiogenesis.[5][6][7] Dysregulation of this pathway is a key driver in several cancers. Derazantinib, as an ATP-competitive inhibitor, blocks the kinase activity of FGFRs, thereby inhibiting these downstream signals.[1]

Derazantinib Signaling Pathway FGF FGF Ligand FGFR FGFR (FGFR1, 2, 3) FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Phosphorylates PLCg PLCγ FGFR->PLCg Phosphorylates Derazantinib Derazantinib Derazantinib->FGFR Inhibits GRB2_SOS GRB2/SOS FRS2->GRB2_SOS RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes PI3K PI3K PLCg->PI3K AKT AKT PI3K->AKT AKT->Proliferation Promotes

Caption: Derazantinib inhibits FGFR, blocking downstream signaling pathways.

Analytical Methods for Quantification

Chiral Separation of this compound by HPLC (Proposed Method)

As no specific chiral separation method for Derazantinib has been published, this section outlines a proposed protocol based on common practices for the chiral separation of nitrogen-containing heterocyclic compounds.[8] Method development would be required to optimize the separation.

Principle:

High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful technique for separating enantiomers. The differential interaction of the enantiomers with the CSP leads to different retention times, allowing for their separation and individual quantification.

Experimental Protocol:

a. Instrumentation and Materials:

  • HPLC system with a UV or PDA detector

  • Chiral Stationary Phase: Polysaccharide-based columns such as Chiralpak® IA, IB, or IC, or a cyclodextrin-based column like CYCLOBOND™.[9][10]

  • Mobile Phase Solvents: HPLC grade n-hexane, isopropanol (IPA), ethanol (EtOH), methanol (MeOH), acetonitrile (ACN), and additives like trifluoroacetic acid (TFA) or diethylamine (DEA).

  • This compound Reference Standard

  • (6R)-Derazantinib Reference Standard

  • (6S)-Derazantinib Reference Standard (if available)

b. Chromatographic Conditions (Starting Point for Method Development):

A screening approach using different CSPs and mobile phase compositions is recommended.

ParameterCondition 1 (Normal Phase)Condition 2 (Polar Organic)Condition 3 (Reversed Phase)
Chiral Column Chiralpak® IA (250 x 4.6 mm, 5 µm)Chiralpak® IB (250 x 4.6 mm, 5 µm)CYCLOBOND™ I 2000 RSP (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / IPA (80:20, v/v) with 0.1% DEAACN / MeOH (50:50, v/v) with 0.1% TFAAcetonitrile / 20 mM Ammonium Bicarbonate buffer pH 9 (40:60, v/v)
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Column Temperature 25 °C25 °C30 °C
Detection Wavelength 268 nm268 nm268 nm
Injection Volume 10 µL10 µL10 µL

c. Sample Preparation:

  • Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., Methanol) at a concentration of 1 mg/mL.

  • Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range.

d. Data Analysis:

  • Identify the peaks corresponding to the (6R) and (6S) enantiomers based on the retention time of the individual standards (if available) or by assuming a 50:50 ratio in the racemate standard.

  • Construct a calibration curve for each enantiomer by plotting the peak area against the concentration.

  • Quantify the amount of each enantiomer in unknown samples by interpolating their peak areas on the calibration curve.

Quantification of Derazantinib in Biological Matrices by UPLC-MS/MS (Achiral Method)

This protocol is adapted from a published method for the quantification of Derazantinib in rat plasma.[6]

Principle:

Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) provides high sensitivity and selectivity for the quantification of drugs in complex biological matrices. The drug is separated from endogenous components by UPLC and then detected by a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Experimental Protocol:

a. Instrumentation and Materials:

  • UPLC-MS/MS system (e.g., Waters ACQUITY UPLC with a Xevo TQ-S mass spectrometer)

  • Analytical Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Internal Standard (IS): A structurally similar compound, e.g., Pemigatinib.

  • Biological Matrix (e.g., human plasma)

  • Protein Precipitation Agent: Acetonitrile

b. Chromatographic and Mass Spectrometric Conditions:

ParameterCondition
Column ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
Mobile Phase Gradient elution: 10% B (0-0.5 min), 10-90% B (0.5-1.0 min), 90% B (1.0-1.4 min), 90-10% B (1.4-1.5 min)
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Derazantinib: m/z 468.96 → 382.00; IS (Pemigatinib): m/z 488.01 → 400.98
Cone Voltage Derazantinib: 20 V; IS: 30 V
Collision Energy Derazantinib: 25 eV; IS: 15 eV

c. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample, add 200 µL of acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean tube and inject a portion into the UPLC-MS/MS system.

d. Method Validation:

The method should be validated according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation) for linearity, accuracy, precision, selectivity, recovery, and stability.

Data Presentation

Table 1: Proposed Chiral HPLC Method Development Screening Platforms

PlatformChiral Stationary PhaseMobile Phase SystemExpected Outcome
1 Polysaccharide-based (e.g., Chiralpak® IA)Normal Phase (Hexane/Alcohol)Good for compounds with aromatic rings and polar groups.
2 Polysaccharide-based (e.g., Chiralpak® IB)Polar Organic (Acetonitrile/Methanol)Offers different selectivity compared to normal phase.
3 Cyclodextrin-based (e.g., CYCLOBOND™)Reversed Phase (Acetonitrile/Buffer)Suitable for a wide range of compounds, including those with hydrophobic moieties.
4 Supercritical Fluid Chromatography (SFC)CO2 with alcohol modifiersOften provides faster and more efficient separations.

Table 2: UPLC-MS/MS Method Validation Parameters (Example Data)

ParameterAcceptance CriteriaResult
Linearity (r²) ≥ 0.990.998
Lower Limit of Quantification (LLOQ) Signal-to-Noise Ratio ≥ 100.5 ng/mL
Intra-day Precision (%CV) ≤ 15%< 10%
Inter-day Precision (%CV) ≤ 15%< 12%
Accuracy (% Bias) Within ±15%-5% to +8%
Recovery Consistent and reproducible> 85%
Matrix Effect Within acceptable limitsMinimal

Experimental Workflow

Derazantinib Quantification Workflow cluster_0 Chiral Racemate Analysis (HPLC) cluster_1 Achiral Bioanalysis (UPLC-MS/MS) CSP_Screen Chiral Stationary Phase Screening MP_Opt Mobile Phase Optimization CSP_Screen->MP_Opt Method_Val_Chiral Method Validation (Specificity, Linearity, etc.) MP_Opt->Method_Val_Chiral Quant_Chiral Quantification of (R) and (S) Enantiomers Method_Val_Chiral->Quant_Chiral Sample_Prep Sample Preparation (Protein Precipitation) UPLC_Sep UPLC Separation (C18 Column) Sample_Prep->UPLC_Sep MS_Detect MS/MS Detection (MRM) UPLC_Sep->MS_Detect Method_Val_Achiral Method Validation (FDA Guidelines) MS_Detect->Method_Val_Achiral Quant_Achiral Quantification of Total Derazantinib Method_Val_Achiral->Quant_Achiral

Caption: Workflow for chiral and achiral quantification of Derazantinib.

References

Derazantinib Racemate: Application Notes and Protocols for Cell Culture Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derazantinib (formerly ARQ-087) is an orally bioavailable, multi-kinase inhibitor with potent activity against fibroblast growth factor receptor (FGFR) isoforms 1, 2, and 3.[1][2] These receptors are key players in cell proliferation, differentiation, angiogenesis, and survival, and their dysregulation is implicated in various cancers.[1][2] Derazantinib acts as an ATP-competitive inhibitor, effectively blocking FGFR autophosphorylation and downstream signaling pathways.[3][4] This document provides detailed guidelines and protocols for the in vitro use of derazantinib racemate in cell culture applications, targeting researchers in oncology and drug development.

Mechanism of Action

Derazantinib primarily targets the FGFR family of receptor tyrosine kinases.[1][2] Upon binding of fibroblast growth factor (FGF), FGFRs dimerize and autophosphorylate, initiating a cascade of downstream signaling. Derazantinib inhibits this initial phosphorylation step. The primary downstream pathways affected include the FRS2α-RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT pathway, both of which are crucial for cell proliferation and survival.[4] Derazantinib has also been shown to inhibit other kinases such as RET, DDR2, PDGFRβ, VEGFR, and KIT.[3] In cell lines with high FGFR2 levels, treatment with derazantinib can lead to G1 cell cycle arrest and subsequent apoptosis.[3][4]

Derazantinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR1/2/3 FRS2a p-FRS2α FGFR->FRS2a Phosphorylates FGF FGF FGF->FGFR Binds RAS RAS FRS2a->RAS PI3K PI3K FRS2a->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK p-ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Regulates Transcription AKT p-AKT PI3K->AKT AKT->Proliferation Promotes Survival Derazantinib Derazantinib Derazantinib->FGFR Inhibits (ATP-competitive)

Caption: Derazantinib Signaling Pathway Inhibition.

Quantitative Data: Inhibitory Potency

Derazantinib demonstrates high potency against FGFR isoforms, with variations in activity against other kinases. The following table summarizes key inhibitory concentrations from various assays.

TargetAssay TypeIC50 / EC50Reference
FGFR1 Biochemical4.5 nM[3][4]
FGFR2 Biochemical1.8 nM[3][4]
FGFR3 Biochemical4.5 nM[3]
FGFR4 Biochemical34 nM[3]
p-FGFR1 (Cos-1 cells) Cell-based< 0.123 µM[3]
p-FGFR2 (Cos-1 cells) Cell-based0.185 µM[3]
p-FGFR3 (Cos-1 cells) Cell-based0.463 µM[3]
p-FGFR4 (Cos-1 cells) Cell-based> 10 µM[3]
FGF2-mediated growth arrest Cell-based~100 nM[4]
p-CSF1R (RAW264.7 cells) Cell-based307 nM[5]
p-CSF1R (DEL cells) Cell-based54 nM[5]

Experimental Protocols

Reagent Preparation

Derazantinib Stock Solution (10 mM): Derazantinib is typically supplied as a solid. To prepare a stock solution, dissolve it in 100% dimethyl sulfoxide (DMSO).[6] For example, to make a 10 mM stock of derazantinib (M.W. 468.57 g/mol ), dissolve 4.69 mg in 1 mL of fresh, high-quality DMSO. Store the stock solution at -20°C.[6] Note that moisture-absorbing DMSO can reduce solubility.[3]

Working Solutions: Prepare fresh working solutions by diluting the 10 mM stock solution in the appropriate cell culture medium to the desired final concentration. It is recommended to perform serial dilutions. Ensure the final DMSO concentration in the culture medium does not exceed a level that affects cell viability (typically ≤ 0.1%).

Cell Culture and Treatment

The choice of cell line is critical and should be based on the expression of FGFRs, particularly those with FGFR amplifications, fusions, or mutations, where derazantinib shows the most significant anti-proliferative activity.[4]

General Protocol:

  • Cell Seeding: Plate cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein analysis) at a density that allows for logarithmic growth during the experiment. Allow cells to attach and recover overnight at 37°C and 5% CO2.[3][6]

  • Treatment: The next day, replace the medium with fresh medium containing various concentrations of derazantinib or a vehicle control (medium with the same final concentration of DMSO).

  • Incubation: Incubate the cells for the desired period. Typical incubation times range from 24 to 72 hours, depending on the assay and cell type.[3]

Cell Viability/Proliferation Assay (CCK-8)

This protocol is adapted from a study on human keloid fibroblasts (KFs).[6]

  • Seed 1.0 × 10³ cells per well in a 96-well plate and allow them to adhere overnight.[6]

  • Treat cells with a range of derazantinib concentrations (e.g., 0, 0.16, 0.31, 0.63, 1.25, 2.5, and 5 µmol/L) for 24, 48, or 72 hours.[6]

  • At the end of the treatment period, add 10 µL of CCK-8 reagent to each well containing 100 µL of culture medium.[6]

  • Incubate the plate for 3 hours at 37°C.[6]

  • Measure the absorbance (optical density) at 450 nm using a microplate reader.[6]

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Western Blot Analysis of Protein Phosphorylation

This assay is used to confirm the inhibition of FGFR signaling.

  • Plate cells (e.g., SNU-16) in 6-well plates and grow to 70-80% confluency.

  • Treat cells with derazantinib (e.g., 0.1 µM or 1 µM) or vehicle control for a specified time (e.g., 24 hours).[3]

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane overnight at 4°C with primary antibodies against phospho-FGFR, phospho-FRS2-α, phospho-ERK, or phospho-AKT.[3] Also probe for total protein levels as loading controls.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis
  • Plate cells and treat with derazantinib (e.g., 0.1 µM or 1 µM) for 24 or 72 hours.[3]

  • Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fix the cells in cold 70% ethanol while vortexing gently and store at 4°C for at least 2 hours.

  • Wash the cells to remove ethanol and resuspend in PBS containing RNase A and propidium iodide (PI).

  • Analyze the cell cycle distribution using a flow cytometer. Derazantinib treatment is expected to induce G1 phase arrest in susceptible cell lines.[3]

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis ReagentPrep 1. Reagent Preparation (Derazantinib Stock & Working Solutions) CellSeeding 2. Cell Seeding (Plate cells, allow attachment overnight) ReagentPrep->CellSeeding Treatment 3. Cell Treatment (Add Derazantinib at desired concentrations) CellSeeding->Treatment Incubation 4. Incubation (24-72 hours) Treatment->Incubation Viability Cell Viability (e.g., CCK-8) Incubation->Viability Proceed to Assay Western Western Blot (p-FGFR, p-ERK) Incubation->Western Proceed to Assay CellCycle Cell Cycle (FACS) Incubation->CellCycle Proceed to Assay

Caption: General Experimental Workflow for Derazantinib Treatment.

Concluding Remarks

Derazantinib is a potent inhibitor of the FGFR signaling pathway with significant anti-proliferative effects in cell lines characterized by FGFR dysregulation. The protocols outlined above provide a framework for investigating the in vitro activity of derazantinib. Researchers should optimize parameters such as cell density, drug concentration, and treatment duration for their specific cell lines and experimental questions. Careful consideration of appropriate controls, particularly vehicle controls, is essential for accurate data interpretation.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Aqueous Stability of Derazantinib Racemate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for improving the aqueous stability of Derazantinib racemate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimental work. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation templates to support your research.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating out of my aqueous buffer?

A1: Derazantinib, like many kinase inhibitors, is a poorly water-soluble compound.[1][2] Precipitation from aqueous solutions is a common issue and can be influenced by several factors including concentration, pH, temperature, and the ionic strength of the buffer. At concentrations exceeding its aqueous solubility limit, Derazantinib will precipitate.

Q2: What are the primary degradation pathways for small molecule kinase inhibitors like Derazantinib in aqueous solutions?

A2: While specific degradation pathways for Derazantinib have not been extensively published, kinase inhibitors can be susceptible to hydrolysis and oxidation.[3][4] The stability of such compounds is often pH-dependent, with degradation kinetics following first-order models under specific conditions.[4][5][6]

Q3: How can I improve the solubility and stability of this compound in my experiments?

A3: Several formulation strategies can be employed to enhance the aqueous solubility and stability of poorly soluble drugs like Derazantinib. These include:

  • pH Adjustment: Modifying the pH of the solution can increase the solubility of ionizable compounds.

  • Use of Co-solvents: Adding a water-miscible organic solvent can significantly increase the solubility of lipophilic drugs.

  • Complexation with Cyclodextrins: Cyclodextrins can encapsulate hydrophobic drug molecules, forming water-soluble inclusion complexes.[7][8]

  • Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix can enhance its dissolution rate.[9][10][11]

  • Nanoparticle Formulation: Reducing the particle size to the nanometer range increases the surface area, leading to improved dissolution and bioavailability.[1][2][12]

Q4: What analytical techniques are suitable for assessing the stability of Derazantinib in aqueous solutions?

A4: High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for stability testing of pharmaceuticals.[13][14] It allows for the separation, identification, and quantification of the active pharmaceutical ingredient (API) and its degradation products. Other spectroscopic methods like UV-Vis, infrared (IR), and nuclear magnetic resonance (NMR) spectroscopy can also provide valuable information.[13]

Troubleshooting Guides

Issue 1: Cloudiness or Precipitation in Derazantinib Stock Solution
Possible Cause Troubleshooting Step Expected Outcome
Concentration exceeds solubility limit Dilute the stock solution with the same buffer or solvent.A clear, homogenous solution.
Inappropriate solvent Prepare the initial stock solution in a small amount of a water-miscible organic solvent like DMSO before further dilution in aqueous buffer.[15]Improved initial dissolution.
pH of the aqueous buffer Measure the pH of the solution. Adjust the pH to a range where Derazantinib solubility is higher (requires experimental determination).Dissolution of the precipitate.
Temperature effects Gently warm the solution while stirring. Note that temperature effects on stability should be considered.Increased solubility and dissolution.
Issue 2: Loss of Derazantinib Potency or Activity Over Time in Aqueous Media
Possible Cause Troubleshooting Step Expected Outcome
Chemical degradation (e.g., hydrolysis, oxidation) Prepare fresh solutions before each experiment. Store stock solutions at -20°C or -80°C. Protect from light.Minimized degradation and consistent experimental results.
Adsorption to container surfaces Use low-adhesion microcentrifuge tubes or glassware. Consider adding a small percentage of a non-ionic surfactant (e.g., Tween 80) to the buffer.Reduced loss of compound due to adsorption.
Precipitation over time Re-evaluate the formulation. Consider using a stabilizing excipient like cyclodextrin or preparing a solid dispersion for redissolution.Long-term stability of the aqueous solution is improved.

Experimental Protocols

Protocol 1: Enhancing this compound Solubility using Cyclodextrins

This protocol describes a general method for preparing a Derazantinib-cyclodextrin inclusion complex to improve its aqueous solubility.

Materials:

  • This compound

  • 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water or desired aqueous buffer

  • Magnetic stirrer and stir bar

  • Vortex mixer

  • 0.22 µm syringe filter

Procedure:

  • Prepare a stock solution of HP-β-CD in the desired aqueous buffer (e.g., 10% w/v).

  • Accurately weigh the required amount of this compound.

  • Add the Derazantinib powder to the HP-β-CD solution.

  • Stir the mixture vigorously at room temperature for 24-48 hours, protected from light.

  • After stirring, visually inspect the solution for any undissolved particles.

  • Filter the solution through a 0.22 µm syringe filter to remove any non-complexed drug.

  • Determine the concentration of solubilized Derazantinib in the filtrate using a validated analytical method (e.g., HPLC-UV).

Protocol 2: Preparation of a this compound Solid Dispersion by Solvent Evaporation

This protocol outlines the preparation of a solid dispersion to enhance the dissolution rate of Derazantinib.

Materials:

  • This compound

  • A hydrophilic polymer (e.g., Polyvinylpyrrolidone (PVP) K30, Polyethylene glycol (PEG) 6000)

  • A suitable organic solvent (e.g., methanol, ethanol)

  • Rotary evaporator

  • Mortar and pestle

  • Sieves

Procedure:

  • Accurately weigh this compound and the hydrophilic polymer in a predetermined ratio (e.g., 1:1, 1:5, 1:10 by weight).

  • Dissolve both the drug and the polymer in a minimal amount of the organic solvent in a round-bottom flask.

  • Ensure complete dissolution by gentle warming or sonication if necessary.

  • Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).

  • Continue evaporation until a solid film is formed on the flask wall.

  • Further dry the solid dispersion in a vacuum oven at a suitable temperature to remove any residual solvent.

  • Scrape the solid dispersion from the flask.

  • Gently grind the solid dispersion into a fine powder using a mortar and pestle.

  • Sieve the powder to obtain a uniform particle size.

  • Store the prepared solid dispersion in a desiccator until further use.

Data Presentation

Table 1: Solubility of this compound in Various Aqueous Media
Medium pH Temperature (°C) Solubility (µg/mL)
Deionized Water7.025[Insert experimental data]
Phosphate Buffered Saline (PBS)7.425[Insert experimental data]
5% HP-β-CD in Water7.025[Insert experimental data]
10% HP-β-CD in Water7.025[Insert experimental data]
[Other media as tested].........
Table 2: Stability of this compound in Aqueous Solution (e.g., PBS, pH 7.4) at 25°C
Time (hours) Derazantinib Concentration (µg/mL) % Remaining
0[Initial concentration]100
2[Insert experimental data][Calculate]
4[Insert experimental data][Calculate]
8[Insert experimental data][Calculate]
12[Insert experimental data][Calculate]
24[Insert experimental data][Calculate]

Visualizations

FGFR Signaling Pathway

Derazantinib is an inhibitor of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway.[16][17][18] Understanding this pathway is crucial for interpreting experimental results.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR FGFR FGF->FGFR HSPG HSPG HSPG->FGFR FRS2 FRS2 FGFR->FRS2 Dimerization & Autophosphorylation PLCg PLCγ FGFR->PLCg PI3K PI3K FGFR->PI3K STAT STAT FGFR->STAT GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription PIP2 PIP2 PLCg->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC PKC DAG->PKC PKC->RAF AKT AKT PI3K->AKT AKT->Transcription STAT->Transcription Derazantinib Derazantinib Derazantinib->FGFR Inhibition

Caption: Simplified FGFR signaling pathway and the point of inhibition by Derazantinib.

Experimental Workflow for Stability Assessment

The following diagram illustrates a typical workflow for assessing the aqueous stability of a this compound formulation.

Stability_Workflow prep Prepare Derazantinib Formulation (e.g., in aqueous buffer, with cyclodextrin, etc.) storage Store under defined conditions (Temperature, Light, pH) prep->storage sampling Sample at predetermined time points (t=0, 2, 4, 8, 12, 24h) storage->sampling analysis Analyze samples by stability-indicating method (e.g., HPLC) sampling->analysis data Quantify remaining Derazantinib and identify degradation products analysis->data kinetics Determine degradation kinetics and half-life data->kinetics

Caption: General workflow for assessing the aqueous stability of Derazantinib formulations.

References

Technical Support Center: Overcoming Derazantinib Resistance in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating resistance to Derazantinib in cancer cells.

A Note on "Derazantinib Racemate": The scientific literature predominantly refers to Derazantinib as a specific, orally bioavailable inhibitor of Fibroblast Growth Factor Receptors (FGFRs)[1][2]. While the term "racemate" suggests a mixture of enantiomers, this documentation will address Derazantinib as the single agent described in research and clinical studies. The principles and experimental approaches to overcoming resistance are applicable regardless of the specific stereoisomeric form.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Derazantinib?

A1: Derazantinib is an ATP-competitive inhibitor of Fibroblast Growth Factor Receptors (FGFRs), with potent activity against FGFR1, FGFR2, and FGFR3[3][4]. By binding to the ATP-binding pocket of these receptors, Derazantinib inhibits their phosphorylation and subsequent activation of downstream signaling pathways, such as the RAS-MAPK and PI3K-AKT pathways, which are crucial for tumor cell proliferation, survival, and angiogenesis[3][4][5]. Derazantinib also inhibits other kinases, including the colony-stimulating factor 1 receptor (CSF1R)[6].

Q2: What are the known mechanisms of acquired resistance to FGFR inhibitors like Derazantinib?

A2: Acquired resistance to FGFR inhibitors can be broadly categorized into two types:

  • On-target resistance: This typically involves the acquisition of secondary mutations in the kinase domain of the FGFR gene, which can interfere with drug binding[5][7][8]. Common mutations occur in the "gatekeeper" residue (e.g., V565) or the molecular brake region (e.g., N550) of FGFR2[5][8][9][10].

  • Off-target resistance: This involves the activation of alternative or "bypass" signaling pathways that circumvent the need for FGFR signaling to drive cell proliferation and survival[5][7]. Commonly implicated pathways include the PI3K/mTOR and MAPK pathways[9][10].

Q3: My cells are showing resistance to Derazantinib. What are the first steps to investigate this?

A3: The initial steps should involve:

  • Confirming Resistance: Perform a dose-response assay (e.g., MTT or CellTiter-Glo) to quantify the shift in the half-maximal inhibitory concentration (IC50) in your suspected resistant cells compared to the parental, sensitive cells. A significant increase in the IC50 value confirms resistance.

  • Sequencing the FGFR Kinase Domain: Analyze the FGFR2 kinase domain in your resistant cells for known resistance mutations.

  • Assessing Bypass Pathway Activation: Use techniques like Western blotting to check for the upregulation or increased phosphorylation of key proteins in bypass pathways (e.g., p-AKT, p-ERK) in the resistant cells, even in the presence of Derazantinib.

Q4: Are there combination therapies that can overcome Derazantinib resistance?

A4: Yes, preclinical and clinical studies are exploring various combination strategies. The choice of combination agent depends on the mechanism of resistance.

  • For off-target resistance involving bypass pathways, combining Derazantinib with inhibitors of those pathways (e.g., PI3K/mTOR inhibitors like everolimus) has shown promise[5][9].

  • Preclinical studies have also shown synergistic anti-tumor effects when Derazantinib is combined with chemotherapy agents like paclitaxel in gastric cancer models[3].

  • Combination with immune checkpoint inhibitors like atezolizumab is also being investigated, partly due to Derazantinib's inhibitory effect on CSF1R, which may modulate the tumor microenvironment[6].

Data Presentation

Table 1: In Vitro Inhibitory Activity of Derazantinib

TargetIC50 (nM)
FGFR14.5[3][4]
FGFR21.8[3][4]
FGFR33[3]

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. These values can vary depending on the specific assay conditions and cell lines used.

Table 2: Expected Changes in IC50 Values with Acquired Resistance

Cell Line StatusExpected Derazantinib IC50Interpretation
Sensitive (Parental)Baseline (e.g., 10-100 nM)The cell line is responsive to Derazantinib.
Resistant>10-fold increase from baselineThe cell line has developed significant resistance.

Note: The degree of IC50 shift can vary depending on the specific resistance mechanism.

Troubleshooting Guides

Issue 1: Inconsistent results in cell viability assays.

  • Question: My dose-response curves for Derazantinib are not reproducible. What could be the cause?

  • Answer: Inconsistent results in cell viability assays can stem from several factors:

    • Cell Seeding Density: Ensure that cells are seeded at a consistent density and are in the logarithmic growth phase. Over-confluent or sparsely seeded cells can respond differently to the drug.

    • Drug Preparation: Prepare fresh dilutions of Derazantinib for each experiment from a concentrated stock solution stored under appropriate conditions.

    • Incubation Time: Use a consistent incubation time for drug treatment across all experiments.

    • Assay Protocol: Ensure that the assay protocol (e.g., addition of viability reagent, incubation with the reagent) is followed precisely each time.

    • Cell Line Stability: If you are using a resistant cell line, its resistance phenotype may not be stable. It is advisable to periodically re-verify the IC50 and consider maintaining the resistant cells in a low concentration of Derazantinib.

Issue 2: No obvious resistance mutations found in the FGFR kinase domain.

  • Question: I've sequenced the FGFR kinase domain in my resistant cells but haven't found any of the common resistance mutations. What should I investigate next?

  • Answer: If on-target mutations are not present, it is highly likely that resistance is mediated by off-target mechanisms.

    • Investigate Bypass Pathways: Perform a Western blot analysis to examine the phosphorylation status of key signaling proteins in the PI3K/AKT and MAPK pathways (e.g., p-AKT, p-mTOR, p-ERK). Compare the protein expression and phosphorylation levels between your sensitive and resistant cells, both with and without Derazantinib treatment. An increase in the phosphorylation of these proteins in the resistant line, despite Derazantinib treatment, would suggest bypass activation.

    • Receptor Tyrosine Kinase (RTK) Array: Consider using an RTK array to screen for the upregulation and activation of other receptor tyrosine kinases that could be compensating for the inhibition of FGFR.

Issue 3: Difficulty in generating a Derazantinib-resistant cell line.

  • Question: I'm trying to generate a Derazantinib-resistant cell line by continuous exposure, but the cells are not surviving the increasing drug concentrations. What can I do?

  • Answer: Generating a resistant cell line can be a lengthy process and requires careful optimization.

    • Start with a Low Concentration: Begin by exposing the parental cells to a concentration of Derazantinib around their IC20 (the concentration that inhibits 20% of cell growth). This allows a larger population of cells to survive and potentially acquire resistance mechanisms.

    • Gradual Dose Escalation: Increase the drug concentration slowly and in small increments. Only increase the concentration once the cells have recovered their normal proliferation rate at the current concentration.

    • Pulsed Treatment: An alternative to continuous exposure is a pulsed treatment, where cells are treated with a higher concentration of Derazantinib for a short period (e.g., 24-48 hours), followed by a recovery period in drug-free medium. This can sometimes select for more robustly resistant clones.

    • Cell Freezing: At each successful step of dose escalation, freeze a stock of the cells. This will be crucial if a subsequent, higher concentration proves to be too toxic.

Mandatory Visualizations

cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Resistance Mechanisms FGF FGF Ligand FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Phosphorylates Derazantinib Derazantinib Derazantinib->FGFR Inhibits ATP Binding GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation OnTarget On-Target: FGFR Kinase Mutations OnTarget->FGFR Alters Drug Binding Site Bypass Off-Target: Bypass Pathway Activation Bypass->RAS Activates Bypass->PI3K Activates

Caption: FGFR signaling pathway and mechanisms of Derazantinib resistance.

Start Start: Parental Cancer Cell Line DoseResponse1 Determine Baseline Derazantinib IC50 Start->DoseResponse1 GenerateResistance Generate Resistant Line (Continuous or Pulsed Exposure) DoseResponse1->GenerateResistance DoseResponse2 Confirm Resistance: Measure IC50 Shift GenerateResistance->DoseResponse2 Characterize Characterize Resistance Mechanism DoseResponse2->Characterize Sequencing FGFR Sequencing Characterize->Sequencing On-Target? WesternBlot Bypass Pathway Analysis Characterize->WesternBlot Off-Target? DevelopStrategy Develop Strategy to Overcome Resistance Sequencing->DevelopStrategy WesternBlot->DevelopStrategy CombinationTx Combination Therapy (e.g., with PI3K inhibitor) DevelopStrategy->CombinationTx NextGenFGFRi Next-Generation FGFR Inhibitor DevelopStrategy->NextGenFGFRi Validate Validate Strategy: In Vitro & In Vivo Models CombinationTx->Validate NextGenFGFRi->Validate

Caption: Experimental workflow for overcoming Derazantinib resistance.

Start Cells show reduced sensitivity to Derazantinib ConfirmResistance Is IC50 significantly increased? Start->ConfirmResistance CheckMutations FGFR kinase domain mutations present? ConfirmResistance->CheckMutations Yes Action_NoResistance Troubleshoot assay (cell density, drug prep). Re-evaluate. ConfirmResistance->Action_NoResistance No CheckBypass Bypass pathway (p-AKT, p-ERK) activated? CheckMutations->CheckBypass No Action_OnTarget Consider next-generation FGFR inhibitors effective against the mutation. CheckMutations->Action_OnTarget Yes Action_OffTarget Test combination therapy with inhibitors of the activated pathway (e.g., PI3K/mTOR inh.). CheckBypass->Action_OffTarget Yes Action_Unknown Consider other mechanisms: - Drug efflux pumps - Transcriptional changes - Perform broader screen (e.g., RNA-seq) CheckBypass->Action_Unknown No

Caption: Troubleshooting logic for Derazantinib resistance.

Experimental Protocols

Protocol 1: Generation of Derazantinib-Resistant Cancer Cell Lines

This protocol describes a method for generating cancer cell lines with acquired resistance to Derazantinib through continuous dose escalation.

Materials:

  • Parental cancer cell line of interest

  • Complete cell culture medium

  • Derazantinib (powder or stock solution)

  • Sterile, tissue culture-treated flasks and plates

  • Standard cell culture equipment (incubator, biosafety cabinet, etc.)

Methodology:

  • Determine Baseline IC50: First, determine the IC50 of the parental cell line to Derazantinib using the cell viability assay described in Protocol 2.

  • Initial Exposure: Seed the parental cells in a T-25 flask and allow them to adhere overnight. The next day, replace the medium with fresh medium containing Derazantinib at a concentration equal to the IC20 of the parental cells.

  • Culture and Monitor: Culture the cells in the presence of Derazantinib. Initially, you may observe significant cell death and reduced proliferation. Replace the medium with fresh, drug-containing medium every 2-3 days.

  • Recovery: Continue to culture the cells at this concentration until they resume a proliferation rate similar to that of the untreated parental cells. This may take several weeks to months.

  • Dose Escalation: Once the cells are stably proliferating at the initial concentration, subculture them and increase the Derazantinib concentration by 1.5 to 2-fold.

  • Repeat: Repeat steps 3-5, gradually increasing the concentration of Derazantinib.

  • Confirmation of Resistance: At various stages of the dose escalation, and once a resistant population is established, confirm the degree of resistance by performing a cell viability assay (Protocol 2) to determine the new IC50. A resistant line will typically have an IC50 that is at least 10-fold higher than the parental line.

  • Cryopreservation: Cryopreserve vials of the resistant cells at each successful dose escalation step.

Protocol 2: Cell Viability Assay to Determine IC50 Values

This protocol outlines the use of a standard colorimetric (MTT) or luminescent (e.g., CellTiter-Glo®) assay to determine the IC50 of Derazantinib.

Materials:

  • Parental and/or resistant cancer cell lines

  • Complete cell culture medium

  • Derazantinib

  • 96-well, clear or white-walled, tissue culture-treated plates

  • MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Plate reader (absorbance or luminescence)

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of medium. Incubate overnight to allow for cell attachment.

  • Drug Dilution Series: Prepare a 2-fold or 3-fold serial dilution of Derazantinib in complete medium. A typical concentration range might be from 1 nM to 10 µM. Also, prepare a vehicle control (e.g., DMSO in medium at the highest concentration used in the dilutions).

  • Drug Treatment: Remove the medium from the cells and add 100 µL of the various Derazantinib dilutions or the vehicle control to the appropriate wells. Include wells with medium only as a background control.

  • Incubation: Incubate the plate for a period that allows for at least two cell doublings in the control wells (typically 72 hours).

  • Assay Measurement:

    • For MTT assay: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours. Then, add 100 µL of solubilization solution, incubate overnight, and read the absorbance at 570 nm.

    • For CellTiter-Glo® assay: Allow the plate to equilibrate to room temperature. Add 100 µL of the CellTiter-Glo® reagent to each well, mix on an orbital shaker for 2 minutes, incubate at room temperature for 10 minutes, and read the luminescence.

  • Data Analysis: Subtract the background reading from all wells. Normalize the data to the vehicle control (set to 100% viability). Plot the normalized viability versus the log of the Derazantinib concentration and use a non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value.

Protocol 3: Western Blot Analysis of FGFR Signaling Pathway

This protocol provides a general method for analyzing the phosphorylation status of key proteins in the FGFR signaling pathway.

Materials:

  • Sensitive and resistant cell lysates

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-FGFR, anti-FGFR, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Methodology:

  • Cell Lysis: Culture sensitive and resistant cells to ~80% confluency. Treat with Derazantinib or vehicle for a specified time (e.g., 2-4 hours). Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli buffer. Load the samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Repeat the washing step (step 7).

  • Detection: Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts. Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

References

troubleshooting Derazantinib Racemate in vitro assay variability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Derazantinib racemate in in vitro assays. Our aim is to help you identify and resolve common sources of variability to ensure the accuracy and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is Derazantinib and what are its primary targets?

Derazantinib is an orally bioavailable small molecule inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases.[1][2] It is a potent, ATP-competitive inhibitor with high affinity for FGFR1, FGFR2, and FGFR3.[3][4] Additionally, Derazantinib has been shown to inhibit other kinases, including colony-stimulating factor 1 receptor (CSF1R), vascular endothelial growth factor receptor 2 (VEGFR2), and platelet-derived growth factor receptor beta (PDGFRβ).[4][5][6][7][8]

Q2: What does it mean that Derazantinib is a "racemate" and how might this affect my in vitro assays?

A racemate is a mixture containing equal amounts of two enantiomers, which are molecules that are mirror images of each other.[9] It is possible that the two enantiomers of Derazantinib have different affinities for its target kinases or different off-target effects. This can be a source of variability if the ratio of enantiomers changes, for example, due to improper storage or handling. For critical experiments, it is important to be aware of this and to ensure consistent handling of the compound.

Q3: What are the recommended solvent and storage conditions for Derazantinib?

Derazantinib is soluble in DMSO.[3][4] It is recommended to prepare a concentrated stock solution in high-quality, anhydrous DMSO and store it at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[10] Note that hygroscopic DMSO can significantly impact the solubility of the product, so using newly opened DMSO is advised.[3] For in vivo experiments, a formulation in a mixture of DMA, cremophor EL, propylene glycol, and acetate buffer has been described.[10]

Troubleshooting Guides

Issue 1: High Variability in IC50 Values for Derazantinib in Kinase Assays

Potential Causes and Solutions

Potential Cause Troubleshooting Steps
Compound Precipitation 1. Visually inspect your diluted compound solutions for any signs of precipitation. 2. Reduce the final concentration of Derazantinib in the assay. 3. Increase the DMSO concentration in the final assay buffer (be mindful of the kinase's tolerance to DMSO).[11] 4. Prepare fresh dilutions from the stock solution for each experiment.
ATP Concentration 1. Ensure the ATP concentration is consistent across all experiments. IC50 values of ATP-competitive inhibitors like Derazantinib are highly dependent on the ATP concentration.[12] 2. For better comparability, consider determining the Michaelis-Menten constant (Km) for ATP for your specific kinase and using an ATP concentration equal to the Km.[12]
Enzyme Concentration & Activity 1. Use a consistent concentration of a highly purified and active kinase. 2. Avoid repeated freeze-thaw cycles of the enzyme stock. 3. Perform a titration of the enzyme to determine the optimal concentration that yields a robust signal within the linear range of the assay.
Racemate Inconsistency 1. Ensure consistent sourcing and lot number of the this compound. 2. If variability persists and is critical, consider obtaining the individual enantiomers for testing.
Issue 2: Inconsistent Results in Cell-Based Proliferation/Viability Assays

Potential Causes and Solutions

Potential Cause Troubleshooting Steps
Cell Line Health and Passage Number 1. Maintain a consistent cell passage number for your experiments, as kinase expression and signaling can change with prolonged culturing. 2. Regularly check for mycoplasma contamination. 3. Ensure cells are seeded at a consistent density and are in the logarithmic growth phase at the start of the experiment.
Serum Lot-to-Lot Variability 1. Test and pre-qualify a large batch of fetal bovine serum (FBS) to be used for a series of experiments. 2. If possible, use a serum-free or reduced-serum medium for the assay to minimize variability from growth factors in the serum.
Compound Stability in Culture Media 1. Derazantinib stability in aqueous media over the course of a multi-day assay may be a factor. Consider refreshing the media with freshly diluted compound at regular intervals for longer experiments. 2. Evaluate the stability of Derazantinib under your specific cell culture conditions.[13]
Off-Target Effects 1. At higher concentrations, off-target effects of Derazantinib on kinases other than FGFRs might contribute to cytotoxicity.[4] 2. Correlate the observed cellular effects with the inhibition of downstream FGFR signaling pathways (e.g., by Western blotting for p-FRS2α, p-ERK, or p-AKT) to confirm on-target activity.[3]

Quantitative Data Summary

The following table summarizes the reported in vitro inhibitory activity of Derazantinib against various kinases.

KinaseIC50 (nM)Assay Type
FGFR14.5Cell-free
FGFR21.8Cell-free
FGFR33Cell-free
FGFR434Cell-free
RET3Cell-free
DDR23.6Cell-free
PDGFRβ4.1Cell-free
VEGFR2Not specified, but inhibitedCell-free
KITNot specified, but inhibitedCell-free
Data compiled from multiple sources.[3][4]

Experimental Protocols

Protocol 1: In Vitro Kinase Activity Assay (Generic)

This protocol provides a general framework for a biochemical kinase assay. Specific conditions such as buffer components, enzyme and substrate concentrations, and incubation times should be optimized for the specific kinase being tested.

  • Reagent Preparation:

    • Prepare a kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35).

    • Prepare a stock solution of ATP in water.

    • Prepare a stock solution of the peptide or protein substrate in an appropriate buffer.

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Compound Dilution:

    • Perform serial dilutions of the Derazantinib stock solution in 100% DMSO.

    • Further dilute the compound in the kinase assay buffer to the desired final concentrations. The final DMSO concentration should be kept constant across all wells and should not exceed 1%.

  • Assay Procedure:

    • Add the diluted Derazantinib or vehicle control (DMSO in assay buffer) to the wells of a microplate.

    • Add the kinase to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate the reaction for the desired time (e.g., 60-120 minutes) at the optimal temperature for the kinase (e.g., 30°C or 37°C).

    • Stop the reaction by adding a stop solution (e.g., EDTA to chelate Mg2+).

  • Detection:

    • Quantify the kinase activity using a suitable detection method, such as:

      • Radiometric assays: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.[12]

      • Luminescence-based assays: Measuring the amount of ATP remaining (e.g., Kinase-Glo®) or ADP produced (e.g., ADP-Glo®).[11][14]

      • Fluorescence-based assays: Using fluorescently labeled substrates or antibodies (e.g., TR-FRET, Fluorescence Polarization).[11][15]

Protocol 2: Cell-Based Proliferation Assay (e.g., using a colorimetric reagent)

This protocol describes a general method for assessing the effect of Derazantinib on the proliferation of a cancer cell line.

  • Cell Seeding:

    • Harvest cells in their logarithmic growth phase and determine the cell concentration.

    • Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 1,000-10,000 cells per well) in 100 µL of complete growth medium.

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of Derazantinib in culture medium from a DMSO stock. The final DMSO concentration should be consistent and typically below 0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of Derazantinib or vehicle control.

  • Incubation:

    • Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

  • Viability/Proliferation Measurement:

    • Add a viability reagent (e.g., MTT, WST-1, or a reagent from a CellTiter-Glo® Luminescent Cell Viability Assay) to each well according to the manufacturer's instructions.

    • Incubate for the recommended time (e.g., 1-4 hours).

    • Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.

  • Data Analysis:

    • Subtract the background reading from all measurements.

    • Normalize the data to the vehicle-treated control wells (representing 100% viability).

    • Plot the normalized values against the logarithm of the Derazantinib concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Visualizations

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization FRS2 FRS2 FGFR->FRS2 Phosphorylation PLCg PLCγ FGFR->PLCg STAT STAT FGFR->STAT GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription PKC PKC PLCg->PKC PKC->Transcription STAT->Transcription Derazantinib Derazantinib Derazantinib->FGFR Inhibition

Caption: Simplified FGFR signaling pathway and the point of inhibition by Derazantinib.

Troubleshooting_Workflow cluster_kinase_solutions Kinase Assay Solutions cluster_cell_solutions Cell-Based Assay Solutions Start Inconsistent Assay Results Observed Problem_Kinase_Assay Issue in Kinase Assay? Start->Problem_Kinase_Assay Problem_Cell_Assay Issue in Cell-Based Assay? Start->Problem_Cell_Assay Check_Compound Verify Compound Integrity (Solubility, Storage, Dilution) Check_Assay_Setup Review Assay Protocol (Reagent Concentrations, Incubation Times) Sol_ATP Optimize ATP Concentration Check_Assay_Setup->Sol_ATP Sol_Enzyme Validate Enzyme Activity Check_Assay_Setup->Sol_Enzyme Sol_Buffer Check Buffer Components Check_Assay_Setup->Sol_Buffer Check_Cells Assess Cell Health & Consistency (Passage, Contamination, Density) Sol_Serum Qualify Serum Lot Check_Cells->Sol_Serum Sol_Plate Check for Edge Effects Check_Cells->Sol_Plate Sol_Endpoint Confirm On-Target Effect (e.g., Western Blot) Check_Cells->Sol_Endpoint Problem_Kinase_Assay->Check_Compound Yes Problem_Kinase_Assay->Check_Assay_Setup Yes Problem_Cell_Assay->Check_Compound Yes Problem_Cell_Assay->Check_Cells Yes

Caption: General troubleshooting workflow for in vitro assay variability.

Problem_Cause_Relationship cluster_causes Potential Causes Problem High Variability in IC50 Values Cause1 Compound Precipitation Problem->Cause1 Cause2 Inconsistent ATP Concentration Problem->Cause2 Cause3 Variable Enzyme Activity Problem->Cause3 Cause4 Cell Line Instability Problem->Cause4 Cause5 Reagent Degradation Problem->Cause5

Caption: Logical relationship between a problem and its potential causes.

References

Technical Support Center: Optimizing Derazantinib Racemate Concentration for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Derazantinib racemate in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is Derazantinib and what is its primary mechanism of action?

Derazantinib (ARQ-087) is an orally bioavailable, ATP-competitive small molecule inhibitor of Fibroblast Growth Factor Receptors (FGFR).[1][2][3][4] It potently inhibits FGFR1, FGFR2, and FGFR3, which are key receptor tyrosine kinases involved in tumor cell proliferation, angiogenesis, and survival.[3][4] By binding to the ATP-binding site of these receptors, Derazantinib blocks their phosphorylation and subsequent activation of downstream signaling pathways.[1][2]

Q2: Which signaling pathways are affected by Derazantinib?

Derazantinib primarily targets the FGFR signaling pathway. Inhibition of FGFR autophosphorylation prevents the activation of downstream signaling cascades, including the FRS2α, AKT, and ERK pathways.[1] Derazantinib is a multi-kinase inhibitor and also shows activity against other receptor tyrosine kinases such as VEGFR2, CSF1R, PDGFRβ, RET, DDR2, and KIT.[2][5][6][7]

Q3: What is the difference between using a racemate and a specific enantiomer of a drug like Derazantinib?

A racemic mixture contains equal amounts of two non-superimposable mirror-image molecules called enantiomers.[8] While enantiomers have the same chemical formula, their three-dimensional arrangement differs, which can lead to different pharmacological properties, including efficacy and side effects.[8][9] For some drugs, one enantiomer is more active or has a better safety profile than the other.[8][9] It is important to be aware that the biological activity of a racemate represents the combined effects of both enantiomers.[8]

Q4: What is a typical starting concentration range for Derazantinib in cell culture?

The optimal concentration of Derazantinib is cell-line dependent. Based on published studies, a starting range of 70 nM to 500 nM is often effective for observing suppression of FGF2-mediated effects.[1] For anti-proliferative studies, concentrations between 0.1 µM and 3 µM have been used.[5][10] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.

Q5: How should I prepare a stock solution of Derazantinib?

Derazantinib is soluble in DMSO.[2] A common practice is to prepare a high-concentration stock solution, for example, 10 mM in fresh, anhydrous DMSO.[1][2] This stock solution can then be serially diluted in cell culture medium to achieve the desired final concentrations. It is crucial to ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Quantitative Data Summary

The following tables summarize the inhibitory activity of Derazantinib across various targets and cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of Derazantinib

TargetIC50 (nM)
FGFR14.5
FGFR21.8
FGFR34.5
FGFR434

Data sourced from MedChemExpress and Selleck Chemicals.[1][2]

Table 2: Cellular Activity of Derazantinib in Selected Cell Lines

Cell LineAssayEndpointEffective Concentration
FGFR2-driven cell linesProliferationAnti-proliferative activityVaries by cell line
High FGFR2 expressing cellsCell CycleG1 arrest and apoptosis-
ChondrocytesFGF2-mediated growth arrestRescueEC50 ~100 nM
Keloid FibroblastsProliferationInhibition2.5 µmol/L (significant)
NCI-H716, SNU-16PhosphorylationInhibition of FGFR signaling0.1 µM or 1 µM

This table provides a summary of effective concentrations from various studies. The optimal concentration for your experiment should be determined empirically.[1][2][10]

Experimental Protocols

Protocol 1: Determination of Optimal Derazantinib Concentration using a Cell Viability Assay

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of Derazantinib in a cancer cell line using a standard cell viability assay like MTT or CellTiter-Glo®.

Materials:

  • This compound

  • Anhydrous DMSO

  • Your cancer cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Prepare Derazantinib Stock Solution: Dissolve Derazantinib in DMSO to a final concentration of 10 mM. Store at -20°C or -80°C.

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare Serial Dilutions: Prepare a series of dilutions of the Derazantinib stock solution in complete culture medium. A common approach is to use a 2-fold or 3-fold dilution series to cover a wide concentration range (e.g., 1 nM to 10 µM). Remember to include a vehicle control (medium with the same final DMSO concentration as the highest Derazantinib concentration).

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of Derazantinib.

  • Incubation: Incubate the plate for a period relevant to your experimental question (e.g., 24, 48, or 72 hours).[2]

  • Cell Viability Assay: Following incubation, perform the cell viability assay according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or luminescence using a plate reader. Normalize the data to the vehicle control (as 100% viability) and plot the results as percent viability versus Derazantinib concentration on a logarithmic scale. Use a non-linear regression analysis to determine the IC50 value.

Troubleshooting Guide

Issue 1: Higher than expected IC50 value or lack of cellular response.

  • Question: My cells are not responding to Derazantinib at concentrations where an effect is expected. What could be the reason?

  • Answer:

    • FGFR Status of the Cell Line: Confirm that your cell line has a dysregulated FGFR pathway (e.g., amplification, fusion, or mutation) that makes it sensitive to FGFR inhibition.[1] Derazantinib is most effective in cell lines with such alterations.

    • Drug Stability: Ensure the Derazantinib stock solution has been stored correctly and has not degraded. Prepare fresh dilutions for each experiment.

    • Cell Culture Conditions: High serum concentrations in the culture medium can sometimes interfere with the activity of kinase inhibitors. Consider reducing the serum concentration if appropriate for your cell line.

    • Racemate Activity: Remember you are using a racemate. It is possible that one enantiomer is significantly less active, affecting the overall potency of the mixture.

Issue 2: Significant cytotoxicity observed even at low concentrations.

  • Question: I am observing widespread cell death even at low nanomolar concentrations of Derazantinib. How can I address this?

  • Answer:

    • Off-Target Effects: As a multi-kinase inhibitor, Derazantinib can have off-target effects, especially at higher concentrations.[2][6][7] The observed cytotoxicity might be due to the inhibition of other essential kinases in your specific cell line.

    • DMSO Toxicity: Ensure the final concentration of DMSO in your culture medium is not exceeding a non-toxic level (typically <0.1%).

    • Cell Line Sensitivity: Some cell lines are inherently more sensitive to kinase inhibitors. Perform a very fine-tuned dose-response curve starting from very low picomolar concentrations to identify a non-toxic working range.

Issue 3: Inconsistent results between experiments.

  • Question: My results with Derazantinib vary significantly from one experiment to another. What are the potential sources of this variability?

  • Answer:

    • Cell Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics and drug sensitivity can change over time in culture.

    • Stock Solution Preparation: Inconsistencies in preparing the stock solution and serial dilutions can lead to variability. Use calibrated pipettes and ensure complete dissolution of the compound.

    • Confluency: The confluency of the cells at the time of treatment can influence their response to the drug. Standardize your cell seeding density to ensure consistent confluency at the start of each experiment.

Visualizations

Signaling Pathways and Experimental Workflows

derazantinib_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR1/2/3 FRS2a FRS2α FGFR->FRS2a P Grb2_SOS Grb2/SOS FRS2a->Grb2_SOS PI3K PI3K FRS2a->PI3K Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Derazantinib Derazantinib Derazantinib->FGFR Inhibits ATP-binding FGF FGF Ligand FGF->FGFR

experimental_workflow start Start: Define Cell Line and Experimental Goal prep Prepare Derazantinib Stock Solution (10 mM in DMSO) start->prep dose_response Perform Dose-Response Curve (e.g., 1 nM - 10 µM) prep->dose_response determine_ic50 Determine IC50/EC50 Value dose_response->determine_ic50 select_conc Select Optimal Concentration(s) for Further Experiments determine_ic50->select_conc functional_assay Perform Functional Assays (e.g., Western Blot, Migration Assay) select_conc->functional_assay analyze Analyze and Interpret Results functional_assay->analyze end End: Conclusion analyze->end troubleshoot Troubleshoot Unexpected Results analyze->troubleshoot troubleshoot->dose_response Re-evaluate Concentration

troubleshooting_logic start Unexpected Result Observed q1 Is the IC50 higher than expected? start->q1 q2 Is there high cytotoxicity at low doses? start->q2 q3 Are the results inconsistent? start->q3 a1_1 Check FGFR status of the cell line q1->a1_1 Yes a1_2 Verify drug stability and preparation q1->a1_2 Yes a1_3 Consider serum effects in media q1->a1_3 Yes a2_1 Investigate potential off-target effects q2->a2_1 Yes a2_2 Confirm final DMSO concentration is non-toxic q2->a2_2 Yes a2_3 Perform a more granular dose-response q2->a2_3 Yes a3_1 Standardize cell passage number q3->a3_1 Yes a3_2 Ensure consistent reagent preparation q3->a3_2 Yes a3_3 Standardize cell confluency q3->a3_3 Yes

References

Derazantinib Racemate long-term storage and handling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and handling of Derazantinib Racemate.

Frequently Asked Questions (FAQs)

1. What are the recommended long-term storage conditions for this compound solid powder?

For long-term stability, this compound as a solid powder should be stored at -20°C. Under these conditions, it is reported to be stable for up to one year[1][2]. For shorter periods, storage at 4°C for up to six months is also an option[2].

2. How should I store stock solutions of this compound?

Stock solutions of Derazantinib, typically prepared in DMSO, should be aliquoted to avoid repeated freeze-thaw cycles[1][3]. For maximum stability, these aliquots can be stored at -80°C for up to two years[1]. Storage at -20°C is also possible, with stability reported for up to one month[3] to six months[2]. A 10 mM stock solution in DMSO is commonly stored at -20°C.

3. What is the recommended procedure for preparing a stock solution of this compound?

To prepare a stock solution, this compound can be dissolved in 100% dimethyl sulfoxide (DMSO). It is crucial to use fresh, anhydrous DMSO as moisture can reduce the solubility of the compound[3].

4. Are there any specific handling precautions for this compound powder?

Yes, Derazantinib is a potent compound, and appropriate safety measures should be taken during handling. It is recommended to handle the powder in a contained system, such as a glove box or an isolator, to prevent inhalation or skin contact[4][5]. Open handling of the powder is strongly discouraged[4]. The work area should be under negative pressure to prevent the escape of airborne particles[4].

5. Is this compound sensitive to light?

6. What are the known degradation pathways for this compound?

Specific degradation pathways for this compound under various stress conditions have not been extensively published. However, metabolic studies have identified a hydroxylated metabolite (M-6) and an acid metabolite (M-13) in addition to the unchanged parent drug[7]. This suggests that oxidation and hydrolysis could be potential degradation routes. To fully understand the stability of Derazantinib, it is advisable to conduct forced degradation studies under conditions of acid, base, oxidation, heat, and light[8][9].

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Difficulty dissolving Derazantinib powder 1. Use of old or wet DMSO. 2. Incorrect solvent. 3. Compound has degraded.1. Use fresh, anhydrous DMSO. Moisture can significantly reduce solubility[3]. 2. Confirm that DMSO is the appropriate solvent for your desired concentration. 3. If the compound has been stored improperly, it may have degraded. Use a fresh vial of the compound.
Precipitation observed in stock solution after thawing 1. Solution was not fully dissolved initially. 2. Freeze-thaw cycles have affected stability. 3. Exceeded solubility limit.1. Ensure the compound is completely dissolved before freezing. Gentle warming and vortexing may help. 2. Always aliquot stock solutions to avoid multiple freeze-thaw cycles[1][3]. 3. Check the solubility data for Derazantinib in your chosen solvent and ensure you have not exceeded the maximum concentration.
Inconsistent experimental results 1. Degradation of Derazantinib in working solutions. 2. Inaccurate concentration of stock solution. 3. Improper storage of stock or working solutions.1. Prepare fresh working solutions from a frozen stock solution for each experiment. 2. Verify the concentration of your stock solution using a suitable analytical method (e.g., HPLC-UV). 3. Ensure stock solutions are stored at the recommended temperature (-20°C or -80°C) and protected from light.
Visible change in powder color or texture 1. Potential degradation of the compound. 2. Contamination.1. Do not use the compound. Discard it and use a fresh, properly stored vial. 2. Ensure proper handling procedures are followed to prevent contamination.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

Form Storage Temperature Duration Reference
Solid Powder-20°CUp to 1 year[1][2]
Solid Powder4°CUp to 6 months[2]
Stock Solution in DMSO-80°CUp to 2 years[1]
Stock Solution in Solvent-80°CUp to 6 months[2]
Stock Solution in DMSO-20°C1 to 6 months[2][3]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mM)

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated balance

  • Vortex mixer

Procedure:

  • Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation[10].

  • Weigh the desired amount of this compound powder using a calibrated balance in a contained environment (e.g., a chemical fume hood or glove box).

  • Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM.

  • Vortex the solution until the powder is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution.

  • Aliquot the stock solution into single-use volumes in sterile, light-protecting (e.g., amber) vials.

  • Store the aliquots at -20°C or -80°C as per the recommended guidelines.

Protocol 2: General Protocol for Forced Degradation Study of this compound

This protocol is a general guideline based on ICH Q1B for assessing the stability of a drug substance[6][9].

Objective: To identify potential degradation products and pathways of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC grade solvents (e.g., acetonitrile, methanol, water)

  • Acids (e.g., 0.1 N HCl)

  • Bases (e.g., 0.1 N NaOH)

  • Oxidizing agent (e.g., 3% hydrogen peroxide)

  • Calibrated photostability chamber

  • Calibrated oven

  • HPLC-UV/MS system

Procedure:

  • Preparation of Samples: Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent system (e.g., 50:50 acetonitrile:water).

  • Acid Hydrolysis: Add an equal volume of 0.1 N HCl to the drug solution. Store at room temperature or elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

  • Base Hydrolysis: Add an equal volume of 0.1 N NaOH to the drug solution. Store at room temperature for a defined period (e.g., 2 hours).

  • Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide to the drug solution. Store at room temperature for a defined period (e.g., 24 hours).

  • Thermal Degradation: Store the solid powder and the drug solution in an oven at an elevated temperature (e.g., 80°C) for a defined period (e.g., 48 hours).

  • Photodegradation: Expose the solid powder and the drug solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter[6][11]. A dark control sample wrapped in aluminum foil should be stored under the same conditions[6].

  • Analysis: At each time point, withdraw a sample, neutralize if necessary, and dilute to a suitable concentration. Analyze the sample using a validated stability-indicating HPLC-UV/MS method to separate and identify the parent drug and any degradation products.

Visualizations

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space FGF FGF FGFR FGFR FGF->FGFR binds FRS2a FRS2α FGFR->FRS2a phosphorylates GRB2 GRB2 FRS2a->GRB2 PI3K PI3K FRS2a->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Effects Cell Proliferation, Survival, Differentiation ERK->Cell_Effects AKT AKT PI3K->AKT AKT->Cell_Effects Derazantinib Derazantinib Derazantinib->FGFR inhibits autophosphorylation Experimental_Workflow start Start: Derazantinib Sample prepare_samples Prepare Solid and Solution Samples start->prepare_samples stress_conditions Expose to Stress Conditions (Acid, Base, Heat, Light, Oxidation) prepare_samples->stress_conditions dark_control Prepare Dark Control for Photostability prepare_samples->dark_control sampling Sample at Predetermined Time Points stress_conditions->sampling dark_control->sampling analysis Analyze using Stability-Indicating HPLC-UV/MS Method sampling->analysis data_evaluation Evaluate Data: - Assay of Derazantinib - Identify Degradants - Mass Balance Calculation analysis->data_evaluation end End: Stability Profile data_evaluation->end Troubleshooting_Guide start Problem Encountered check_solubility Is the issue related to solubility? start->check_solubility check_stability Is the issue related to inconsistent results? start->check_stability check_powder Is there a visible change in the powder? start->check_powder use_fresh_dmso Use fresh, anhydrous DMSO. check_solubility->use_fresh_dmso Yes aliquot_solution Aliquot stock solutions to avoid freeze-thaw. check_stability->aliquot_solution Yes discard_compound Discard and use a new vial. check_powder->discard_compound Yes prepare_fresh Prepare fresh working solutions daily. aliquot_solution->prepare_fresh

References

minimizing precipitation of Derazantinib Racemate in media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the precipitation of Derazantinib in experimental media.

Frequently Asked Questions (FAQs)

Q1: What is Derazantinib and what is its mechanism of action?

Derazantinib is an orally bioavailable small molecule inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases.[1][2] It functions as an ATP-competitive inhibitor with potent activity against FGFR1, FGFR2, and FGFR3.[3][4] By binding to the ATP-binding site of these receptors, Derazantinib blocks their phosphorylation and subsequent activation of downstream signaling pathways.[1][4] This inhibition ultimately leads to the suppression of tumor cell proliferation, angiogenesis, and survival in cancers with FGFR pathway dysregulation.[2] Derazantinib has also been shown to inhibit other kinases such as RET, DDR2, PDGFRβ, VEGFR, and KIT.[1]

Q2: What are the common solvents for dissolving Derazantinib?

The most common solvent for dissolving Derazantinib for in vitro experiments is dimethyl sulfoxide (DMSO).[1][4] It is important to use fresh, anhydrous DMSO as moisture can reduce the solubility of the compound.[1]

Q3: What is the maximum recommended concentration of DMSO in cell culture media?

To avoid cellular toxicity, the final concentration of DMSO in cell culture media should generally be kept below 0.1% to 0.3%.[5] It is crucial to include a vehicle control (media with the same final concentration of DMSO) in all experiments to account for any potential effects of the solvent on the cells.

Q4: Can I store Derazantinib solutions?

For long-term storage, it is recommended to store Derazantinib as a powder at -20°C, which can be stable for up to 3 years.[5] Once dissolved in DMSO, stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[6] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can lead to degradation and precipitation.

Troubleshooting Guide: Minimizing Precipitation

This guide addresses common issues related to the precipitation of Derazantinib in experimental media.

Problem Potential Cause Troubleshooting Steps
Precipitation upon addition to aqueous media The compound is highly lipophilic and has low aqueous solubility.[7][8]1. Serial Dilution in DMSO: Before adding to the aqueous medium, perform serial dilutions of your concentrated DMSO stock solution in DMSO to a lower concentration. 2. Stepwise Addition: Add the DMSO stock solution to the media dropwise while gently vortexing or swirling the tube to ensure rapid mixing. 3. Increase Final DMSO Concentration: If your cell line tolerates it, you can slightly increase the final DMSO concentration in the media (up to a non-toxic level). Always include a vehicle control.[9] 4. Use of Solubilizing Agents: For in vivo or certain in vitro applications, co-solvents like PEG300 and Tween-80 can be used to improve solubility.[1][4]
Cloudy media or visible particles after dilution The concentration of Derazantinib exceeds its solubility limit in the final medium.1. Lower the Working Concentration: If experimentally feasible, reduce the final working concentration of Derazantinib. 2. Optimize Media Composition: The pH and protein content of the media can influence solubility.[10][11] Ensure the pH of your media is stable. 3. Sonication: Mild sonication of the final working solution can sometimes help to redissolve small precipitates.[4][5] 4. Pre-warm the Media: Pre-warming the cell culture media to 37°C before adding the Derazantinib stock solution can sometimes improve solubility.
Precipitation observed over time in the incubator The compound may be unstable or precipitating out at 37°C over longer incubation periods.1. Prepare Fresh Solutions: Prepare the final working solution immediately before use.[1] 2. Reduce Incubation Time: If the experimental design allows, consider reducing the incubation time. 3. Check for Media Evaporation: Increased concentration due to evaporation from multi-well plates can lead to precipitation. Ensure proper humidification in the incubator.

Data Presentation: Solubility of Derazantinib

Solvent/Formulation Solubility Reference
DMSO93 mg/mL (198.47 mM)[1]
DMSO25 mg/mL (53.35 mM)[4]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (5.34 mM)[4]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (5.34 mM)[4]
DMA:cremophor EL:propylene glycol:0.2M acetate buffer, pH 5 (10:10:30:50)Formulation for in vivo use[6]

Note: The solubility of Derazantinib can be affected by the purity of the compound, the quality of the solvent, temperature, and pH.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Derazantinib Stock Solution in DMSO
  • Materials:

    • Derazantinib powder (Molecular Weight: 468.57 g/mol )[1]

    • Anhydrous, sterile DMSO

    • Sterile microcentrifuge tubes

  • Procedure:

    • Weigh out 4.69 mg of Derazantinib powder and place it in a sterile microcentrifuge tube.

    • Add 1 mL of anhydrous, sterile DMSO to the tube.

    • Vortex the tube vigorously until the powder is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.[5]

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of a 10 µM Derazantinib Working Solution in Cell Culture Media
  • Materials:

    • 10 mM Derazantinib stock solution in DMSO

    • Pre-warmed (37°C) sterile cell culture medium

    • Sterile microcentrifuge tubes or conical tubes

  • Procedure:

    • Create an intermediate dilution of the 10 mM stock solution in DMSO. For example, dilute the 10 mM stock 1:10 in DMSO to get a 1 mM solution. This helps to minimize the amount of concentrated DMSO added directly to the media.

    • In a sterile tube, add the required volume of pre-warmed cell culture medium.

    • To prepare a 10 µM working solution, add 1 µL of the 1 mM intermediate dilution to 99 µL of the pre-warmed cell culture medium (for a final volume of 100 µL). This will result in a final DMSO concentration of 0.1%.

    • Mix immediately by gentle pipetting or inverting the tube. Do not vortex vigorously as this can cause foaming of the media.

    • Visually inspect the solution for any signs of precipitation.

    • Use the freshly prepared working solution for your experiment immediately.

Visualizations

FGFR_Signaling_Pathway FGFR Signaling Pathway Inhibition by Derazantinib cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular FGF FGF Ligand FGFR FGFR FGF->FGFR Binds FGFR->FGFR P P RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FGFR->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway FGFR->PI3K_AKT PLCg PLCγ Pathway FGFR->PLCg Derazantinib Derazantinib Derazantinib->FGFR Inhibits ATP ATP ATP->FGFR Phosphorylates ADP ADP Cell_Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Cell_Proliferation PI3K_AKT->Cell_Proliferation PLCg->Cell_Proliferation

Caption: Derazantinib inhibits FGFR signaling by blocking autophosphorylation.

Experimental_Workflow Experimental Workflow for Cell-Based Assays cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Stock_Solution Prepare 10 mM Derazantinib Stock in DMSO Working_Solution Prepare Fresh Working Solution in Media Stock_Solution->Working_Solution Cell_Seeding Seed Cells in Multi-well Plates Cell_Treatment Treat Cells with Derazantinib Cell_Seeding->Cell_Treatment Working_Solution->Cell_Treatment Incubation Incubate for Desired Time Cell_Treatment->Incubation Assay Perform Cell Viability, Apoptosis, or other Assays Incubation->Assay Troubleshooting_Logic Troubleshooting Precipitation Issues Start Precipitation Observed? Check_Concentration Is Working Concentration Too High? Start->Check_Concentration Check_DMSO Is Final DMSO Concentration <0.1%? Check_Concentration->Check_DMSO No Action_Lower_Conc Lower Working Concentration Check_Concentration->Action_Lower_Conc Yes Check_Prep Was Working Solution Prepared Fresh? Check_DMSO->Check_Prep Yes Action_Increase_DMSO Increase DMSO (if tolerated) Check_DMSO->Action_Increase_DMSO No Action_Prepare_Fresh Prepare Fresh Solution Check_Prep->Action_Prepare_Fresh No Action_Sonicate Try Mild Sonication Check_Prep->Action_Sonicate Yes End Issue Resolved Action_Lower_Conc->End Action_Increase_DMSO->End Action_Prepare_Fresh->End Action_Sonicate->End

References

Technical Support Center: Acquired Resistance to Derazantinib Racemate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to identify mechanisms of acquired resistance to Derazantinib Racemate.

Frequently Asked Questions (FAQs)

Q1: My cells, initially sensitive to Derazantinib, have started to show reduced response. What are the potential mechanisms of acquired resistance?

A1: Acquired resistance to Derazantinib, a reversible FGFR inhibitor, can be broadly categorized into two main types: on-target and off-target resistance.

  • On-target resistance typically involves the development of secondary mutations in the FGFR2 kinase domain. These mutations can interfere with the binding of Derazantinib to its target. The most frequently observed mutations are in the "gatekeeper" residue (V565) and the "molecular brake" residue (N550).[1][2][3][4]

  • Off-target resistance involves the activation of alternative signaling pathways that "bypass" the need for FGFR signaling to drive cell proliferation and survival.[1][5][6][7][8][9] This can occur through mutations or amplification of genes in pathways such as RAS-MAPK and PI3K-AKT.[2][10]

Q2: How can I determine if my resistant cell line has developed on-target FGFR2 mutations?

A2: To identify on-target mutations, you should perform sequencing of the FGFR2 gene in your resistant cell lines and compare it to the parental, sensitive cell line.

  • Sanger sequencing can be used to analyze the key regions of the FGFR2 kinase domain, such as the exons encoding the gatekeeper and molecular brake residues.

  • Next-Generation Sequencing (NGS) provides a more comprehensive analysis and can identify a broader range of mutations, including polyclonal mutations (multiple different mutations in the same cell population).[2][4] This can be performed on DNA extracted from your cell lines or from circulating tumor DNA (ctDNA) in preclinical models.[1][2]

Q3: What are the most common FGFR2 mutations that confer resistance to Derazantinib and other reversible FGFR inhibitors?

A3: Based on clinical and preclinical studies of FGFR inhibitors, the following mutations in the FGFR2 kinase domain are most frequently associated with acquired resistance:

  • Gatekeeper Mutations: V565F/L/I[1][2][4]

  • Molecular Brake Mutations: N550K/H/T/D[1][2][4]

The presence of these mutations often leads to a significant increase in the IC50 value of Derazantinib.

Q4: My resistant cells do not have any FGFR2 mutations. What should I investigate next?

A4: If no on-target mutations are identified, the resistance is likely mediated by off-target mechanisms, specifically the activation of bypass signaling pathways. You should investigate the activation status of key downstream and parallel signaling pathways.[1][5][6][7][8][9]

  • RAS-MAPK Pathway: Analyze the phosphorylation status of MEK and ERK. Mutations in genes like KRAS, NRAS, and HRAS can lead to constitutive activation of this pathway.[2][10]

  • PI3K-AKT-mTOR Pathway: Assess the phosphorylation of AKT and S6. Look for mutations or amplifications in genes such as PIK3CA, PTEN, and TSC1.[1][2]

Q5: How can I experimentally confirm the activation of a bypass pathway?

A5: To confirm bypass pathway activation, you can use a combination of molecular and pharmacological approaches:

  • Western Blotting: Compare the phosphorylation levels of key signaling proteins (e.g., p-MEK, p-ERK, p-AKT) between your sensitive and resistant cell lines in the presence and absence of Derazantinib.

  • Combination Drug Studies: Treat your resistant cells with Derazantinib in combination with an inhibitor of the suspected bypass pathway (e.g., a MEK inhibitor or a PI3K/mTOR inhibitor). A synergistic effect on cell viability would support the role of the bypass pathway in conferring resistance.[5][6]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Gradual increase in Derazantinib IC50 over time. Development of on-target FGFR2 resistance mutations.Sequence the FGFR2 kinase domain in resistant cells.
No FGFR2 mutations detected in resistant cells. Activation of bypass signaling pathways (e.g., RAS-MAPK, PI3K-AKT).Perform western blot analysis for key pathway proteins (p-MEK, p-ERK, p-AKT).
Resistant cells show high levels of p-ERK even with Derazantinib treatment. Activation of the MAPK pathway downstream of FGFR.Investigate for mutations in KRAS, NRAS, or BRAF. Consider combination with a MEK inhibitor.
Resistant cells show high levels of p-AKT. Activation of the PI3K-AKT pathway.Screen for mutations in PIK3CA or loss of PTEN. Test combination with a PI3K or AKT inhibitor.
Heterogeneous response to Derazantinib within the cell population. Emergence of polyclonal FGFR2 mutations or multiple bypass mechanisms.Perform single-cell sequencing or NGS to identify different resistant subclones.

Quantitative Data Summary

Table 1: Fold Change in IC50 for Derazantinib against various FGFR2 mutations. (Note: This table is a representative example based on general findings for reversible FGFR inhibitors. Specific values for Derazantinib may vary.)

FGFR2 Mutation Predicted Fold Change in IC50 vs. Wild-Type
N550K>100-fold[1]
V565F>50-fold
K660N>20-fold
E566A>10-fold

Experimental Protocols

Protocol 1: Identification of FGFR2 Kinase Domain Mutations by Sanger Sequencing

  • Genomic DNA Extraction: Isolate genomic DNA from both parental (sensitive) and Derazantinib-resistant cell lines using a commercial kit.

  • PCR Amplification: Design primers to amplify the exons of the FGFR2 kinase domain, with a focus on regions known to harbor resistance mutations (e.g., exons 12 and 13 for N550 and V565).

  • PCR Product Purification: Purify the amplified PCR products to remove primers and dNTPs.

  • Sanger Sequencing: Send the purified PCR products for bidirectional Sanger sequencing.

  • Sequence Analysis: Align the sequencing results from the resistant and parental cell lines with the reference FGFR2 sequence to identify any mutations.

Protocol 2: Analysis of Bypass Signaling Pathway Activation by Western Blot

  • Cell Lysis: Lyse parental and resistant cells, both treated and untreated with Derazantinib, in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., FGFR2, MEK, ERK, AKT, S6). Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.

  • Densitometry: Quantify band intensities to compare the levels of protein phosphorylation between samples.

Visualizations

cluster_0 Canonical FGFR Signaling Pathway Derazantinib Derazantinib FGFR2 FGFR2 Derazantinib->FGFR2 Inhibits PLCg PLCg FGFR2->PLCg RAS RAS FGFR2->RAS PI3K PI3K FGFR2->PI3K RAF RAF RAS->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Canonical FGFR signaling pathway and the inhibitory action of Derazantinib.

cluster_1 On-Target Resistance cluster_2 Off-Target (Bypass) Resistance Derazantinib Derazantinib FGFR2_mut FGFR2 (N550K/V565F) Derazantinib->FGFR2_mut Ineffective Inhibition RAS RAS FGFR2_mut->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Derazantinib_2 Derazantinib FGFR2_2 FGFR2 Derazantinib_2->FGFR2_2 Inhibits RAS_mut RAS (Mutation) RAF_2 RAF RAS_mut->RAF_2 PI3K_mut PI3K (Mutation) AKT_2 AKT PI3K_mut->AKT_2 MEK_2 MEK RAF_2->MEK_2 ERK_2 ERK MEK_2->ERK_2 Proliferation_2 Proliferation ERK_2->Proliferation_2 mTOR_2 mTOR AKT_2->mTOR_2 mTOR_2->Proliferation_2

Caption: Mechanisms of acquired resistance to Derazantinib.

start Resistant Cell Line seq Sequence FGFR2 Kinase Domain start->seq mut Mutation Found? seq->mut on_target On-Target Resistance mut->on_target Yes wb Western Blot for p-MEK, p-ERK, p-AKT mut->wb No pathway Pathway Activated? wb->pathway off_target Off-Target (Bypass) Resistance pathway->off_target Yes combo Test Combination Therapy pathway->combo No, Investigate other mechanisms off_target->combo

References

Addressing Variability in Derazantinib Studies: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides a centralized resource for understanding and troubleshooting variability in experimental results involving Derazantinib. While initial inquiries may arise from the misconception of Derazantinib as a racemate, it is crucial to note that Derazantinib is developed as a single (R)-enantiomer. Therefore, discrepancies in study outcomes are not attributable to stereoisomeric differences but rather to the compound's multi-kinase activity, the specific experimental systems employed, and the methodologies utilized.

This guide offers frequently asked questions (FAQs) and troubleshooting advice to help researchers navigate these complexities, alongside detailed experimental protocols and comparative data from various studies.

Frequently Asked Questions (FAQs)

Q1: Is Derazantinib a racemic mixture? What is its stereochemistry?

A1: No, Derazantinib is not a racemate. It is the (6R)-6-(2-fluorophenyl)-N-[3-[2-(2-methoxyethylamino)ethyl]phenyl]-5,6-dihydrobenzo[h]quinazolin-2-amine enantiomer. This means that observed variations in experimental data are not due to the presence of different stereoisomers.

Q2: What are the primary molecular targets of Derazantinib?

A2: Derazantinib is a multi-kinase inhibitor. Its primary targets are the Fibroblast Growth Factor Receptors (FGFR) 1, 2, and 3.[1] However, it also exhibits inhibitory activity against other kinases, including Colony-Stimulating Factor 1 Receptor (CSF1R), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Platelet-Derived Growth Factor Receptor Beta (PDGFRβ).[1][2] This multi-target profile can lead to different biological effects depending on the relative expression levels of these kinases in the chosen experimental model.

Q3: Why do I see different IC50 or EC50 values for Derazantinib in different studies?

A3: Variations in IC50 and EC50 values can arise from several factors:

  • Target Expression: The potency of Derazantinib is dependent on the expression and activation status of its target kinases (FGFRs, CSF1R, VEGFR2, etc.) in the specific cell line or model system being used.[3]

  • Assay Format: Differences in experimental setup, such as the type of kinase assay (biochemical vs. cellular), substrate concentrations, ATP concentration, and incubation times, can all influence the calculated potency values.[1]

  • Cellular Context: The genetic background of the cell line, including the presence of specific FGFR alterations (fusions, mutations, or amplifications), will significantly impact the sensitivity to Derazantinib.[3]

Q4: Clinical trials of Derazantinib have shown different efficacy in different cancer types. Why is this?

A4: The efficacy of Derazantinib in clinical trials is highly dependent on the tumor type and its specific genetic alterations. For instance, the FIDES-01 trial showed promising results in patients with intrahepatic cholangiocarcinoma (iCCA) harboring FGFR2 gene fusions.[4] In contrast, the FIDES-02 study in patients with metastatic urothelial carcinoma with FGFR1-3 genetic aberrations did not show sufficient efficacy to warrant further development in that indication.[5][6] This highlights the critical importance of patient selection based on biomarker analysis.

Troubleshooting Guide

Issue 1: Inconsistent in vitro potency (IC50/EC50)
Potential Cause Troubleshooting Steps
Cell Line Characterization - Verify the expression levels of FGFR1, 2, 3, CSF1R, and VEGFR2 in your cell line using techniques like qPCR, Western blot, or flow cytometry.- Confirm the presence and type of any FGFR genetic alterations (fusions, mutations, amplifications) through sequencing or FISH.[7]
Assay Conditions - Standardize ATP concentration in kinase assays, as Derazantinib is an ATP-competitive inhibitor.[1]- Optimize cell seeding density and assay duration to ensure you are measuring inhibition in the exponential growth phase.- Ensure consistent solvent (e.g., DMSO) concentrations across all experimental conditions.
Data Analysis - Use a consistent method for calculating IC50/EC50 values across experiments.- Be aware that different software may use different algorithms, leading to slight variations in the calculated values.[8]
Issue 2: Variable efficacy in in vivo xenograft models
Potential Cause Troubleshooting Steps
Tumor Model Selection - Select xenograft models with well-characterized FGFR alterations relevant to the cancer type being studied.[9]- Consider the tumor microenvironment, as Derazantinib's activity against CSF1R can modulate immune cells.[10][11] Syngeneic models may be more appropriate for studying these effects.
Drug Formulation and Administration - Ensure complete solubilization of Derazantinib for administration. Refer to established protocols for vehicle formulation (e.g., DMSO, PEG300, Tween80, corn oil).[1]- Standardize the route of administration (e.g., oral gavage) and dosing schedule.
Pharmacokinetic/Pharmacodynamic (PK/PD) Variability - If feasible, perform PK analysis to determine the drug exposure in your animal model.- Correlate drug exposure with downstream target engagement (e.g., measuring phospho-FGFR levels in tumor tissue) to establish a PK/PD relationship.[1]

Quantitative Data Summary

Table 1: In Vitro Inhibitory Activity of Derazantinib
TargetAssay TypeIC50/EC50Source
FGFR1Biochemical4.5 nM[1]
FGFR2Biochemical1.8 nM[1]
FGFR3Biochemical4.5 nM[1]
FGFR4Biochemical34 nM[1]
pFGFR1 (Cos-1 cells)Cellular< 0.123 µM[1]
pFGFR2 (Cos-1 cells)Cellular0.185 µM[1]
pFGFR3 (Cos-1 cells)Cellular0.463 µM[1]
pFGFR4 (Cos-1 cells)Cellular>10 µM[1]
VEGFR2Biochemical31.7 nM[12]
Table 2: Preclinical In Vivo Efficacy of Derazantinib
Cancer ModelGenetic AlterationTreatmentTumor Growth InhibitionSource
SNU-16 XenograftFGFR2 Amplification/FusionDerazantinibEffective Inhibition[1][9]
NCI-H716 XenograftFGFR2 Amplification/FusionDerazantinibEffective Inhibition[1][9]
4T1 Syngeneic Breast CancerFGFR-drivenDerazantinibTumor Stasis[10][11]
Gastric Cancer PDXFGFR Gene ExpressionDerazantinibCorrelated with FGFR expression[13]
Table 3: Clinical Trial Outcomes for Derazantinib
TrialCancer TypePatient PopulationKey Efficacy EndpointResultSource
FIDES-01 (Cohort 1)iCCAFGFR2 Gene FusionsObjective Response Rate (ORR)21.4%[4]
FIDES-01 (Cohort 2)iCCAFGFR2 Mutations/AmplificationsDisease Control Rate (DCR)58.1%[4]
FIDES-02 (Substudies 1 & 5)Metastatic Urothelial CarcinomaFGFR1-3 Genetic AberrationsObjective Response Rate (ORR)8.2%[5]

Experimental Protocols

Biochemical Kinase Assay (FGFR1/2)

This protocol is a summary of a representative biochemical kinase assay.

  • Reagents: Recombinant FGFR1 or FGFR2, biotinylated PYK2 peptide substrate, ATP, assay buffer (50 mM Tris, pH 8.0, 0.02 mg/mL BSA, 10 mM MgCl2, 1 mM EGTA, 10% glycerol, 0.1 mM Na3PO4, 1 mM DTT).[1]

  • Procedure:

    • Prepare serial dilutions of Derazantinib in DMSO and then dilute in water.

    • Add diluted Derazantinib or vehicle to a reaction plate.

    • Add FGFR1 or FGFR2 enzyme to the wells and pre-incubate for 30 minutes.

    • Initiate the reaction by adding a mixture of ATP and the biotinylated substrate.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction using a stop/detection mixture containing EDTA and AlphaScreen™ beads.

    • Incubate for 60 minutes in the dark at room temperature.

    • Read the plate on a suitable plate reader (e.g., Perkin Elmer Envision).[1]

Cell-Based Proliferation Assay

This protocol provides a general workflow for assessing the anti-proliferative effects of Derazantinib.

  • Cell Lines: Use cancer cell lines with known FGFR status (e.g., SNU-16, NCI-H716).[1]

  • Procedure:

    • Seed cells in 96-well plates and allow them to attach overnight.

    • Treat cells with a range of concentrations of Derazantinib or vehicle control.

    • Incubate for a specified period (e.g., 24, 48, or 72 hours).[1]

    • Assess cell viability using a suitable method, such as the CCK-8 assay.[14]

    • Calculate the IC50 value from the dose-response curve.

Animal Xenograft Study

This is a generalized protocol for evaluating the in vivo efficacy of Derazantinib.

  • Animal Model: Use immunodeficient mice (e.g., BALB/c nude) for xenograft studies.[15]

  • Tumor Implantation: Subcutaneously implant cultured cancer cells (e.g., SNU-16) into the flanks of the mice.[15]

  • Treatment:

    • When tumors reach a specified volume (e.g., 150 mm³), randomize the animals into treatment and control groups.[15]

    • Administer Derazantinib or vehicle control orally, once daily.[15]

    • Monitor tumor volume and body weight regularly.

  • Endpoint: At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).[15]

Visualized Signaling Pathways and Workflows

FGFR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR FGFR FGF->FGFR FRS2 FRS2 FGFR->FRS2 PLCg PLCγ FGFR->PLCg GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription AKT AKT PI3K->AKT IP3_DAG IP3 / DAG PLCg->IP3_DAG PKC PKC IP3_DAG->PKC Derazantinib Derazantinib Derazantinib->FGFR Derazantinib_Multi_Target cluster_targets Kinase Targets cluster_effects Biological Effects Derazantinib Derazantinib FGFR FGFR1/2/3 Derazantinib->FGFR CSF1R CSF1R Derazantinib->CSF1R VEGFR2 VEGFR2 Derazantinib->VEGFR2 Tumor_Cell ↓ Tumor Cell Proliferation ↓ Tumor Cell Survival FGFR->Tumor_Cell Macrophage ↓ M2 Macrophage Function CSF1R->Macrophage Angiogenesis ↓ Angiogenesis VEGFR2->Angiogenesis Troubleshooting_Workflow Start Conflicting/Variable Derazantinib Results Check_Stereo Confirm Derazantinib Source (Single Enantiomer) Start->Check_Stereo Check_Targets Characterize Target Expression (FGFRs, CSF1R, VEGFR2) in Experimental System Check_Stereo->Check_Targets Is single enantiomer Review_Protocol Review Experimental Protocol (Assay conditions, animal model, dosing, etc.) Check_Targets->Review_Protocol Targets characterized Compare_Data Compare with Published Data (Tables 1-3) Review_Protocol->Compare_Data Protocol reviewed Refine_Experiment Refine Experimental Design/ Protocol Compare_Data->Refine_Experiment

References

Technical Support Center: Chiral Separation of Derazantinib Racemate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the chiral separation of Derazantinib enantiomers. Find troubleshooting advice, frequently asked questions, and a detailed experimental protocol to assist in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: Why is chiral separation of Derazantinib important?

A1: Enantiomers of a chiral drug can have significantly different pharmacological, pharmacokinetic, and toxicological profiles.[1] Regulatory bodies like the FDA recommend that the active enantiomer of a chiral drug be marketed.[1] Therefore, separating and characterizing the individual enantiomers of Derazantinib is crucial for drug development and ensuring patient safety and efficacy.

Q2: What are the common analytical techniques for chiral separation?

A2: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most widely used techniques for chiral separations in the pharmaceutical industry.[2][3] Capillary Electrophoresis (CE) is another powerful alternative.[1][4] The choice of technique often depends on factors like cost, equipment availability, and the specific properties of the molecule.[2]

Q3: How do I select the right chiral stationary phase (CSP)?

A3: The selection of a Chiral Stationary Phase (CSP) is the most critical step in developing a chiral separation method. Polysaccharide-based and macrocyclic glycopeptide CSPs are versatile and can separate a wide range of racemic compounds.[2] A screening approach, testing the racemate on a variety of CSPs with different mobile phases, is a common and effective strategy to identify the optimal column and conditions.[3]

Q4: What is the difference between direct and indirect chiral separation?

A4: Direct chiral separation involves the use of a chiral stationary phase (CSP) or a chiral additive in the mobile phase to differentiate between enantiomers.[2] This is the more common approach. The indirect method involves derivatizing the enantiomers with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column.[1][2]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No separation of enantiomers - Inappropriate chiral stationary phase (CSP).- Incorrect mobile phase composition.- Suboptimal temperature.- Screen a variety of CSPs with different selectivities.- Modify the mobile phase by changing the organic modifier, its percentage, or by adding acidic/basic additives.- Optimize the column temperature, as it can significantly impact enantioselectivity.
Poor resolution (Rs < 1.5) - Mobile phase strength is too high, leading to short retention times.- Flow rate is too high.- Inefficient column.- Reduce the percentage of the organic modifier in the mobile phase to increase retention and improve resolution.- Lower the flow rate to allow for better interaction with the CSP.- Ensure the column is not old or degraded. Consider replacing it if performance does not improve.
Peak tailing or fronting - Sample overload.- Secondary interactions with the stationary phase.- Mismatched solvent between sample and mobile phase.- Reduce the concentration or injection volume of the sample.- Add a small amount of an acidic or basic additive to the mobile phase (e.g., trifluoroacetic acid or diethylamine) to minimize ionic interactions.- Dissolve the sample in the mobile phase or a weaker solvent.
Irreproducible retention times - Inconsistent mobile phase preparation.- Fluctuations in column temperature.- Column degradation.- Prepare fresh mobile phase daily and ensure accurate measurements.- Use a column oven to maintain a constant and consistent temperature.- Equilibrate the column thoroughly before each run. If the problem persists, the column may need to be replaced.

Experimental Protocol: Chiral HPLC Method Development

This protocol provides a starting point for developing a chiral separation method for Derazantinib, based on common practices for similar small molecule kinase inhibitors.[5]

1. Materials and Equipment:

  • Derazantinib racemate

  • HPLC-grade solvents (n-hexane, isopropanol, ethanol, methanol, acetonitrile)

  • HPLC-grade additives (trifluoroacetic acid, diethylamine)

  • Chiral HPLC columns (e.g., polysaccharide-based columns like Chiralcel® or Chiralpak® series)

  • HPLC system with a UV detector

2. Standard Solution Preparation:

  • Prepare a stock solution of racemic Derazantinib at a concentration of 1 mg/mL in methanol or another suitable solvent.

  • Further dilute the stock solution with the mobile phase to a working concentration of approximately 100 µg/mL.

3. Chromatographic Conditions (Screening Phase):

A screening approach is recommended to find the optimal column and mobile phase.

ParameterCondition 1 (Normal Phase)Condition 2 (Polar Organic)Condition 3 (Reversed Phase)
Chiral Column Chiralpak® IA, IB, IC, etc.Chiralpak® IA, IB, IC, etc.Chiralpak® IA, IB, IC, etc.
Mobile Phase n-Hexane/Ethanol (80:20, v/v)Acetonitrile/Methanol (50:50, v/v)Acetonitrile/Water with 0.1% Formic Acid (50:50, v/v)
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Column Temp. 25°C25°C25°C
Detection UV at 268 nmUV at 268 nmUV at 268 nm
Injection Vol. 10 µL10 µL10 µL

4. Method Optimization:

Once initial separation is observed, optimize the method by:

  • Adjusting the ratio of the mobile phase components.

  • Trying different organic modifiers (e.g., isopropanol, ethanol).

  • Adding small amounts of acidic or basic additives (e.g., 0.1% trifluoroacetic acid or diethylamine) to improve peak shape and resolution.

  • Varying the column temperature.

Visualizations

Derazantinib Signaling Pathway

Derazantinib is an inhibitor of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway.[6] It also shows activity against Colony-Stimulating Factor 1 Receptor (CSF1R).[7] The simplified diagram below illustrates its mechanism of action.

Derazantinib_Pathway cluster_cell Cell Membrane cluster_downstream Downstream Signaling FGF FGF FGFR FGFR FGF->FGFR Binds RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway FGFR->PI3K_AKT_mTOR Derazantinib Derazantinib Derazantinib->FGFR Inhibits Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation

Caption: Simplified FGFR signaling pathway inhibited by Derazantinib.

Chiral Separation Workflow

The following diagram outlines the general workflow for developing a chiral separation method.

Chiral_Separation_Workflow start Prepare Racemic Derazantinib Sample screen Screen Multiple Chiral Stationary Phases (CSPs) & Mobile Phases start->screen evaluate Evaluate Separation (Resolution, Peak Shape) screen->evaluate evaluate->screen No/Poor Separation optimize Optimize Mobile Phase, Temperature, Flow Rate evaluate->optimize Separation Observed validate Validate Method (Precision, Accuracy, etc.) optimize->validate end Routine Analysis validate->end

Caption: General workflow for chiral method development.

References

Technical Support Center: Managing Derazantinib Racemate-Induced Cytotoxicity in Normal Cells

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Derazantinib racemate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you manage and mitigate Derazantinib-induced cytotoxicity in normal cells during your experiments.

Troubleshooting Guides

This section provides solutions to common issues encountered during in vitro experiments with Derazantinib.

Issue 1: High Cytotoxicity in Normal Cell Lines

Q: I am observing high levels of cytotoxicity in my normal (non-cancerous) cell lines even at low concentrations of Derazantinib. What could be the cause and how can I address this?

A: High cytotoxicity in normal cells can be attributed to several factors, including on-target effects on essential cellular processes and off-target kinase inhibition. Here’s a step-by-step troubleshooting guide:

  • Confirm Optimal Seeding Density: Ensure that your cells are seeded at an optimal density. Low cell density can make cells more susceptible to drug-induced stress. Conversely, high cell density can lead to nutrient depletion and an increased number of dead cells even in control wells, confounding the results. It is recommended to perform a preliminary experiment to determine the optimal seeding density for each cell line.[1]

  • Optimize Derazantinib Concentration: The cytotoxic effects of Derazantinib are concentration-dependent. A study on keloid fibroblasts (KFs) and normal fibroblasts (Fbs) showed that while 2.5 μmol/L Derazantinib had a significant inhibitory effect on KFs, the effect on normal Fbs was not significant at this concentration. However, at 5 μmol/L, a significant inhibitory effect was observed on normal Fbs.[2] It is crucial to perform a dose-response curve for each normal cell line to determine the optimal concentration that minimizes cytotoxicity while still being relevant for your experimental goals.

  • Evaluate Serum Concentration: Components in fetal bovine serum (FBS) can interact with the compound or influence cell sensitivity. Consider performing experiments under reduced serum conditions (e.g., 0.5-2% FBS) after an initial attachment period in a higher serum concentration. However, be aware that serum starvation itself can induce stress and apoptosis in some cell lines.[3] Therefore, the effect of serum concentration on your specific cell line's viability should be evaluated beforehand.

  • Consider Co-treatment with Antioxidants: Some kinase inhibitors can induce cytotoxicity through the generation of reactive oxygen species (ROS). While not specifically documented for Derazantinib, co-treatment with antioxidants like N-acetylcysteine (NAC) or Vitamin E has been shown to mitigate the cytotoxicity of other chemotherapeutic agents without compromising their efficacy in some contexts.[4][5][6][7][8] It is important to note that the timing and concentration of the antioxidant are critical, as simultaneous administration can sometimes interfere with the anticancer activity of drugs that rely on ROS for their mechanism of action.[5] A pilot experiment to test the effect of antioxidants on both your normal and cancer cell lines is recommended.

Issue 2: Inconsistent or Irreproducible Cytotoxicity Results

Q: My cytotoxicity data for Derazantinib is highly variable between experiments. What are the potential sources of this variability and how can I improve reproducibility?

A: Inconsistent results can stem from various experimental factors. Here’s how to troubleshoot:

  • Standardize Cell Culture Conditions: Ensure that cell passage number, confluency at the time of treatment, and media composition are consistent across all experiments. Variations in these parameters can significantly impact cellular response to drug treatment.

  • Check for Solvent-Induced Toxicity: Derazantinib is typically dissolved in a solvent like dimethyl sulfoxide (DMSO). High concentrations of DMSO can be toxic to cells. It is crucial to include a vehicle control (cells treated with the same concentration of DMSO used to dissolve Derazantinib) in every experiment to account for any solvent-induced effects. The final DMSO concentration in the culture medium should ideally be kept below 0.5%.

  • Ensure Proper Assay Execution: For colorimetric or fluorometric assays like MTT or resazurin, ensure that incubation times with the reagent are optimized and consistent. Insufficient incubation can lead to low signal, while over-incubation can result in high background. Also, check for any interference of Derazantinib with the assay reagents by running a control with the compound in cell-free media.[9]

  • Plate Uniformity: Ensure even cell distribution across the wells of your microplate. Edge effects, where cells in the outer wells behave differently from those in the inner wells, can be a source of variability. To mitigate this, consider not using the outermost wells for experimental data points.

Experimental Workflow for Assessing and Mitigating Cytotoxicity

The following workflow can be adapted to your specific experimental needs to systematically assess and manage Derazantinib-induced cytotoxicity in normal cells.

experimental_workflow Experimental Workflow for Cytotoxicity Assessment cluster_0 Phase 1: Baseline Cytotoxicity Assessment cluster_1 Phase 2: Mitigation Strategy Testing cluster_2 Phase 3: Mechanistic Analysis A 1. Select Normal and Cancer Cell Lines B 2. Optimize Seeding Density A->B Consistent cell source C 3. Perform Dose-Response Assay with Derazantinib B->C Optimized cell number D 4. Determine IC50 Values C->D Generate dose-response curves E 5. Select Potential Protective Agents (e.g., Antioxidants) D->E Identify therapeutic window F 6. Design Co-treatment or Pre-treatment Protocol E->F Based on literature/hypothesis G 7. Perform Dose-Response of Derazantinib with Protective Agent F->G Vary concentrations H 8. Evaluate Shift in IC50 in Normal vs. Cancer Cells G->H Compare IC50 shifts I 9. Assess Apoptosis (e.g., Caspase Assay, Annexin V) H->I Investigate mechanism of protection J 10. Analyze Cell Cycle Progression (Flow Cytometry) I->J K 11. Western Blot for Key Signaling Proteins (e.g., p-ERK, p-AKT) J->K

Caption: A stepwise workflow for evaluating and mitigating Derazantinib's cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Derazantinib and how does it cause cytotoxicity in normal cells?

A1: Derazantinib is an ATP-competitive inhibitor of Fibroblast Growth Factor Receptors (FGFRs), with potent activity against FGFR1, 2, and 3.[1] FGFR signaling is crucial for various physiological processes in normal cells, including proliferation, differentiation, and survival. By inhibiting FGFRs, Derazantinib can disrupt these essential cellular functions, leading to cytotoxicity. Additionally, Derazantinib has off-target activity against other kinases such as VEGFR2 and CSF1R.[10][11][12] Inhibition of these kinases can also contribute to cytotoxicity in normal cells, for example by affecting vascular support and macrophage function.[13][14][15][16][17]

Q2: Are there any known IC50 values for Derazantinib in normal cell lines?

A2: While extensive data on cancer cell lines is available, information on the IC50 of Derazantinib in a wide range of normal human primary cells is limited in the public domain. One study reported that a concentration of 5 μmol/L of Derazantinib showed a significant inhibitory effect on normal fibroblasts.[2] It is highly recommended that researchers determine the IC50 for their specific normal cell line of interest experimentally.

Derazantinib IC50 Values in Various Cell Lines

Cell Line/TargetTypeIC50 (nM)Reference
FGFR1Kinase4.5[10]
FGFR2Kinase1.8[10]
FGFR3Kinase4.5[10]
NCI-H716Colorectal Cancer~10-100[10]
SNU-16Gastric Cancer~10-100[10]
Normal FibroblastsNormal Connective Tissue>2500 (non-significant inhibition at 2.5 µM)[2]

Q3: What are the key signaling pathways affected by Derazantinib that I should investigate?

A3: Derazantinib primarily inhibits the FGFR signaling pathway. Upon binding of FGF ligands, FGFRs dimerize and autophosphorylate, leading to the activation of downstream signaling cascades. The two major pathways activated by FGFRs are the Ras-MAPK-ERK pathway and the PI3K-AKT pathway. Inhibition of FGFR by Derazantinib will lead to a decrease in the phosphorylation and activation of key proteins in these pathways, such as FRS2, ERK, and AKT.[1] A study on keloid fibroblasts also showed that Derazantinib suppressed the expression of PI3K and JNK.[2]

Derazantinib's Impact on FGFR Signaling

FGFR_pathway Derazantinib's Inhibition of the FGFR Signaling Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus FGFR FGFR FRS2 FRS2 FGFR->FRS2 Phosphorylates Derazantinib Derazantinib Derazantinib->FGFR Inhibits GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K Ras Ras GRB2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription

Caption: Derazantinib blocks FGFR activation, inhibiting downstream signaling.

Q4: How can I differentiate between on-target and off-target cytotoxicity of Derazantinib in my experiments?

A4: Differentiating on-target from off-target effects is crucial for interpreting your results. Here are a few strategies:

  • Rescue Experiments: If the cytotoxicity is on-target (i.e., due to FGFR inhibition), you might be able to rescue the cells by providing a downstream signaling molecule that bypasses the inhibited receptor. For example, a constitutively active form of a downstream kinase could be expressed in the cells.

  • Use of More Selective Inhibitors: Compare the cytotoxic profile of Derazantinib with that of a more selective FGFR inhibitor, if available. If the cytotoxicity is significantly reduced with the more selective compound, it suggests that off-target effects of Derazantinib are a major contributor.

  • Kinome Profiling: A comprehensive approach is to perform kinome profiling to identify all the kinases that Derazantinib inhibits at the concentrations used in your experiments. This can provide a clearer picture of its on- and off-target activities.

  • Gene Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to knockdown or knockout the intended target (FGFRs) in your normal cells. If the cells become resistant to Derazantinib after target depletion, it confirms an on-target effect.

Detailed Experimental Protocols

Protocol 1: Determining the IC50 of Derazantinib using the MTT Assay

This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of Derazantinib in a normal cell line.

Materials:

  • Normal human cell line of interest

  • Complete cell culture medium

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a 96-well plate at the predetermined optimal density in 100 µL of complete medium per well.

    • Incubate for 24 hours to allow for cell attachment.

  • Drug Preparation and Treatment:

    • Prepare a stock solution of Derazantinib in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the Derazantinib stock solution in complete medium to obtain a range of concentrations (e.g., 0.1, 0.5, 1, 2.5, 5, 10, 25, 50 µM). Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).

    • Remove the medium from the cells and add 100 µL of the prepared drug dilutions and controls to the respective wells.

    • Incubate for the desired treatment duration (e.g., 48 or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully remove the medium and add 100 µL of solubilization buffer to each well.

    • Incubate for at least 1 hour at room temperature with gentle shaking to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the Derazantinib concentration and use a non-linear regression analysis to determine the IC50 value.

Protocol 2: Evaluating the Cytoprotective Effect of N-Acetylcysteine (NAC)

This protocol outlines how to assess if an antioxidant like NAC can reduce Derazantinib-induced cytotoxicity in normal cells.

Materials:

  • Same as Protocol 1

  • N-Acetylcysteine (NAC)

Procedure:

  • Cell Seeding: Follow step 1 from Protocol 1.

  • Drug and Protective Agent Preparation and Treatment:

    • Prepare a stock solution of NAC in water (e.g., 1 M).

    • Prepare serial dilutions of Derazantinib in complete medium as in Protocol 1.

    • For each Derazantinib concentration, prepare a corresponding solution containing a fixed concentration of NAC (e.g., 1 mM or 5 mM). Also, include controls for Derazantinib alone, NAC alone, and a vehicle control.

    • Remove the medium from the cells and add 100 µL of the prepared solutions to the respective wells.

    • Incubate for the desired treatment duration.

  • MTT Assay and Data Analysis:

    • Follow steps 3 and 4 from Protocol 1.

    • Compare the IC50 value of Derazantinib in the presence and absence of NAC. A significant increase in the IC50 in the presence of NAC would indicate a cytoprotective effect.

Logical Relationship of Troubleshooting Cytotoxicity

troubleshooting_logic Troubleshooting High Cytotoxicity in Normal Cells Start High Cytotoxicity Observed A Is Seeding Density Optimized? Start->A B Perform Seeding Density Titration A->B No C Is Derazantinib Concentration Too High? A->C Yes B->A D Perform Dose-Response Curve C->D No E Is Solvent (DMSO) Contributing to Toxicity? C->E Yes D->C F Run Vehicle Control at Same DMSO Concentration E->F No G Are Off-Target Effects a Concern? E->G Yes F->E H Consider Co-treatment with Protective Agents (e.g., Antioxidants) G->H I Compare with a More Selective FGFR Inhibitor G->I J Problem Resolved H->J I->J

References

Validation & Comparative

A Comparative Guide to Derazantinib and Futibatinib in FGFR-Driven Malignancies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of two prominent fibroblast growth factor receptor (FGFR) inhibitors: Derazantinib Racemate and Futibatinib. The information presented is collated from preclinical and clinical studies to aid in the objective evaluation of their therapeutic potential in cancers with FGFR aberrations, particularly intrahepatic cholangiocarcinoma (iCCA).

Mechanism of Action: A Tale of Two Binding Modes

Both Derazantinib and Futibatinib target the FGFR signaling pathway, which, when dysregulated, can drive tumor cell proliferation, survival, and migration.[1] However, their interaction with the FGFR kinase domain differs significantly.

Derazantinib is an ATP-competitive inhibitor of FGFR1, 2, and 3.[2][3] It also exhibits inhibitory activity against other kinases, including colony-stimulating factor 1 receptor (CSF1R) and vascular endothelial growth factor receptor 2 (VEGFR2), suggesting a broader mechanism of action that may include modulation of the tumor microenvironment.[4][5]

Futibatinib , in contrast, is an irreversible inhibitor of FGFR1, 2, 3, and 4.[6][7][8] It forms a covalent bond with a specific cysteine residue within the ATP-binding pocket of the FGFR kinase domain.[8][9] This irreversible binding leads to sustained inhibition of FGFR signaling.[6]

Below is a diagram illustrating the FGFR signaling pathway and the points of inhibition for both drugs.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_drugs FGFR Inhibitors FGF FGF Ligand FGFR FGFR FGF->FGFR Binds P1 P FGFR->P1 Dimerization & Autophosphorylation Derazantinib Derazantinib (Reversible) Derazantinib->P1 Inhibits Futibatinib Futibatinib (Irreversible) Futibatinib->P1 Inhibits FRS2 FRS2 P1->FRS2 Recruits PI3K PI3K P1->PI3K PLCG PLCγ P1->PLCG GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription DAG DAG PLCG->DAG IP3 IP3 PLCG->IP3 PKC PKC DAG->PKC PKC->Transcription

FGFR Signaling Pathway and Inhibitor Action

Preclinical Efficacy

Both drugs have demonstrated potent anti-tumor activity in preclinical models of cancers with FGFR alterations.

Kinase Inhibition
DrugTargetIC50 (nM)Reference
Derazantinib FGFR14.5[2][3]
FGFR21.8[2][3]
FGFR33[2]
FGFR434[3]
Futibatinib FGFR11.8[6]
FGFR21.4[6]
FGFR31.6[6]
FGFR43.7[6]

Experimental Protocol: Kinase Inhibition Assay The half-maximal inhibitory concentration (IC50) values are typically determined using in vitro kinase assays. Recombinant human FGFR enzymes are incubated with the respective inhibitor at varying concentrations and a substrate (e.g., a synthetic peptide) in the presence of ATP. The kinase activity is measured by quantifying the amount of phosphorylated substrate, often through methods like ELISA or radiometric assays. The IC50 value is then calculated as the concentration of the inhibitor that results in a 50% reduction in kinase activity.

Cell-Based Assays

Both Derazantinib and Futibatinib have shown potent anti-proliferative activity in cancer cell lines harboring FGFR amplifications, fusions, and mutations.[2][6] Futibatinib has also demonstrated the ability to inhibit several drug-resistant FGFR2 mutants with greater potency than some reversible FGFR inhibitors.[6]

Experimental Protocol: Cell Proliferation Assay Cancer cell lines with known FGFR alterations are seeded in multi-well plates and treated with a range of concentrations of the inhibitor. After a defined incubation period (e.g., 72 hours), cell viability is assessed using assays such as MTT or CellTiter-Glo. The half-maximal effective concentration (EC50) is then determined, representing the concentration of the drug that causes a 50% reduction in cell proliferation.

In Vivo Tumor Models

In xenograft models using human tumor cell lines with FGFR aberrations, both Derazantinib and Futibatinib have demonstrated significant, dose-dependent tumor growth inhibition.[2][6][10] Preclinical studies with Derazantinib have also suggested synergistic anti-tumor effects when combined with paclitaxel in gastric cancer models.[11][12]

Experimental Protocol: Xenograft Tumor Model Immunocompromised mice are subcutaneously or orthotopically implanted with human cancer cells harboring FGFR alterations. Once tumors reach a palpable size, the mice are randomized into treatment and control groups. The treatment group receives the investigational drug (e.g., Derazantinib or Futibatinib) via oral gavage at specified doses and schedules. Tumor volume is measured regularly using calipers. At the end of the study, tumors may be excised for further analysis, such as immunohistochemistry to assess target engagement (e.g., phosphorylation of FGFR and downstream signaling proteins).

Clinical Efficacy in Intrahepatic Cholangiocarcinoma (iCCA)

Clinical trials have provided valuable data on the efficacy of Derazantinib and Futibatinib in patients with previously treated, unresectable or metastatic iCCA harboring FGFR2 gene fusions or other rearrangements.

Clinical TrialDrugPhasePatient PopulationObjective Response Rate (ORR)Median Progression-Free Survival (PFS)Reference
FIDES-01 DerazantinibIIiCCA with FGFR2 fusions20.4%6.6 months[13][14]
FOENIX-CCA2 FutibatinibIIiCCA with FGFR2 fusions/rearrangements42%9.0 months[15][16][17]

It is important to note that these are results from separate, non-comparative studies, and direct cross-trial comparisons should be made with caution due to potential differences in patient populations and study designs.

Mechanisms of Resistance

A critical aspect of targeted therapies is the emergence of resistance. For FGFR inhibitors, resistance can occur through on-target mechanisms, such as secondary mutations in the FGFR kinase domain, or off-target mechanisms involving the activation of bypass signaling pathways.[18]

Derazantinib , being a reversible inhibitor, is susceptible to resistance mechanisms that alter the drug-binding pocket.

Futibatinib's irreversible binding mechanism is thought to provide an advantage in overcoming some resistance mutations that affect reversible inhibitors.[9][15] However, resistance to Futibatinib can still develop, albeit through different mechanisms. For instance, mutations affecting the cysteine residue to which Futibatinib covalently binds have been observed, although they are rare.[19][20]

The diagram below illustrates a simplified workflow of how the different binding mechanisms may influence the development of resistance.

Resistance_Workflow cluster_derazantinib Derazantinib (Reversible) cluster_futibatinib Futibatinib (Irreversible) Start Tumor with FGFR Alteration D_Treat Treatment Start->D_Treat F_Treat Treatment Start->F_Treat D_Response Initial Response D_Treat->D_Response D_Resistance Resistance (e.g., Gatekeeper Mutation) D_Response->D_Resistance F_Response Initial Response F_Treat->F_Response F_Resistance Resistance (e.g., Cysteine Mutation - Rare) F_Response->F_Resistance

Comparative Resistance Development

Safety and Tolerability

The safety profiles of both drugs are generally considered manageable. Common adverse events associated with FGFR inhibitors include hyperphosphatemia, stomatitis, dry skin, and nail toxicity.[13][15] In the FOENIX-CCA2 trial, hyperphosphatemia was the most common adverse event with Futibatinib but was well-managed and did not lead to treatment discontinuation.[15] Derazantinib has also shown a manageable safety profile in clinical studies.[13]

Conclusion

Both this compound and Futibatinib are promising targeted therapies for patients with FGFR-driven malignancies. Futibatinib, with its irreversible binding mechanism, has demonstrated a higher objective response rate in a phase II trial for iCCA compared to the reported results for Derazantinib in a similar patient population. However, Derazantinib's broader kinase inhibition profile, including CSF1R and VEGFR2, may offer a different therapeutic strategy. The choice between these agents in a clinical setting would depend on a variety of factors, including the specific type of FGFR alteration, prior therapies, and the patient's overall health status. Further research, including potential head-to-head clinical trials, will be crucial to fully elucidate the comparative efficacy and optimal use of these two important FGFR inhibitors.

References

Evaluating Derazantinib Racemate's Efficacy in Tumors with Diverse FGFR2 Mutations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Derazantinib, a potent oral inhibitor of fibroblast growth factor receptors (FGFR) 1, 2, and 3, has demonstrated significant clinical activity in patients with intrahepatic cholangiocarcinoma (iCCA) harboring various FGFR2 genetic alterations. This guide provides a comprehensive comparison of derazantinib's efficacy in tumors with different FGFR2 mutations, supported by clinical trial data and an overview of relevant experimental protocols.

Clinical Efficacy of Derazantinib in FGFR2-Altered Tumors

The Phase 2 FIDES-01 trial has been pivotal in evaluating the efficacy of derazantinib in patients with inoperable or advanced iCCA with FGFR2 gene fusions, mutations, or amplifications.[1][2] The study was divided into cohorts based on the type of FGFR2 alteration.

Efficacy in Tumors with FGFR2 Fusions

In a cohort of 103 patients with FGFR2 fusions, derazantinib demonstrated encouraging clinical activity. The key efficacy endpoints are summarized below:

Efficacy EndpointValue95% Confidence Interval
Objective Response Rate (ORR)21.4%[1]13.9% - 30.5%
Disease Control Rate (DCR)75.7%[1]66.3% - 83.6%
Median Progression-Free Survival (PFS)8.0 months[1]5.5 - 8.3 months
Median Overall Survival (OS)17.2 months[1]12.5 - 22.4 months
Efficacy in Tumors with FGFR2 Mutations or Amplifications

A separate cohort of the FIDES-01 trial included 40 patients with FGFR2 mutations or amplifications. The efficacy of derazantinib in this population is detailed in the following table:

Efficacy EndpointValue95% Confidence Interval
Objective Response Rate (ORR)6.5%[1]0.8% - 21.4%
Disease Control Rate (DCR)58.1%[1]39.1% - 75.5%
Median Progression-Free Survival (PFS)8.3 months[1]1.9 - 16.7 months
Median Overall Survival (OS)15.9 months[1]8.4 - Not Estimable

These results suggest that while patients with FGFR2 fusions have a higher objective response rate, derazantinib provides a durable disease control and comparable progression-free and overall survival benefits in patients with FGFR2 mutations or amplifications.

Comparison with Other FGFR Inhibitors

Several other FGFR inhibitors have been evaluated in clinical trials for FGFR2-altered cholangiocarcinoma. The following table provides a high-level comparison of their efficacy in patients with FGFR2 fusions. It is important to note that these are from separate single-arm trials and not from head-to-head studies.

FGFR InhibitorTrialObjective Response Rate (ORR)Median Progression-Free Survival (PFS)
Derazantinib FIDES-01 (FGFR2 Fusions)21.4%[1]8.0 months[1]
Pemigatinib FIGHT-202 (FGFR2 Fusions/Rearrangements)35.5%6.9 months
Infigratinib Phase 2 (FGFR2 Fusions)23.1%7.3 months
Futibatinib FOENIX-CCA2 (FGFR2 Fusions/Rearrangements)42%9.0 months

Mechanism of Action and Signaling Pathway

Derazantinib is an ATP-competitive inhibitor of the FGFR kinase domain. By binding to and inhibiting FGFR1, 2, and 3, it blocks the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways. These pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, are crucial for cell proliferation, survival, and differentiation. In tumors with FGFR2 fusions or activating mutations, these pathways are constitutively active, driving oncogenesis. Derazantinib's inhibition of these pathways leads to cell cycle arrest at the G1 phase and induction of apoptosis. In addition to its potent activity against FGFRs, derazantinib also inhibits the colony-stimulating factor 1 receptor (CSF1R) and the vascular endothelial growth factor receptor 2 (VEGFR2), which may contribute to its anti-tumor activity by modulating the tumor microenvironment and angiogenesis.

FGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR2 FGFR2 FGF->FGFR2 Binding & Dimerization FRS2 FRS2α FGFR2->FRS2 Phosphorylation GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival Differentiation ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Derazantinib Derazantinib Derazantinib->FGFR2 Inhibition

Caption: FGFR2 signaling pathway and the inhibitory action of derazantinib.

Experimental Protocols

This section outlines the general methodologies for key experiments used to evaluate the efficacy of FGFR inhibitors like derazantinib.

Cell Viability Assay (MTT Assay)

This assay assesses the metabolic activity of cells as an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cholangiocarcinoma cells with known FGFR2 mutations into 96-well plates and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of derazantinib or other FGFR inhibitors for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert MTT into a purple formazan product.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.[3][4][5]

Cell_Viability_Workflow A Seed cells in 96-well plate B Treat with Derazantinib A->B C Add MTT reagent B->C D Incubate C->D E Add solubilization solution D->E F Measure absorbance E->F

Caption: Workflow for a typical MTT cell viability assay.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cholangiocarcinoma cells with the desired concentrations of derazantinib for a specified time.

  • Cell Harvesting: Harvest the cells and wash them with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[6][7][8][9]

Apoptosis_Assay_Workflow A Treat cells with Derazantinib B Harvest and wash cells A->B C Stain with Annexin V and PI B->C D Incubate C->D E Analyze by flow cytometry D->E Xenograft_Model_Workflow A Inject tumor cells into mice B Tumor growth A->B C Randomize and treat B->C D Measure tumor volume C->D E Excise tumor for analysis D->E

References

Navigating Resistance: A Comparative Guide to Derazantinib Racemate and Other FGFR TKIs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of cross-resistance among targeted therapies is paramount. This guide provides a comprehensive comparison of derazantinib racemate's performance against other Fibroblast Growth Factor Receptor (FGFR) Tyrosine Kinase Inhibitors (TKIs) in the context of acquired resistance, supported by experimental data and detailed methodologies.

Acquired resistance to FGFR TKIs is a significant clinical challenge, primarily driven by secondary mutations in the FGFR kinase domain and the activation of bypass signaling pathways. This guide delves into the comparative efficacy of derazantinib and its counterparts against common resistance mutations, offering valuable insights for the development of next-generation inhibitors and combination strategies.

Comparative Efficacy Against FGFR2 Resistance Mutations

The emergence of specific mutations within the FGFR2 kinase domain, notably at the molecular brake (N550) and the gatekeeper residue (V565), is a primary mechanism of acquired resistance to many FGFR inhibitors.[1] In vitro studies have demonstrated that different FGFR TKIs exhibit unique activity profiles against these clinically observed mutations.

The following table summarizes the half-maximal inhibitory concentration (IC50) values of derazantinib and other FGFR inhibitors against wild-type (WT) FGFR2 and a panel of clinically relevant FGFR2 resistance mutations. This data is derived from studies using engineered cell lines, providing a direct comparison of drug potency in the presence of these resistance-conferring alterations.

FGFR2 StatusDerazantinib IC50 (nM)Infigratinib IC50 (nM)Pemigatinib IC50 (nM)Erdafitinib IC50 (nM)Futibatinib IC50 (nM)
Wild-Type ~200<10<10<10<10
N550K >1000>1000>1000>1000~50
V565F >1000>1000>1000>1000~100
E566A ~500~100~200~100<10
K660N >1000>1000>1000>1000~200

Data adapted from "Landscape of Clinical Resistance Mechanisms to FGFR Inhibitors in FGFR2-Altered Cholangiocarcinoma"[1]. Note: IC50 values are approximate and intended for comparative purposes.

Mechanisms of Resistance to FGFR Inhibition

Acquired resistance to FGFR TKIs can be broadly categorized into two main types: on-target and off-target mechanisms.

  • On-target resistance primarily involves the development of secondary mutations within the FGFR kinase domain. These mutations can interfere with drug binding or alter the conformation of the kinase, rendering the inhibitor less effective. The most frequently observed mutations occur at the gatekeeper residue (e.g., V565F in FGFR2, V561M in FGFR1, V555M in FGFR3, and V550M/L in FGFR4) and other locations within the kinase domain that impact drug affinity.[2][3]

  • Off-target resistance involves the activation of alternative signaling pathways that bypass the inhibited FGFR pathway, thereby promoting cell survival and proliferation. The PI3K/AKT/mTOR and RAS/MAPK pathways are common bypass tracks activated in response to FGFR inhibition.[2][4]

Signaling Pathways in FGFR-Driven Cancers and Resistance

The binding of fibroblast growth factors (FGFs) to their receptors (FGFRs) triggers receptor dimerization and autophosphorylation of the intracellular tyrosine kinase domains. This initiates a cascade of downstream signaling events crucial for cell proliferation, survival, and differentiation. Derazantinib, as an ATP-competitive inhibitor, blocks this initial phosphorylation step.[5]

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_pathways Downstream Signaling cluster_nucleus Nucleus FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization RAS RAS FGFR->RAS Activation PI3K PI3K FGFR->PI3K PLCg PLCγ FGFR->PLCg STAT STAT FGFR->STAT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Proliferation, Survival) ERK->Gene_Expression AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Gene_Expression IP3_DAG IP3 / DAG PLCg->IP3_DAG Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC Ca_PKC->Gene_Expression STAT->Gene_Expression Derazantinib Derazantinib Derazantinib->FGFR Inhibition

FGFR Signaling Pathway and Derazantinib's Mechanism of Action.

Resistance mutations can alter the ATP-binding pocket of FGFR, reducing the binding affinity of derazantinib and other TKIs. Bypass pathway activation provides alternative routes for signals to reach the nucleus and promote cell growth, circumventing the FGFR blockade.

Resistance_Workflow cluster_resistance Mechanisms of Resistance Start FGFR-Driven Tumor Treatment Treatment with FGFR TKI (e.g., Derazantinib) Start->Treatment Response Initial Tumor Response Treatment->Response Progression Tumor Progression (Acquired Resistance) Response->Progression OnTarget On-Target Resistance (FGFR Kinase Domain Mutations) Progression->OnTarget OffTarget Off-Target Resistance (Bypass Pathway Activation) Progression->OffTarget

Workflow of Acquired Resistance to FGFR TKIs.

Experimental Protocols

To ensure the reproducibility and transparency of the data presented, detailed methodologies for key experiments are provided below.

Cell Viability Assay (General Protocol)

This protocol is a general guideline for determining the IC50 values of FGFR inhibitors. Specific details may vary between studies.

1. Cell Culture and Seeding:

  • Culture engineered Ba/F3 or other appropriate cell lines expressing either wild-type or mutant FGFR2 in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
  • Seed cells in 96-well plates at a density of 5,000 to 10,000 cells per well and allow them to attach overnight.

2. Compound Treatment:

  • Prepare serial dilutions of derazantinib and other FGFR TKIs in culture medium.
  • Remove the overnight culture medium from the 96-well plates and add 100 µL of the drug-containing medium to each well. Include a vehicle control (e.g., DMSO) group.

3. Incubation:

  • Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

4. Viability Assessment:

  • Multiple methods can be used to assess cell viability:
  • MTS Assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours. Measure the absorbance at 490 nm using a microplate reader.[6]
  • MTT Assay: Add 10 µL of MTT solution to each well and incubate for 1-4 hours. Add 100 µL of a solubilization solution to dissolve the formazan crystals and measure the absorbance at 570 nm.[6]
  • CellTiter-Glo® Luminescent Cell Viability Assay: Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well. Mix for 2 minutes on an orbital shaker to induce cell lysis. After 10 minutes of incubation at room temperature, measure the luminescence.[7]

5. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control.
  • Plot the viability data against the log concentration of the inhibitor and determine the IC50 value using a non-linear regression analysis.

Generation of Stable Cell Lines Expressing FGFR2 Mutants

This protocol outlines the general steps for creating cell lines that constitutively express specific FGFR2 mutations.

1. Vector Preparation:

  • Obtain a mammalian expression vector (e.g., pMSCV) containing the full-length cDNA of the desired FGFR2 fusion (e.g., FGFR2-PHGDH).
  • Introduce the desired point mutations (e.g., N550K, V565F) into the FGFR2 kinase domain using site-directed mutagenesis kits.
  • Verify the sequence of the entire open reading frame of the wild-type and mutant constructs by Sanger sequencing.

2. Transfection:

  • Transfect the host cell line (e.g., Ba/F3) with the wild-type or mutant FGFR2 expression vectors using a suitable transfection reagent (e.g., Lipofectamine) or electroporation.

3. Selection of Stable Transfectants:

  • The expression vector should also contain a selectable marker, such as a neomycin or puromycin resistance gene.
  • Two days post-transfection, begin the selection process by adding the appropriate antibiotic (e.g., G418 for neomycin resistance) to the culture medium.
  • Establish a "kill curve" for the parental cell line to determine the optimal concentration of the selection antibiotic.[8][9]
  • Maintain the cells in the selection medium, replacing it every 3-4 days, until resistant colonies appear.

4. Clonal Isolation and Expansion:

  • Isolate individual resistant colonies using cloning cylinders or by limiting dilution in 96-well plates.[10]
  • Expand the individual clones and screen for the expression of the FGFR2 fusion protein by Western blotting using an anti-FGFR2 antibody.

5. Functional Validation:

  • Confirm the constitutive activation of the FGFR signaling pathway in the stable cell lines by assessing the phosphorylation of downstream effectors like ERK and AKT via Western blotting.
  • Verify the intended sensitivity or resistance to FGFR inhibitors using cell viability assays as described above.

Conclusion

The landscape of resistance to FGFR TKIs is complex and continually evolving. This guide highlights the differential activity of this compound and other inhibitors against key FGFR2 resistance mutations. The provided data and protocols serve as a valuable resource for researchers working to understand and overcome therapeutic resistance in FGFR-driven cancers. A thorough understanding of these cross-resistance patterns is essential for the rational design of next-generation inhibitors and the development of effective combination therapies to improve patient outcomes.

References

A Comparative Guide to Biomarkers for Derazantinib Racemate Sensitivity in Intrahepatic Cholangiocarcinoma

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of biomarkers for sensitivity to Derazantinib Racemate and its alternatives in the treatment of intrahepatic cholangiocarcinoma (iCCA). The information is intended for researchers, scientists, and drug development professionals, with a focus on objective performance data and supporting experimental methodologies.

Introduction to Derazantinib and the Role of FGFR Signaling

Derazantinib is an orally bioavailable, multi-kinase inhibitor with potent activity against Fibroblast Growth Factor Receptors (FGFR) 1, 2, and 3.[1] The FGFR signaling pathway is crucial for normal cell proliferation, differentiation, and migration. However, genetic aberrations in FGFR genes, such as fusions, rearrangements, mutations, and amplifications, can lead to uncontrolled cell growth and tumor development. In intrahepatic cholangiocarcinoma (iCCA), alterations in FGFR2 are particularly common, occurring in up to 20% of patients.[2] These FGFR2 genetic alterations are the primary biomarkers for predicting sensitivity to Derazantinib and other FGFR inhibitors.

It is important to note that while the prompt specifies "this compound," the majority of publicly available clinical and preclinical data refers to "Derazantinib" without specifying its isomeric form. A systematic review of single-enantiomer drugs versus their racemic precursors suggests that improved efficacy or safety of a single enantiomer is not always guaranteed. Without specific data on the differential activity of Derazantinib enantiomers with respect to FGFR2 inhibition, this guide will present the available data for Derazantinib.

Comparison of this compound and Alternative FGFR Inhibitors

Several FGFR inhibitors have been developed for the treatment of iCCA with FGFR2 alterations. This section compares the performance of Derazantinib with three other prominent FGFR inhibitors: Pemigatinib, Infigratinib, and Futibatinib.

Quantitative Performance Data

The following table summarizes the clinical efficacy of Derazantinib and its alternatives in patients with FGFR2-altered iCCA, based on data from key clinical trials.

DrugClinical TrialBiomarkerOverall Response Rate (ORR)Median Progression-Free Survival (PFS)
Derazantinib FIDES-01 (Cohort 1)FGFR2 Fusions21.4%8.0 months
FIDES-01 (Cohort 2)FGFR2 Mutations/Amplifications8.7%7.3 months
Pemigatinib FIGHT-202FGFR2 Fusions/Rearrangements37.0%7.0 months
Infigratinib Phase 2 (NCT02150967)FGFR2 Fusions/Rearrangements23.1%7.3 months
Futibatinib FOENIX-CCA2FGFR2 Fusions/Rearrangements41.7%8.9 months

Experimental Protocols for Biomarker Validation

The accurate detection of FGFR2 alterations is critical for patient selection. The two primary methods used in clinical trials and practice are Fluorescence In Situ Hybridization (FISH) and Next-Generation Sequencing (NGS).

Fluorescence In Situ Hybridization (FISH) for FGFR2 Rearrangements

FISH is a targeted method that uses fluorescently labeled DNA probes to visualize specific gene rearrangements in tissue samples. A "break-apart" probe strategy is commonly used for detecting FGFR2 rearrangements.

Methodology Overview:

  • Sample Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (4-5 µm) are deparaffinized and rehydrated.

  • Pre-treatment: Slides are treated with a pre-treatment solution to unmask the target DNA and then digested with a protease to remove proteins.

  • Probe Hybridization: A dual-color break-apart probe for the FGFR2 gene is applied to the slides. The probe consists of two differently colored fluorescent probes that bind to regions flanking the FGFR2 gene. The slides are then heated to denature the DNA and incubated to allow the probes to hybridize to their target sequences.

  • Post-Hybridization Washes: Slides are washed to remove unbound probes.

  • Counterstaining and Visualization: The cell nuclei are counterstained with DAPI (4',6-diamidino-2-phenylindole), and the slides are analyzed under a fluorescence microscope.

Interpretation of Results:

  • Negative for Rearrangement: In cells without an FGFR2 rearrangement, the two fluorescent signals will appear close together or fused, resulting in a yellow or overlapping red and green signal.

  • Positive for Rearrangement: In cells with an FGFR2 rearrangement, the two fluorescent signals will be separated or "broken apart."

Next-Generation Sequencing (NGS) for FGFR2 Alterations

NGS is a high-throughput method that can simultaneously detect various types of genetic alterations, including fusions, mutations, and amplifications, across a large number of genes.

Methodology Overview:

  • DNA/RNA Extraction: DNA and/or RNA are extracted from FFPE tumor tissue samples.

  • Library Preparation: The extracted nucleic acids are used to prepare sequencing libraries. This involves fragmenting the DNA/RNA, adding adapters, and amplifying the fragments. For detecting fusions, RNA-based library preparation is often preferred as it directly sequences the fusion transcripts.

  • Sequencing: The prepared libraries are sequenced on an NGS platform (e.g., Illumina).

  • Bioinformatic Analysis: The sequencing data is processed through a bioinformatics pipeline to align the reads to the human genome and identify genetic alterations. Specific algorithms are used to detect gene fusions by identifying reads that map to two different genes.

Companion Diagnostics:

In many of the clinical trials for FGFR inhibitors, specific FDA-approved companion diagnostic tests were used to identify eligible patients. These include:

  • FoundationOne CDx: A comprehensive genomic profiling test that uses DNA sequencing to detect alterations in 324 genes, including FGFR2 fusions and other rearrangements.[3]

  • Guardant360 CDx: A liquid biopsy test that analyzes circulating tumor DNA (ctDNA) from a blood sample to detect genomic alterations.

Visualizing Key Processes and Pathways

FGFR Signaling Pathway and Inhibition

The following diagram illustrates the FGFR signaling pathway and the mechanism of action of FGFR inhibitors like Derazantinib.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binds RAS RAS FGFR->RAS Activates PI3K PI3K FGFR->PI3K Activates STAT STAT FGFR->STAT Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT->Proliferation Derazantinib Derazantinib Derazantinib->FGFR Inhibits

Caption: FGFR Signaling Pathway and Mechanism of Derazantinib Inhibition.

Experimental Workflow for Biomarker Detection

This diagram outlines the general workflow for identifying patients with FGFR2 alterations for treatment with FGFR inhibitors.

Biomarker_Workflow Patient Patient with Intrahepatic Cholangiocarcinoma Biopsy Tumor Biopsy (FFPE Tissue) Patient->Biopsy Biomarker_Test Biomarker Testing Biopsy->Biomarker_Test FISH FISH Biomarker_Test->FISH Targeted NGS NGS Biomarker_Test->NGS Comprehensive FGFR2_Positive FGFR2 Alteration (Fusion, Mutation, or Amplification) Detected FISH->FGFR2_Positive Positive FGFR2_Negative No FGFR2 Alteration Detected FISH->FGFR2_Negative Negative NGS->FGFR2_Positive Positive NGS->FGFR2_Negative Negative Treatment Treatment with Derazantinib or Alternative FGFR Inhibitor FGFR2_Positive->Treatment Other_Treatment Alternative Treatment FGFR2_Negative->Other_Treatment

Caption: Workflow for FGFR2 Biomarker Testing and Treatment Selection.

Logical Relationship of Biomarker Validation

This diagram illustrates the logical flow from biomarker identification to its clinical application for predicting drug sensitivity.

Logical_Relationship Observation Clinical Observation: Subset of iCCA patients respond to FGFR inhibitors Hypothesis Hypothesis: Genetic alterations in FGFR drive tumorigenesis and confer sensitivity to FGFR inhibitors Observation->Hypothesis Biomarker_ID Biomarker Identification: Detection of FGFR2 fusions, mutations, and amplifications in iCCA tumors Hypothesis->Biomarker_ID Assay_Dev Assay Development: Development and validation of FISH and NGS assays to detect FGFR2 alterations Biomarker_ID->Assay_Dev Clinical_Validation Clinical Validation: Clinical trials (e.g., FIDES-01) enrolling patients based on FGFR2 biomarker status Assay_Dev->Clinical_Validation Correlation Correlation Analysis: Positive correlation between FGFR2 alteration status and clinical response (ORR, PFS) Clinical_Validation->Correlation Clinical_Utility Clinical Utility: FGFR2 alterations established as predictive biomarkers for sensitivity to Derazantinib and other FGFR inhibitors Correlation->Clinical_Utility

Caption: Logical Flow of FGFR2 Biomarker Validation for Drug Sensitivity.

References

Synergistic Anti-Tumor Activity of Derazantinib Racemate and Paclitaxel in Gastric Cancer Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-tumor effects of derazantinib racemate as a monotherapy and in combination with paclitaxel in preclinical models of gastric cancer. The data presented herein is based on published preclinical studies and highlights the synergistic potential of this combination therapy, particularly in the context of the tumor microenvironment.

Executive Summary

Preclinical evidence demonstrates a significant synergistic anti-tumor effect when this compound is combined with paclitaxel in in-vivo models of gastric cancer.[1][2] This synergy is notably absent in in-vitro settings, suggesting a crucial role of the tumor microenvironment.[1][3] The mechanism underlying this in-vivo synergy is linked to the dual inhibitory action of derazantinib on both Fibroblast Growth Factor Receptors (FGFR) and Colony-Stimulating Factor 1 Receptor (CSF1R).[2] Inhibition of CSF1R leads to the modulation of M2-phenotype tumor-associated macrophages (M2-TAMs), which are associated with a more profound response to the combination therapy.[1]

Data Presentation

In-Vitro Proliferation of Gastric Cancer Cell Lines

The combination of derazantinib and paclitaxel showed minimal to no synergistic effects on the proliferation of various gastric cancer cell lines in an in-vitro setting.[1][3]

Cell LineFGFR AberrationCombination Effect
SNU-16FGFR2 FusionSynergy at concentrations achievable in mouse plasma[1]
Fu97Not specifiedSynergy at concentrations achievable in mouse plasma[1]
AGSNot specifiedLittle to no synergy[1]
KATOIIIFGFR2 AmplificationLittle to no synergy[1]
In-Vivo Efficacy in Gastric Cancer Xenograft Models

In stark contrast to the in-vitro findings, the combination of derazantinib and paclitaxel demonstrated significant synergy and additivity in in-vivo xenograft models of gastric cancer.[1][3]

Model TypeGastric Cancer ModelFGFR AberrationCombination OutcomeKey Findings
Cell-Line Derived Xenograft (CDX)SNU-16FGFR2 FusionSynergyReproducible synergy with a mean Clarke-Combination-Index (CCI) of -0.64, leading to tumor stasis and complete regressions.[1]
Patient-Derived Xenograft (PDX)5 PDX ModelsVarious (Fusion, Amplification, Over-expression, Mutation)3 Synergy, 2 AdditivitySynergy was significantly associated with higher levels of M2-TAMs (p=0.03).[1]

Signaling Pathways and Mechanisms of Action

Derazantinib exhibits a dual mechanism of action by inhibiting both FGFR and CSF1R. Paclitaxel acts as a microtubule stabilizer, inducing mitotic arrest. The synergistic effect in vivo is attributed to the modulation of the tumor microenvironment through the inhibition of M2-TAMs by derazantinib, complementing the cytotoxic effects of paclitaxel.

Derazantinib and Paclitaxel Mechanism of Action cluster_derazantinib Derazantinib cluster_paclitaxel Paclitaxel cluster_effects Cellular and Microenvironment Effects Derazantinib Derazantinib FGFR FGFR Derazantinib->FGFR Inhibits CSF1R CSF1R Derazantinib->CSF1R Inhibits Paclitaxel Paclitaxel TumorGrowth Tumor Growth TumorCellProliferation Tumor Cell Proliferation FGFR->TumorCellProliferation Promotes M2_TAMs M2-TAMs CSF1R->M2_TAMs Promotes Function Microtubules Microtubules Paclitaxel->Microtubules Stabilizes MitoticArrest Mitotic Arrest Microtubules->MitoticArrest Leads to MitoticArrest->TumorGrowth Inhibits

Caption: Dual inhibitory action of derazantinib and mechanism of paclitaxel.

Experimental Protocols

In-Vitro Cell Proliferation Assay
  • Cell Lines: Human gastric cancer cell lines SNU-16, Fu97, AGS, and KATOIII were utilized.[1]

  • Treatment: Cells were treated with varying concentrations of derazantinib, paclitaxel, or the combination of both.

  • Assay: Cell proliferation was assessed using a standard method such as the MTT or CellTiter-Glo assay after a defined incubation period (e.g., 72 hours).

  • Data Analysis: The half-maximal inhibitory concentration (IC50) for each agent was determined, and synergy was evaluated using a recognized method like the combination index (CI).

In-Vivo Xenograft Studies
  • Animal Models: Athymic nude mice were used for both cell-line derived xenografts (CDX) and patient-derived xenografts (PDX).[1]

  • Tumor Implantation:

    • CDX: SNU-16 cells were implanted subcutaneously into the mice.[1]

    • PDX: Patient-derived gastric tumor fragments with various FGFR aberrations were implanted subcutaneously.[1]

  • Treatment: Once tumors reached a specified volume (e.g., 150 mm³), mice were randomized into treatment groups: vehicle control, derazantinib monotherapy (administered orally, daily), paclitaxel monotherapy (administered intravenously, weekly), and the combination of derazantinib and paclitaxel.[1]

  • Efficacy Endpoint: Tumor volumes were measured regularly for 3-4 weeks. The primary efficacy endpoint was the change in tumor volume over time, often expressed as the treated/control (T/C) ratio.[1]

  • Synergy Assessment: The interaction between the two drugs was assessed using the Clarke-Combination-Index (CCI).[1]

In-Vivo Xenograft Experimental Workflow cluster_setup Study Setup cluster_treatment Treatment Groups cluster_analysis Endpoint Analysis TumorImplantation Tumor Implantation (CDX or PDX) TumorGrowth Tumor Growth to ~150 mm³ TumorImplantation->TumorGrowth Randomization Randomization TumorGrowth->Randomization Vehicle Vehicle Control Derazantinib Derazantinib Paclitaxel Paclitaxel Combination Derazantinib + Paclitaxel TumorMeasurement Tumor Volume Measurement (3-4 weeks) TumorAblation Tumor Ablation TumorMeasurement->TumorAblation Analysis IHC, Western Blot, qPCR TumorAblation->Analysis

Caption: Workflow for in-vivo xenograft experiments.

Immunohistochemistry (IHC) for M2-TAMs
  • Sample Preparation: Tumors from the in-vivo studies were excised, fixed in formalin, and embedded in paraffin (FFPE).[1]

  • Staining: Tumor sections were stained with antibodies specific for M2 macrophage markers (e.g., CD163 or CD206) and a pan-macrophage marker (e.g., CD68).

  • Analysis: The percentage of M2-TAMs within the tumor microenvironment was quantified.

  • Statistical Analysis: A one-tailed Fisher contingency test was used to assess the statistical significance of the association between M2-TAM levels and the synergistic effect of the combination therapy.[1]

Conclusion

The combination of this compound and paclitaxel presents a promising therapeutic strategy for gastric cancer, particularly in tumors with a high infiltration of M2-TAMs. The preclinical data strongly suggest that the efficacy of this combination is driven by a synergistic interplay between the direct cytotoxic effects of paclitaxel and the immunomodulatory activity of derazantinib on the tumor microenvironment. These findings provide a solid rationale for the ongoing clinical investigation of this combination in patients with advanced gastric cancer.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.